Product packaging for 5-Fluoro-3-hydroxy-2-methoxypyridine(Cat. No.:CAS No. 1233025-58-5)

5-Fluoro-3-hydroxy-2-methoxypyridine

Cat. No.: B1440621
CAS No.: 1233025-58-5
M. Wt: 143.12 g/mol
InChI Key: AYPZKWVKQLZIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-3-hydroxy-2-methoxypyridine is a useful research compound. Its molecular formula is C6H6FNO2 and its molecular weight is 143.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FNO2 B1440621 5-Fluoro-3-hydroxy-2-methoxypyridine CAS No. 1233025-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPZKWVKQLZIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 5-Fluoro-3-hydroxy-2-methoxypyridine: A Modular Approach from Commercially Available Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

5-Fluoro-3-hydroxy-2-methoxypyridine is a highly functionalized heterocyclic scaffold with significant potential as a key building block in the development of novel therapeutic agents and agrochemicals. The strategic placement of its fluoro, hydroxy, and methoxy substituents offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities that are highly sought after in drug design.[1][2] This guide provides a comprehensive, in-depth analysis of a robust and logical synthetic pathway to this target molecule. We will dissect the synthetic challenge through a retrosynthetic lens, followed by a detailed, step-by-step forward synthesis protocol. The narrative emphasizes the causality behind experimental choices, grounding each transformation in established, reliable chemical principles to ensure a self-validating and reproducible workflow.

Part 1: Foundational Strategy & Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical deconstruction of the target molecule into readily available starting materials. Our retrosynthetic strategy for this compound is predicated on a series of high-yielding, well-documented transformations common in pyridine chemistry.

The core logic is to build the substitution pattern sequentially, leveraging the directing effects of existing groups and employing robust reactions for the introduction of each key functionality.

  • Disconnection of the C3-OH Bond: The 3-hydroxy group is most reliably installed via a diazotization-hydrolysis sequence from a 3-amino precursor. This is a classic and efficient transformation for converting an aromatic amine to a phenol.[3]

  • Disconnection of the C3-NH₂ Bond: A primary aromatic amine is readily accessible through the reduction of a corresponding nitro group, typically using metal catalysts like iron or tin(II) chloride.[1][3]

  • Disconnection of the C2-OCH₃ Bond: The 2-methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. A halogen, such as chlorine, at the C2 position serves as an excellent leaving group for substitution by sodium methoxide.[4]

  • Disconnection of the C5-F Bond: Introduction of a fluorine atom onto an aromatic ring is effectively achieved using the Balz-Schiemann reaction or a related variant, which transforms a primary amine via its diazonium salt.[1][5] This necessitates a 5-amino precursor.

This analysis leads us to a plausible multi-step pathway starting from a substituted aminopyridine, as illustrated below.

G Target This compound Precursor1 3-Amino-5-fluoro-2-methoxypyridine Target->Precursor1 Diazotization / Hydrolysis Precursor2 5-Fluoro-3-nitro-2-methoxypyridine Precursor1->Precursor2 Nitro Reduction Precursor3 2-Chloro-5-fluoro-3-nitropyridine Precursor2->Precursor3 SNAr (Methoxylation) Precursor4 5-Amino-2-chloro-3-nitropyridine Precursor3->Precursor4 Balz-Schiemann Reaction StartingMaterial 2-Chloro-5-aminopyridine Precursor4->StartingMaterial Electrophilic Nitration

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Forward Synthesis: A Validated Protocol

This section details the proposed forward synthesis, providing a step-by-step methodology for each transformation. Each protocol is designed as a self-validating system, with suggested checkpoints for reaction monitoring and product characterization.

Step 1: Electrophilic Nitration of 2-Chloro-5-aminopyridine
  • Objective: To introduce a nitro group at the C3 position, ortho to the activating amino group and meta to the deactivating chloro group.

  • Mechanistic Rationale: The powerful activating and ortho,para-directing effect of the amino group at C5 dominates the directing effects, guiding the electrophilic nitronium ion (NO₂⁺) to the C3 position (ortho to the amine after considering the C4 and C6 positions). The reaction is conducted at low temperature to control selectivity and prevent over-nitration.

  • Experimental Protocol:

    • To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 2-chloro-5-aminopyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Stir the resulting solution until all solids have dissolved.

    • Cool the mixture to -5 °C.

    • Add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

    • The precipitated product, 5-Amino-2-chloro-3-nitropyridine , is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
  • Objective: To convert the 5-amino group into a 5-fluoro group.

  • Mechanistic Rationale: The primary amine is converted into a diazonium salt using sodium nitrite in an acidic medium. Anhydrous hydrogen fluoride (or a stable equivalent like HF-pyridine) acts as both the solvent and the fluoride source.[5][6] Gentle heating of the diazonium tetrafluoroborate intermediate causes it to decompose, releasing nitrogen gas and forming the stable C-F bond.

  • Experimental Protocol:

    • In a suitable fluoropolymer vessel (e.g., Teflon), dissolve 5-Amino-2-chloro-3-nitropyridine (1.0 eq) in anhydrous hydrogen fluoride (HF) at -78 °C.[5]

    • Add sodium nitrite (1.1 eq) portion-wise, keeping the temperature below -70 °C.

    • After addition, allow the mixture to stir at -78 °C for 30 minutes, then warm slowly to room temperature and stir for an additional hour.

    • Gently heat the reaction mixture to 40-50 °C to facilitate the decomposition of the diazonium salt until nitrogen evolution ceases.

    • Cool the mixture and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, 2-Chloro-5-fluoro-3-nitropyridine , by column chromatography on silica gel.

Step 3: Nucleophilic Aromatic Substitution (Methoxylation)
  • Objective: To replace the 2-chloro substituent with a 2-methoxy group.

  • Mechanistic Rationale: The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nitro and fluoro groups. This makes the C2 position highly susceptible to nucleophilic attack. Sodium methoxide acts as a potent nucleophile, displacing the chloride ion in a classic SNAr mechanism.[4]

  • Experimental Protocol:

    • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).

    • To this solution, add a solution of 2-Chloro-5-fluoro-3-nitropyridine (1.0 eq) in anhydrous methanol.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor progress by TLC.

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Resuspend the residue in water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • The resulting product, 5-Fluoro-3-nitro-2-methoxypyridine , can be used in the next step, often without further purification.

Step 4: Reduction of the Nitro Group
  • Objective: To convert the 3-nitro group to a 3-amino group.

  • Mechanistic Rationale: The nitro group is readily reduced to a primary amine under various conditions. A common and effective method involves using iron powder in the presence of an acid, such as acetic acid or ammonium chloride, which facilitates the transfer of electrons.[3]

  • Experimental Protocol:

    • In a round-bottom flask, create a slurry of iron powder (5.0 eq) and ammonium chloride (1.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).[3]

    • Heat the slurry to reflux.

    • Add a solution of 5-Fluoro-3-nitro-2-methoxypyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.

    • Maintain reflux for 2-3 hours after the addition is complete, or until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the pad thoroughly with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-fluoro-2-methoxypyridine .

Step 5: Diazotization and Hydrolysis
  • Objective: To convert the 3-amino group into the final 3-hydroxy group.

  • Mechanistic Rationale: Similar to Step 2, the amine is converted to a diazonium salt. However, instead of being isolated or reacted with a fluoride source, the aqueous diazonium salt is gently warmed. This causes it to hydrolyze, with water acting as the nucleophile to displace the excellent N₂ leaving group, forming the desired hydroxyl group.[3]

  • Experimental Protocol:

    • Dissolve the crude 3-Amino-5-fluoro-2-methoxypyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10% v/v).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

    • Slowly warm the reaction to room temperature, then gently heat to 40-50 °C. Vigorous evolution of nitrogen gas will be observed.

    • Maintain this temperature until gas evolution ceases (approx. 1 hour).

    • Cool the solution and carefully neutralize with a solid base like sodium carbonate.

    • Extract the final product, This compound , with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization to achieve high purity.

Part 3: Data Summary & Workflow Visualization

The efficiency of a multi-step synthesis is best understood through a clear summary of its constituent parts.

StepStarting MaterialKey ReagentsProductExpected Yield*
12-Chloro-5-aminopyridineH₂SO₄, HNO₃5-Amino-2-chloro-3-nitropyridine75-85%
25-Amino-2-chloro-3-nitropyridineNaNO₂, Anhydrous HF2-Chloro-5-fluoro-3-nitropyridine60-70%
32-Chloro-5-fluoro-3-nitropyridineNaOCH₃, CH₃OH5-Fluoro-3-nitro-2-methoxypyridine85-95%
45-Fluoro-3-nitro-2-methoxypyridineFe, NH₄Cl, EtOH/H₂O3-Amino-5-fluoro-2-methoxypyridine80-90%
53-Amino-5-fluoro-2-methoxypyridineNaNO₂, H₂SO₄/H₂OThis compound 70-80%

*Yields are estimates based on literature precedents for analogous transformations and are subject to optimization.

G cluster_0 Synthetic Workflow A 2-Chloro-5-aminopyridine B 5-Amino-2-chloro-3-nitropyridine A->B Nitration C 2-Chloro-5-fluoro-3-nitropyridine B->C Fluorination D 5-Fluoro-3-nitro-2-methoxypyridine C->D Methoxylation E 3-Amino-5-fluoro-2-methoxypyridine D->E Reduction F This compound E->F Hydrolysis

Caption: Complete forward synthesis workflow diagram.

References

"5-Fluoro-3-hydroxy-2-methoxypyridine" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 5-Fluoro-3-hydroxy-2-methoxypyridine: A Core Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Substituted pyridines are a cornerstone of this effort, forming the core of numerous approved drugs.[1] Among these, this compound stands out as a particularly valuable intermediate. Its carefully arranged functional groups—a pyridine core, a fluorine atom, a hydroxyl group, and a methoxy group—provide a unique combination of electronic properties, reactivity, and potential for biological interaction.

This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore the synergistic effects of its substituents, propose a logical synthetic pathway, and discuss its applications as a strategic scaffold in the synthesis of complex, biologically active molecules. The insights herein are designed to explain not just the "what" but the "why" behind its utility, empowering scientists to leverage its full potential.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is a distinct chemical entity with the following key identifiers and properties.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1233025-58-5[2][3]
Molecular Formula C₆H₆FNO₂[4]
Molecular Weight 143.12 g/mol [4]
IUPAC Name 5-Fluoro-2-methoxy-3-pyridinolN/A
SMILES COC1=C(O)C=C(F)N=C1Derived

Table 2: Physicochemical Data

PropertyValueNotes
Melting Point Data not availableN/A
Boiling Point Data not availableFor comparison, the related compound 5-Fluoro-2-methoxypyridine has a boiling point of approx. 144.8°C at 760 mmHg.[5]
Density Data not availableFor comparison, the related compound 5-Fluoro-2-methoxypyridine has a density of approx. 1.146 g/cm³.[5]
Appearance Solid (form may vary)Based on typical substituted pyridines.
Solubility Expected to be soluble in polar organic solvents like methanol, DMSO, and ethyl acetate.Based on general chemical principles.

The Strategic Interplay of Functional Groups

The utility of this compound arises from the specific electronic and steric effects imparted by each substituent on the pyridine ring. Understanding these contributions is key to predicting reactivity and designing synthetic strategies.

  • The Pyridine Core : As a six-membered aromatic heterocycle, the pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][5]

  • The 5-Fluoro Group : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.[6] The high electronegativity of the fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[5][7] It also modulates the lipophilicity and pKa of the molecule, which can improve bioavailability and cell membrane permeability.[5][6]

  • The 3-Hydroxy Group : The phenolic hydroxyl group is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, critical for binding to protein targets. Furthermore, it serves as a reactive site for subsequent derivatization, such as etherification or esterification, allowing for the exploration of structure-activity relationships (SAR).

  • The 2-Methoxy Group : As an electron-donating group, the methoxy substituent influences the electron density of the pyridine ring, affecting its reactivity in substitution reactions.[5] Its presence at the 2-position can also exert steric effects, directing the course of reactions at other positions on the ring.

Synthesis and Derivatization Pathways

While specific synthesis procedures for this compound are not detailed in the provided literature, a plausible synthetic route can be devised based on established pyridine chemistry. The following proposed workflow demonstrates a logical approach for its preparation, highlighting the causality behind each step.

Proposed Synthetic Workflow

A logical approach often involves building complexity on a simpler, commercially available pyridine scaffold. A potential route could start from a substituted hydroxypyridine, followed by sequential introduction of the required functional groups.

G start 2,3-Dihydroxypyridine (Starting Material) step1 Nitration (HNO₃, H₂SO₄) start->step1 Introduce directing group int1 5-Nitro-2,3-dihydroxypyridine step1->int1 step2 Selective Methylation (e.g., DMS, base) int1->step2 Protect/differentiate hydroxyls int2 3-Hydroxy-2-methoxy-5-nitropyridine step2->int2 step3 Reduction (e.g., H₂, Pd/C or SnCl₂) int2->step3 Prepare for diazotization int3 5-Amino-3-hydroxy-2-methoxypyridine step3->int3 step4 Sandmeyer or Balz-Schiemann Reaction (NaNO₂, HBF₄ or HF-Pyridine) int3->step4 Introduce fluorine product This compound (Final Product) step4->product G scaffold This compound (Core Scaffold) rxn1 Suzuki Coupling (at C-4 or C-6 via halogenation) scaffold->rxn1 Introduce Aryl/Heteroaryl Groups rxn2 Etherification (at 3-OH) scaffold->rxn2 Introduce R-O- Groups rxn3 Buchwald-Hartwig Amination (at C-4 or C-6 via halogenation) scaffold->rxn3 Introduce Amino Groups library Diverse Library of Drug-Like Molecules rxn1->library rxn2->library rxn3->library

References

An In-Depth Technical Guide to 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-hydroxy-2-methoxypyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific data on this compound is emerging, this document consolidates available information and provides expert insights into its properties, a proposed synthetic route, and its potential applications as a key building block for novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly and beneficially influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1]

This compound (CAS No. 1233025-58-5) is a trifunctionalized pyridine that presents a unique combination of substituents: a fluorine atom, a hydroxyl group, and a methoxy group. This specific arrangement offers multiple points for further chemical modification, making it a highly versatile intermediate for the synthesis of complex molecular architectures. The interplay of these functional groups is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to derivative compounds.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, we can compile a table of its key properties. Spectroscopic data, such as ¹H NMR, is crucial for its identification and characterization.[2]

PropertyValueSource
CAS Number 1233025-58-5Chemical Supplier Catalogs
Molecular Formula C₆H₆FNO₂Calculated
Molecular Weight 143.12 g/mol Calculated
Appearance Expected to be a solidAnalogy to related compounds
¹H NMR Spectrum Data available--INVALID-LINK--[2]
Purity Typically ≥98%Commercial Suppliers

Synthesis of this compound: A Proposed Experimental Protocol

Diagram of Proposed Synthetic Pathway

G A Starting Material (e.g., Substituted Pyridine) B Step 1: Introduction of Methoxy Group A->B Methoxylation C Step 2: Introduction of Hydroxyl Group B->C Hydroxylation D Step 3: Fluorination C->D Electrophilic Fluorination E Final Product: This compound D->E Purification

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Disclaimer: This is a theoretical protocol and requires optimization and validation in a laboratory setting.

Step 1: Methoxylation of a Suitable Pyridine Precursor

  • Rationale: The introduction of the methoxy group at the 2-position can be achieved via nucleophilic aromatic substitution on a precursor with a good leaving group (e.g., a chloro or bromo substituent) at that position.

  • Procedure:

    • To a solution of a suitable starting pyridine (e.g., 2-chloro-5-fluoro-3-hydroxypyridine) in anhydrous methanol, add sodium methoxide (1.5 equivalents).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methoxylated pyridine.

Step 2: Introduction of the Hydroxyl Group

  • Rationale: If the starting material does not already contain the hydroxyl group, it can be introduced through various methods, such as a Baeyer-Villiger oxidation of a corresponding acetylpyridine or via a nucleophilic substitution of a suitable leaving group. The choice of method will depend on the available starting materials.

Step 3: Electrophilic Fluorination

  • Rationale: The final fluorination step at the 5-position can be achieved using an electrophilic fluorinating agent. This is a common strategy for the late-stage fluorination of electron-rich aromatic systems.

  • Procedure:

    • Dissolve the 3-hydroxy-2-methoxypyridine intermediate in a suitable anhydrous solvent (e.g., acetonitrile).

    • Add an electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 4: Purification

  • Rationale: The final product will likely require purification to remove any unreacted starting materials or byproducts.

  • Procedure:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a prime candidate for use as a scaffold or intermediate in the synthesis of novel drug candidates. The strategic placement of its functional groups allows for diverse derivatization, enabling the exploration of structure-activity relationships (SAR).

Diagram of Role in Drug Discovery Workflow

G A This compound (Core Scaffold) B Parallel Synthesis & Derivatization A->B Versatile Intermediate C Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of this compound in a drug discovery workflow.

The hydroxyl group can serve as a handle for introducing various moieties through ether or ester linkages. The pyridine nitrogen can be quaternized or can act as a hydrogen bond acceptor. The aromatic ring itself can be further functionalized. The presence of the fluorine atom is expected to enhance metabolic stability and the methoxy group can influence the electronic properties of the ring system. These features make this compound a valuable building block for creating libraries of compounds for screening against various biological targets.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of functional groups on a fluorinated pyridine core makes it a highly attractive scaffold for the development of novel therapeutics. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers to understand its potential, propose synthetic strategies, and incorporate it into their drug discovery programs. Further research into the synthesis and biological activities of derivatives of this compound is highly encouraged and is expected to yield valuable insights and potentially new drug candidates.

References

A Technical Guide to 5-Fluoro-3-hydroxy-2-methoxypyridine: A Versatile Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Fluoro-3-hydroxy-2-methoxypyridine (CAS No. 1233025-58-5). As a substituted pyridine, this compound is a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of fluoro, hydroxyl, and methoxy functional groups offers a versatile scaffold for creating complex molecular architectures with potential therapeutic applications. This document consolidates critical information for researchers, chemists, and professionals in drug development, offering insights into its handling, characterization, and strategic use in synthetic chemistry.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold that forms the core of countless natural products and FDA-approved pharmaceuticals.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a "privileged scaffold" in medicinal chemistry.[1] Among the vast landscape of pyridine derivatives, those with multiple substitutions have garnered significant attention for their ability to serve as versatile intermediates in the synthesis of novel therapeutic agents.[2]

This compound is a prime example of such an intermediate. The strategic placement of its functional groups provides a unique combination of electronic and steric properties:

  • Fluorine (at C-5): The high electronegativity of the fluorine atom can significantly alter the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding affinity to target proteins.[3]

  • Methoxy Group (at C-2): This electron-donating group can modulate the reactivity of the pyridine ring.[3]

  • Hydroxyl Group (at C-3): The phenolic hydroxyl group provides a reactive handle for further functionalization through etherification, esterification, or its use in coupling reactions.

This guide delves into the core technical aspects of this molecule, providing a foundational resource for its application in research and development.

Physicochemical Properties and Molecular Structure

The molecular structure of this compound is defined by a pyridine ring substituted at the 2, 3, and 5 positions. Accurate identification is critical, and the correct Chemical Abstracts Service (CAS) number for this compound is 1233025-58-5.[1][4]

PropertyValueSource
IUPAC Name 5-Fluoro-2-methoxy-pyridin-3-olN/A
CAS Number 1233025-58-5[1][4]
Molecular Formula C₆H₆FNO₂[5][6]
Molecular Weight 143.12 g/mol [6]
Physical Form Typically a solid at room temperature[7]
Storage Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C)[8]

Note: Experimental data such as melting point and boiling point are not widely published. Data for analogous compounds, such as 5-Fluoro-2-methoxypyridine (boiling point ~145°C), suggest it is a relatively stable compound under standard laboratory conditions.[3]

Synthesis and Purification

Proposed Synthetic Workflow

A plausible route begins with a suitably substituted pyridine and involves steps such as nitration, methoxylation, and selective demethylation. The following diagram outlines a conceptual workflow.

SynthesisWorkflow start 2,3-Difluoro-5-bromopyridine (Starting Material) step1 Selective Methoxylation start->step1 NaOMe intermediate1 3-Fluoro-2-methoxy-5-bromopyridine step1->intermediate1 step2 Hydroxylation (e.g., Buchwald-Hartwig) intermediate1->step2 NaOH / Pd catalyst intermediate2 5-Bromo-3-fluoro-2-methoxypyridine (Intermediate) step2->intermediate2 step3 Demethylation / Hydrolysis (Strong Acid, e.g., HBr) intermediate2->step3 HBr, Heat final This compound (Final Product) step3->final purify Purification (Chromatography/Recrystallization) final->purify

Caption: A conceptual synthetic workflow for this compound.

Exemplary Experimental Protocol: Demethylation

This protocol describes the critical final step of cleaving a methyl ether to yield the target hydroxyl group, adapted from a standard procedure for synthesizing hydroxypyridines.[9]

Reaction: Conversion of a hypothetical precursor, 5-Fluoro-2,3-dimethoxypyridine, to this compound.

Materials:

  • 5-Fluoro-2,3-dimethoxypyridine (1 equivalent)

  • 48% Hydrobromic acid (HBr) in water (10-20 equivalents)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask with 5-Fluoro-2,3-dimethoxypyridine and a magnetic stir bar.

  • Reagent Addition: Carefully add the 48% aqueous HBr solution to the flask.

  • Heating and Reflux: Attach the reflux condenser and heat the mixture to 100-110°C. Maintain a gentle reflux for 6-12 hours.

    • Causality: The strong acid and high temperature are necessary to protonate the ether oxygen, making it a good leaving group (methanol) for nucleophilic attack by the bromide ion, thus cleaving the methyl group. Selective cleavage at the 3-position may be favored due to electronic effects, though optimization would be required.

  • Reaction Monitoring (Self-Validation): Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture, neutralize it, and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material and the appearance of the product spot.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final, pure this compound.

Spectroscopic and Analytical Characterization

Confirming the molecular structure and purity is paramount. Spectroscopic methods provide definitive evidence. While full experimental spectra for CAS 1233025-58-5 are primarily available through chemical suppliers, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[4][10][11]

TechniquePredicted Features for this compound
¹H NMR ~9.0-10.0 ppm (s, 1H): Broad singlet for the phenolic -OH proton. ~7.5-7.8 ppm (d, 1H): Doublet for the H-6 proton, coupled to the F-5. ~7.0-7.3 ppm (d, 1H): Doublet for the H-4 proton, coupled to the F-5. ~3.9-4.1 ppm (s, 3H): Sharp singlet for the methoxy (-OCH₃) protons.
¹³C NMR ~150-160 ppm (d): C-5 carbon, showing a large coupling constant (JC-F) due to direct attachment to fluorine. ~140-150 ppm: Quaternary carbons C-2 and C-3. ~120-135 ppm (d): Aromatic carbons C-4 and C-6, showing smaller C-F coupling. ~55-60 ppm: Methoxy carbon (-OCH₃).
¹⁹F NMR A single resonance, likely a triplet or doublet of doublets depending on the coupling to H-4 and H-6.
Mass Spec (MS) Expected molecular ion peak [M+H]⁺ at m/z = 144.04.

Rationale: The predicted proton chemical shifts are based on the electron-withdrawing effect of the fluorine and the aromatic ring currents, with analogous compounds like 2-fluoropyridine showing downfield shifts for ring protons.[10] The C-F coupling is a hallmark of fluorinated aromatics in ¹³C NMR.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its potential to be elaborated into more complex, biologically active molecules.

Role as a Versatile Chemical Building Block

The presence of three distinct functional groups allows for orthogonal chemical modifications. The hydroxyl group can be a nucleophile or a directing group, while the aromatic ring can participate in various coupling reactions. This makes the molecule an ideal starting point for generating chemical libraries for high-throughput screening in drug discovery programs.[2]

The structural motifs present in this molecule are found in compounds patented for a range of therapeutic and agricultural applications, including fungicides and anticancer agents.[12][13] For example, 5-fluorinated pyrimidines, such as the well-known drug 5-fluorouracil, are a critical class of antimetabolites used in cancer chemotherapy.[13][14] This underscores the potential of this compound as a precursor for novel agents in these fields.

ApplicationWorkflow start 5-Fluoro-3-hydroxy- 2-methoxypyridine step1 Suzuki Coupling start->step1 Arylboronic Acid, Pd Catalyst (Modifies C-4 or C-6) step2 Etherification start->step2 R-X, Base (Modifies -OH group) step3 Demethylation start->step3 BBr₃ (Modifies -OCH₃ group) final Complex Bioactive Molecule Candidate step1->final step2->final step3->final

Caption: Use of the title compound as a versatile scaffold for generating complex molecules.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1233025-58-5 is not publicly available, data from structurally similar fluorinated and hydroxylated pyridines provide a strong basis for safe handling protocols.[15][16][17][18]

Potential Hazards (based on analogs):

  • Skin Irritation: May cause skin irritation upon contact.[16][17]

  • Eye Irritation: Causes serious eye irritation.[16][17]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[15]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[17]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

  • Avoid Contact: Avoid all personal contact, including inhalation and ingestion. Do not get in eyes, on skin, or on clothing.[15]

  • Hygiene: Wash hands thoroughly after handling. Launder contaminated clothing before reuse.[15]

Storage:

  • Keep containers securely sealed when not in use.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[18] Many suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[8]

Conclusion

This compound represents a valuable and versatile chemical intermediate for advanced scientific research. Its trifunctional nature provides chemists with multiple avenues for synthetic elaboration, making it an important building block for constructing novel molecules in drug discovery and materials science. Understanding its properties, synthetic logic, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the laboratory.

References

An In-depth Technical Guide to the Spectral Analysis of 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-hydroxy-2-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the fluorinated pyridine scaffold in bioactive molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable tool in drug design. This guide provides a detailed analysis of the expected spectral characteristics of this compound, offering a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous compounds to provide a robust interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.20 - 7.40Doublet of doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
H-67.80 - 8.00Doublet of doublets (dd)J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz
-OCH₃3.90 - 4.10Singlet (s)N/A
-OH5.00 - 7.00Broad Singlet (br s)N/A

Interpretation and Rationale:

  • Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. The electron-withdrawing fluorine atom at position 5 will deshield the adjacent protons, shifting them downfield. H-6 is expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom and the fluorine atom. The fluorine atom will also couple with the adjacent protons, leading to characteristic doublet of doublets splitting patterns. The coupling constant between fluorine and a proton three bonds away (³JHF) is typically in the range of 8-10 Hz, while the four-bond coupling (⁴JHF) is smaller, around 2-3 Hz. The proton-proton coupling between H-4 and H-6 (⁴JHH) is also expected to be small (2-3 Hz).

  • Methoxy Protons (-OCH₃): The methoxy group protons are expected to appear as a singlet in the region of 3.90-4.10 ppm, which is a typical chemical shift for methoxy groups attached to an aromatic ring.

  • Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Diagram of Predicted ¹H NMR Assignments and Couplings:

H_NMR_Assignments mol This compound Structure H4 H-4 (dd, ~7.3 ppm) H6 H-6 (dd, ~7.9 ppm) H4->H6 ⁴JHH ≈ 2-3 Hz F F H4->F ³JHF ≈ 8-10 Hz H6->F ⁴JHF ≈ 2-3 Hz OCH3 -OCH3 (s, ~4.0 ppm) OH -OH (br s, 5-7 ppm)

Caption: Predicted ¹H NMR assignments and key couplings for this compound.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts will be significantly influenced by the substituents.

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F coupling)
C-2155 - 160Doublet
C-3135 - 140Doublet
C-4120 - 125Doublet
C-5150 - 155 (direct C-F)Doublet
C-6140 - 145Doublet
-OCH₃55 - 60Singlet

Interpretation and Rationale:

  • C-5 (Carbon attached to Fluorine): The carbon directly bonded to the fluorine atom (C-5) will experience a strong deshielding effect and will appear at a very downfield chemical shift. It will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet.

  • Other Aromatic Carbons: The other carbons in the pyridine ring will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (²JCF > ³JCF). The presence of the electron-donating methoxy and hydroxyl groups and the electron-withdrawing fluorine atom will lead to a complex pattern of chemical shifts.

  • Methoxy Carbon (-OCH₃): The methoxy carbon is expected to appear as a singlet in the typical range for such functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds.

Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 2960Medium
C=C and C=N stretch (aromatic ring)1450 - 1600Medium to Strong
C-O stretch (aryl ether)1200 - 1250Strong
C-F stretch1000 - 1100Strong

Interpretation and Rationale:

  • O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methyl C-H stretches of the methoxy group will be observed just below 3000 cm⁻¹.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

  • C-O and C-F Stretches: A strong band for the C-O stretch of the aryl ether and a strong band for the C-F stretch are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 143.04

  • Major Fragments: m/z = 128, 112, 100

Interpretation and Predicted Fragmentation Pathway:

The molecular formula of this compound is C₆H₆FNO₂. The expected exact mass of the molecular ion is 143.0434.

A plausible fragmentation pathway would involve:

  • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 128.

  • Subsequent loss of carbon monoxide (CO) from the resulting ion to yield a fragment at m/z = 100.

  • Alternatively, the molecular ion could undergo loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 112.

Diagram of Predicted Mass Spectrometry Fragmentation:

MS_Fragmentation M [M]⁺˙ m/z = 143 M_minus_CH3 [M - •CH₃]⁺ m/z = 128 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M - •CH₃ - CO]⁺ m/z = 100 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Hypothetical Experimental Protocols

The following are standard protocols for the acquisition of the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters: pulse angle of 45°, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • For solid or liquid samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

5-Fluoro-3-hydroxy-2-methoxypyridine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates.[1] Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2] Within the diverse landscape of fluorinated heterocycles, fluorinated pyridines have emerged as particularly valuable frameworks due to the prevalence of the pyridine motif in numerous approved drugs.[1] 5-Fluoro-3-hydroxy-2-methoxypyridine (CAS: 1233025-58-5) is a promising, yet underexplored, member of this class. This guide will provide a comprehensive analysis of its chemical properties, potential synthetic routes, and prospective applications in medicinal chemistry, drawing upon data from structurally related analogs to illuminate its potential as a versatile building block for the next generation of therapeutics. This molecule is noted as a valuable intermediate for synthesizing biologically active compounds with complex structures, suggesting its utility in developing novel drugs with potential antibacterial, antiviral, or neurological activities.

Physicochemical Properties and Predicted Reactivity

The judicious arrangement of substituents on the this compound ring dictates its reactivity and potential for chemical elaboration. A thorough understanding of these electronic and steric influences is paramount for its effective utilization in synthetic campaigns.

PropertyValueSource
CAS Number 1233025-58-5[3]
Molecular Formula C₆H₆FNO₂ChemScene
Molecular Weight 143.12 g/mol ChemScene

The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy and hydroxyl groups creates a unique electronic landscape on the pyridine core. The fluorine at the 5-position and the methoxy group at the 2-position will influence the acidity of the hydroxyl group at the 3-position and the nucleophilicity of the pyridine nitrogen. The hydroxyl group provides a convenient handle for introducing a wide range of functional groups through O-alkylation or O-acylation, enabling the exploration of structure-activity relationships (SAR). Furthermore, the pyridine ring itself can participate in various transformations, including nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing fluorine atom.

Proposed Synthetic Pathways

A feasible approach could involve the demethylation of a precursor like 5-fluoro-2,3-dimethoxypyridine. The synthesis of 5-fluoro-2-hydroxypyridine from 5-fluoro-2-methoxypyridine via demethylation with a strong acid like hydrobromic or hydrochloric acid is a known transformation.[4] This suggests that a selective demethylation at the 3-position of a dimethoxy precursor could yield the target molecule.

Diagram of a Proposed Synthetic Pathway

G A 2,3-Dimethoxy-5-bromopyridine B 5-Fluoro-2,3-dimethoxypyridine A->B Fluorination (e.g., Selectfluor) C This compound B->C Selective Demethylation (e.g., BBr3 or HBr)

Caption: A potential synthetic route to this compound.

Potential Applications in Medicinal Chemistry

The structural motifs present in this compound suggest its broad applicability across several therapeutic areas. Its potential as a scaffold for kinase inhibitors, central nervous system (CNS) agents, and antimicrobial drugs warrants significant exploration.

Kinase Inhibitors

The pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[5] The strategic placement of substituents on the pyridine ring can fine-tune binding affinity and selectivity. The hydroxyl group of this compound can be functionalized to introduce side chains that occupy the solvent-exposed regions of the ATP-binding pocket, while the fluorinated pyridine core interacts with the hinge region of the kinase. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[2]

Conceptual Workflow for Kinase Inhibitor Development

G A This compound B Library of O-alkylated derivatives A->B Parallel synthesis C Kinase screening B->C High-throughput screening D Hit identification C->D Data analysis E Lead optimization (SAR) D->E Medicinal chemistry F Preclinical candidate E->F In vivo studies

Caption: A workflow for leveraging the title compound in kinase inhibitor discovery.

Central Nervous System (CNS) Agents

The ability of fluorine to increase lipophilicity can enhance a molecule's capacity to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[1] The substituted pyridine core is present in many CNS drugs. The functional handles on this compound allow for the introduction of pharmacophores that can target a variety of CNS receptors and enzymes.

Antimicrobial and Antiviral Agents

Fluorinated pyridines have demonstrated promising antimicrobial and antiviral activities.[6] The unique electronic properties imparted by the fluorine atom can lead to novel mechanisms of action or enhanced potency against resistant strains. Novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have shown potent antibacterial activity.[7] Furthermore, fluorinated nucleosides are a significant class of antiviral drugs.[8] The this compound scaffold could be elaborated to mimic the structures of known antimicrobial or antiviral agents, with the potential for improved efficacy and pharmacokinetic profiles.

Generalized Experimental Protocols

The following are representative protocols for key transformations that could be performed on this compound. These are intended as a starting point for experimental design and will likely require optimization.

Protocol 1: O-Alkylation of the Hydroxyl Group
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetone) at room temperature, add a base (e.g., K₂CO₃ or NaH, 1.2 eq).

  • Stir the mixture for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conversion of the Hydroxyl Group to a Triflate for Cross-Coupling
  • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) and cool to 0 °C.

  • Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq).

  • Slowly add triflic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the triflate intermediate.

  • The purified triflate can then be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino substituents.

Conclusion and Future Directions

This compound represents a largely untapped yet highly promising scaffold for medicinal chemistry. Its unique combination of a fluorinated pyridine core with strategically placed functional groups provides a versatile platform for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its synthetic accessibility and biological activity, the analysis of its structural features and the proven success of related compounds strongly suggest its potential in the development of kinase inhibitors, CNS agents, and antimicrobial drugs. Future efforts should focus on developing an efficient and scalable synthesis of this compound and exploring its derivatization to generate libraries of novel molecules for biological screening.

References

The Strategic Utility of 5-Fluoro-3-hydroxy-2-methoxypyridine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine and carefully positioned functional groups into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine nucleus, a privileged structure in medicinal chemistry, offers a versatile template for modulation. This technical guide delves into the synthesis, reactivity, and application of 5-Fluoro-3-hydroxy-2-methoxypyridine (CAS No. 1227593-83-0), a highly functionalized building block poised for significant impact in the development of novel therapeutic agents. We will explore its intrinsic chemical characteristics, propose a robust synthetic pathway, and elucidate its potential in forging complex molecular architectures, thereby providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this promising intermediate.

Introduction: The Architectural Value of Substituted Pyridines

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to engage in hydrogen bonding and metal coordination make it an ideal scaffold for interacting with biological targets. The deliberate functionalization of this core is a key strategy for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

The title compound, this compound, presents a compelling trifecta of functional groups, each contributing to its synthetic versatility and potential biological impact:

  • The 5-Fluoro Substituent: The introduction of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functionalities.[2][3] The strong carbon-fluorine bond is resistant to oxidative metabolism, often leading to an improved pharmacokinetic profile.[4]

  • The 2-Methoxy Group: This electron-donating group influences the electron density of the pyridine ring, affecting its reactivity in substitution reactions.[4] It can also serve as a steric and electronic modulator for binding interactions and can influence the molecule's conformation.[1]

  • The 3-Hydroxy Group: This nucleophilic and mildly acidic functional group is a critical handle for a variety of synthetic transformations. It can be alkylated, acylated, or converted into a leaving group (e.g., a triflate) to enable cross-coupling reactions, providing a key point for molecular diversification.

This guide will systematically unpack the potential of this building block, beginning with its synthesis and characterization.

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not prominently documented in publicly available literature, a logical and robust synthetic route can be proposed based on established methodologies for analogous polysubstituted pyridines.[1][5] The following multi-step sequence leverages common and reliable transformations in heterocyclic chemistry.

Synthesis_Workflow cluster_0 Proposed Synthetic Pathway A 2-Amino-3-hydroxypyridine B 2-Amino-5-bromo-3-hydroxypyridine A->B Bromination (NBS, Acetonitrile) C 5-Bromo-3-hydroxy-2-iodopyridine B->C Sandmeyer Reaction (NaNO2, HCl, KI) D 5-Bromo-3-hydroxy-2-methoxypyridine C->D Nucleophilic Substitution (NaOMe, CuI, Dioxane) E This compound D->E Halogen Exchange (KF, DMSO, 18-crown-6)

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of 2-Amino-3-hydroxypyridine

  • To a stirred solution of 2-Amino-3-hydroxypyridine (1.0 eq) in acetonitrile, cool the mixture to 0 °C.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield 2-Amino-5-bromo-3-hydroxypyridine. Causality: The aminopyridine is activated towards electrophilic aromatic substitution, and NBS provides a mild source of electrophilic bromine, favoring regioselective bromination at the C5 position, which is para to the activating amino group.

Step 2: Sandmeyer Reaction to Introduce Iodine

  • Suspend 2-Amino-5-bromo-3-hydroxypyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature between 0-5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Stir the reaction at room temperature for 2 hours, then heat to 60 °C for 1 hour.

  • Cool the mixture and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to afford 5-Bromo-3-hydroxy-2-iodopyridine. Causality: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a variety of substituents, in this case, iodine, via a diazonium intermediate. Iodine is an excellent leaving group for subsequent substitution reactions.

Step 3: Copper-Catalyzed Methoxylation

  • To a sealed tube, add 5-Bromo-3-hydroxy-2-iodopyridine (1.0 eq), sodium methoxide (2.0 eq), and Copper(I) iodide (0.1 eq).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 5-Bromo-3-hydroxy-2-methoxypyridine. Causality: The highly reactive iodo group at the C2 position is susceptible to nucleophilic substitution. The use of a copper catalyst facilitates the displacement with sodium methoxide, a strong nucleophile.

Step 4: Halogen Exchange (Halex) Fluorination

  • To a microwave vial, add 5-Bromo-3-hydroxy-2-methoxypyridine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and 18-crown-6 (0.1 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO).

  • Seal the vial and heat in a microwave reactor to 180-200 °C for 1-2 hours.

  • Alternatively, conventional heating at high temperature can be employed, though reaction times will be significantly longer.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify via column chromatography to yield the final product, This compound . Causality: The Halex reaction is a powerful method for introducing fluorine into electron-deficient aromatic systems. The C5 position, activated by the ring nitrogen, undergoes nucleophilic aromatic substitution with fluoride. A phase-transfer catalyst like 18-crown-6 is used to enhance the solubility and reactivity of the potassium fluoride in the aprotic polar solvent.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of a building block is essential for its effective use.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
CAS Number 1227593-83-0Parchem[6]
Molecular Formula C₆H₆FNO₂ChemScene[7]
Molecular Weight 143.12 g/mol ChemScene[7]
Topological Polar Surface Area (TPSA) 42.35 ŲChemScene[7]
Predicted logP 0.93ChemScene[7]
Hydrogen Bond Donors 1ChemScene[7]
Hydrogen Bond Acceptors 3ChemScene[7]
Expected Spectroscopic Signatures

While experimental spectra are not publicly available, the following characteristic signals can be predicted based on the structure and data from analogous compounds.[8][9]

  • ¹H NMR:

    • Two aromatic protons on the pyridine ring, appearing as doublets or doublet of doublets, with coupling constants influenced by the fluorine atom (J_HF).

    • A singlet for the methoxy group protons (~3.9-4.1 ppm).

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Six distinct carbon signals.

    • The carbon bearing the fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF ~240-260 Hz).

    • Adjacent carbons (C4 and C6) will show smaller two- and three-bond C-F couplings.

    • The methoxy carbon signal will be observed around 55-60 ppm.

  • ¹⁹F NMR: A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment of the pyridine ring.

  • Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ at m/z = 144.0404, corresponding to the formula C₆H₇FNO₂⁺.

Reactivity and Key Transformations

This compound is a versatile scaffold, offering multiple reaction sites for diversification. The interplay of its functional groups dictates its reactivity profile.

Reactivity_Hub cluster_reactions Key Synthetic Transformations main 5-Fluoro-3-hydroxy- 2-methoxypyridine A O-Alkylation / O-Acylation (Williamson Ether Synthesis) main->A RX, Base B Triflation main->B Tf₂O, Pyridine D Electrophilic Aromatic Substitution (e.g., Halogenation) main->D e.g., NBS/NCS C Suzuki Cross-Coupling B->C R-B(OH)₂, Pd Catalyst, Base

Figure 2: Key reaction pathways for the derivatization of the core scaffold.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The hydroxyl group is an excellent nucleophile upon deprotonation, making it amenable to Williamson ether synthesis to introduce a variety of side chains.

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) at 0 °C.

  • Stir for 30 minutes to form the alkoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary (typically 50-80 °C) and stir for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography. Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material on TLC. The product will have a different Rf value and will lack the acidic hydroxyl proton in its ¹H NMR spectrum, confirming successful alkylation.

Protocol 2: Triflation and Suzuki Cross-Coupling

To enable C-C bond formation at the C3 position, the hydroxyl group can be converted into an excellent leaving group, trifluoromethanesulfonate (triflate), which is a versatile substrate for palladium-catalyzed cross-coupling reactions.[1]

Part A: Triflation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine or 2,6-lutidine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor for the consumption of starting material by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. The crude triflate is often used directly in the next step without further purification.

Part B: Suzuki Cross-Coupling

  • To a reaction vessel, add the crude triflate from Part A (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).[1]

  • Add a solvent system such as 1,4-dioxane/water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor progress by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography. Trustworthiness: This two-step protocol is a highly reliable and widely practiced method in medicinal chemistry for converting phenols to biaryl systems. The successful formation of the triflate can be confirmed by ¹⁹F NMR, and the final cross-coupled product can be validated by MS and NMR, confirming the new C-C bond.

Applications in Drug Discovery: A Building Block of High Potential

The true value of a building block is realized in its application. While direct incorporation of this compound into a marketed drug is not yet documented, the presence of the closely related 5-fluoro-2-methoxybenzamido moiety in a patented Bruton's tyrosine kinase (BTK) inhibitor highlights the relevance of this substitution pattern.[10][11]

The BTK inhibitor, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, utilizes the 5-fluoro-2-methoxybenzoic acid fragment.[11] Our building block, this compound, represents a bioisosteric replacement of the phenyl ring with a pyridine core. This strategic switch can have profound effects:

  • Solubility and Physicochemical Properties: The introduction of the pyridine nitrogen can improve aqueous solubility and alter the overall polarity of the molecule.

  • Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions within the target protein's binding site.

  • Vector for Further Substitution: The pyridine ring offers different vectors for substitution compared to a benzene ring, allowing for exploration of new chemical space.

Application_Logic A Known Pharmacophore: 5-Fluoro-2-methoxybenzoyl Group (in BTK Inhibitor) C Bioisosteric Replacement (Phenyl -> Pyridyl) A->C B Target Building Block: This compound B->C D Potential Advantages C->D E Improved Solubility D->E F New H-Bonding Interactions D->F G Novel SAR Exploration D->G H New Drug Candidates E->H F->H G->H

Figure 3: Logical relationship illustrating the potential of the title compound as a bioisostere in drug design.

By utilizing the synthetic handles on this compound, medicinal chemists can rapidly generate libraries of novel compounds for screening and lead optimization, targeting kinases, G-protein coupled receptors, and other important drug target classes.

Conclusion

This compound is a strategically designed building block that embodies several key principles of modern medicinal chemistry. Its trifunctional nature provides a rich platform for synthetic diversification, while the incorporated fluoro and methoxy groups offer avenues for fine-tuning physicochemical and pharmacological properties. Although its full potential is yet to be realized in marketed therapeutics, the logical synthetic pathways and the clear bioisosteric relationship to fragments in existing advanced molecules underscore its significant promise. This guide provides the foundational knowledge and actionable protocols for researchers to confidently incorporate this versatile intermediate into their discovery programs, paving the way for the next generation of innovative medicines.

References

An In-depth Technical Guide to the Reactivity and Functional Group Analysis of 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-hydroxy-2-methoxypyridine is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a fluorine atom, a hydroxyl group, and a methoxy group on the pyridine core imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the electronic properties and chemical behavior of this molecule. We will explore the interplay of the individual functional groups, predict the regioselectivity of electrophilic and nucleophilic substitution reactions, and detail the reactivity of the hydroxyl and methoxy substituents. This document serves as a technical resource, offering field-proven insights and experimental protocols to enable the strategic use of this compound in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in pharmaceutical and materials science, owing to its presence in a multitude of bioactive compounds and functional materials. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its biological activity, metabolic stability, and pharmacokinetic profile. This compound (CAS No. 1227593-83-0) is a prime example of a highly functionalized building block with considerable potential for the synthesis of novel chemical entities.[1]

Molecular Structure and Functional Group Analysis

The chemical structure of this compound features a pyridine ring substituted with three distinct functional groups, each contributing to the overall electronic landscape and reactivity of the molecule.

Functional GroupPositionElectronic Effect
Methoxy (-OCH₃)2Electron-donating (resonance), weakly electron-withdrawing (inductive)
Hydroxyl (-OH)3Electron-donating (resonance), electron-withdrawing (inductive)
Fluoro (-F)5Strongly electron-withdrawing (inductive), weakly electron-donating (resonance)

The interplay of these electronic effects governs the reactivity of the pyridine ring and its substituents. The methoxy and hydroxyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution, while the fluorine atom is a deactivating, ortho-, para-directing group.[2][3] The pyridine nitrogen itself is electron-withdrawing, which generally deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (C3 and C5).[4]

Predicted Reactivity of the Pyridine Core

The combination of both electron-donating and electron-withdrawing substituents on the pyridine ring of this compound results in a complex reactivity profile.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene.[5] However, the presence of the strongly activating hydroxyl and methoxy groups at positions 3 and 2 respectively, will significantly enhance the electron density of the ring, making electrophilic substitution more feasible than on an unsubstituted pyridine.

The directing effects of the substituents must be considered to predict the site of electrophilic attack. The hydroxyl group at C3 is a powerful activating group and will strongly direct incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. The methoxy group at C2 is also an activating group, directing to its ortho (C3) and para (C5) positions. The fluorine at C5 is deactivating but directs ortho (C4, C6) and para (C2).

Considering the synergistic and antagonistic effects:

  • Position C4: This position is ortho to the strongly activating hydroxyl group and ortho to the deactivating fluorine atom. The activating effect of the hydroxyl group is expected to dominate, making C4 a likely site for electrophilic attack.

  • Position C6: This position is para to the activating hydroxyl group and ortho to the deactivating fluorine atom. This position is also a likely candidate for electrophilic substitution due to the strong para-directing effect of the hydroxyl group.

Therefore, electrophilic aromatic substitution is predicted to occur preferentially at the C4 and C6 positions .

Caption: Directing effects for electrophilic substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the C2 and C4 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[6][7] The presence of the strongly electron-withdrawing fluorine atom at C5 will further activate the ring towards nucleophilic attack. While the hydroxyl and methoxy groups are electron-donating and would typically deactivate the ring for SNAr, the overall electron-deficient nature of the fluorinated pyridine ring should still allow for nucleophilic substitution.

The most likely site for nucleophilic attack would be a position activated by the fluorine atom and the pyridine nitrogen. However, in this molecule, there are no good leaving groups at the activated C2, C4, or C6 positions. Therefore, direct nucleophilic aromatic substitution of a hydrogen atom is unlikely under standard conditions. If a leaving group were present at the C2, C4, or C6 position, nucleophilic substitution would be a viable reaction pathway.

Reactivity of the Functional Groups

Hydroxyl Group

The hydroxyl group at the C3 position behaves as a typical phenol. It is acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile.

  • O-Alkylation and O-Acylation: The phenoxide can readily undergo O-alkylation with alkyl halides or O-acylation with acyl chlorides or anhydrides.

  • Tautomerism: 3-Hydroxypyridine can exist in equilibrium with its pyridone tautomer, although the hydroxy form is generally favored.

Methoxy Group

The methoxy group at the C2 position is relatively stable.

  • O-Demethylation: The methyl group can be cleaved to yield the corresponding 2-hydroxy derivative. This is typically achieved under harsh conditions using reagents like boron tribromide (BBr₃) or strong acids like HBr.[8]

  • Directed Ortho-Metalation: The methoxy group can direct lithiation to the adjacent C3 position. However, in this molecule, the C3 position is already substituted with a hydroxyl group.

Fluoro Group

The fluorine atom at the C5 position is generally unreactive towards nucleophilic displacement under standard SNAr conditions due to the strong C-F bond. However, under specific palladium-catalyzed cross-coupling conditions, the C-F bond can be activated for substitution.

  • Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura coupling can be employed to replace the fluorine atom with an aryl or vinyl group.[9][10][11]

Experimental Protocols

The following protocols are adapted from established methodologies for similarly substituted pyridines and are provided as a starting point for the experimental investigation of this compound.

Protocol 1: O-Methylation of the Hydroxyl Group

This protocol describes the methylation of the hydroxyl group to yield 5-fluoro-2,3-dimethoxypyridine.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetone to the flask.

  • Add methyl iodide (1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

O_Methylation_Workflow Start Start: this compound Reagents Add K2CO3, Acetone, CH3I Start->Reagents Reaction Reflux and Monitor by TLC Reagents->Reaction Workup Cool, Filter, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 5-Fluoro-2,3-dimethoxypyridine Purification->Product

Caption: Workflow for O-Methylation.

Protocol 2: Electrophilic Nitration

This protocol describes the nitration of the pyridine ring, which is predicted to occur at the C4 or C6 position.[12][13]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium nitrate (KNO₃)

  • Ice

Procedure:

  • Carefully dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Slowly add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Nitration_Workflow Start Start: this compound in H2SO4 Reagents Add KNO3 at 0°C Start->Reagents Reaction Stir at RT and Monitor by TLC Reagents->Reaction Workup Pour onto ice, Neutralize, Filter Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Product: Nitrated derivative Purification->Product

Caption: Workflow for Electrophilic Nitration.

Conclusion

This compound is a highly functionalized heterocyclic compound with a rich and nuanced reactivity profile. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing fluorine atom and pyridine nitrogen dictates its behavior in chemical transformations. This guide provides a theoretical framework for understanding its reactivity, predicting the regioselectivity of key reactions, and offers practical experimental protocols for its derivatization. A thorough understanding of these principles will empower researchers to effectively utilize this versatile building block in the synthesis of novel and complex molecules for a wide range of applications, particularly in the field of drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-3-hydroxy-2-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its unique combination of a fluorine atom, a hydroxyl group, and a methoxy group on the pyridine ring suggests a complex physicochemical profile that warrants thorough investigation. Understanding the solubility and stability of this compound is a critical prerequisite for its advancement as a potential drug candidate, influencing everything from formulation development to its in vivo fate.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the scientific rationale behind them. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl, methoxy, and pyridine nitrogen), along with the lipophilic contribution of the methoxy group and the pyridine ring, suggests that this compound may exhibit a nuanced solubility profile.

Theoretical Considerations

The pyridine nitrogen is basic and can be protonated at low pH, which would be expected to increase aqueous solubility. The hydroxyl group is weakly acidic and can be deprotonated at high pH, also potentially enhancing aqueous solubility. The fluorine and methoxy groups will influence the overall electronic distribution and lipophilicity of the molecule.

Experimental Determination of Solubility

A robust determination of solubility requires testing in a range of aqueous and organic solvents relevant to pharmaceutical development.

1.2.1. Recommended Solvents

  • Aqueous: pH 1.2 (simulated gastric fluid), pH 4.5 acetate buffer, pH 6.8 phosphate buffer (simulated intestinal fluid), pH 7.4 phosphate-buffered saline (PBS), and purified water.

  • Organic: Methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and propylene glycol.

1.2.2. Experimental Workflow for Solubility Assessment

The following diagram outlines a typical workflow for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sample Analysis prep1 Weigh excess solid This compound prep2 Add to vials containing a known volume of solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48h) prep2->equil analysis1 Filter the suspension to remove undissolved solid (e.g., 0.45 µm filter) equil->analysis1 analysis2 Dilute the filtrate appropriately analysis1->analysis2 analysis3 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

1.2.3. Detailed Protocol for Equilibrium Solubility Determination

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to the vials.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand for a short period for the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid. The choice of filter material should be validated to ensure no drug adsorption.

  • Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[1] A C18 reverse-phase column is often a good starting point.[1] The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1]

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

1.2.4. Illustrative Solubility Data

The following table presents a hypothetical solubility profile for this compound to illustrate how the data should be presented.

Solvent SystemTemperature (°C)Solubility (mg/mL)Classification
pH 1.2 HCl Buffer2515.2Soluble
pH 4.5 Acetate Buffer255.8Sparingly Soluble
pH 6.8 Phosphate Buffer252.1Slightly Soluble
pH 7.4 PBS252.3Slightly Soluble
Purified Water253.5Slightly Soluble
Methanol25> 50Freely Soluble
Ethanol2528.7Soluble
Acetonitrile254.9Sparingly Soluble
DMSO25> 100Very Soluble
Propylene Glycol2518.9Soluble

Part 2: Stability Profile of this compound

Stability testing is essential to understand the degradation pathways of a drug substance and to develop a stable formulation. Forced degradation studies, or stress testing, are performed to accelerate the degradation of a compound to identify its likely degradation products and to establish a stability-indicating analytical method.[2][3] The goal of forced degradation is to achieve a target degradation of 5-20%.[3][4][5]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The methoxy group could potentially be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The electron-rich pyridine ring and the hydroxyl group may be prone to oxidation.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.

Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions.

2.2.1. Experimental Workflow for Forced Degradation

The following diagram illustrates the workflow for a comprehensive forced degradation study.

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis prep Prepare solutions of this compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal photo Photostability (ICH Q1B conditions) prep->photo analysis1 Withdraw samples at defined time points acid->analysis1 base->analysis1 oxidation->analysis1 thermal->analysis1 photo->analysis1 analysis2 Neutralize acid/base samples if necessary analysis1->analysis2 analysis3 Analyze by a stability-indicating HPLC method (e.g., with PDA or MS detector) analysis2->analysis3 analysis4 Quantify parent compound and any degradation products analysis3->analysis4

Caption: Workflow for Forced Degradation Studies.

2.2.2. Detailed Protocols for Forced Degradation Studies

A validated stability-indicating HPLC method is a prerequisite for these studies. This method must be able to resolve the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity, and a mass spectrometer (MS) detector is invaluable for identifying degradation products.[6]

A. Acid and Base Hydrolysis [2]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.

  • Stress Application: Incubate the solutions at an elevated temperature (e.g., 60 °C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Before analysis, neutralize the samples (acid with base, and base with acid).

  • Analysis: Analyze the samples by HPLC-PDA/MS.

B. Oxidative Degradation [2]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add hydrogen peroxide to a final concentration of, for example, 3%.

  • Stress Application: Keep the solution at room temperature and protected from light. Withdraw samples at various time points.

  • Analysis: Analyze the samples directly by HPLC-PDA/MS.

C. Thermal Degradation

  • Solid State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80 °C) and analyze at set time points.

  • Solution State: Prepare a solution of the compound in a neutral solvent (e.g., water or a 50:50 mixture of water and acetonitrile) and incubate at an elevated temperature (e.g., 80 °C). Analyze samples at various time points.

D. Photostability [7]

  • Sample Preparation: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • Control: Keep control samples (both solid and solution) protected from light.

  • Analysis: Analyze the exposed and control samples by HPLC-PDA/MS.

2.2.3. Illustrative Forced Degradation Data

The following table provides a hypothetical summary of a forced degradation study for this compound.

Stress ConditionTimeAssay of Parent (%)% DegradationNumber of DegradantsRemarks
0.1 M HCl (60°C)24 h88.511.52Significant degradation
0.1 M NaOH (60°C)24 h92.17.91Moderate degradation
3% H₂O₂ (RT)24 h85.314.73Significant degradation
Thermal (80°C, solid)7 days99.20.80Stable
Thermal (80°C, solution)24 h94.65.41Moderate degradation
Photolytic (ICH Q1B)-96.83.21Minor degradation
Control (RT)7 days99.80.20Stable

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the high-quality data necessary to support the development of this compound. The provided workflows and illustrative data serve as a practical guide for designing and executing these critical studies. A thorough understanding of these physicochemical properties is paramount for making informed decisions in the drug development process.

References

The Strategic Intermediate: A Technical Guide to 5-Fluoro-3-hydroxy-2-methoxypyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] Within this context, 5-Fluoro-3-hydroxy-2-methoxypyridine has emerged as a high-value, yet underexplored, building block. Its trifunctionalized pyridine core offers a versatile platform for the synthesis of complex molecules, making it a compound of significant interest for medicinal chemists engaged in the development of next-generation therapeutics. This guide provides an in-depth analysis of the synthesis, properties, and potential applications of this strategic intermediate.

Physicochemical Properties at a Glance

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₆FNO₂ChemScene[4]
Molecular Weight 143.12 g/mol ChemScene[4]
CAS Number 1233025-58-5, 1227593-83-0Aromsyn Co., Ltd.[5], Parchem[6]
Appearance Likely a solid at room temperatureInferred from related compounds
Purity Typically ≥97% (commercial)ChemScene[4]

The Synthetic Blueprint: A Plausible and Modular Approach

Synthetic_Pathway A 2-Amino-5-fluoropyridine B 2-Bromo-5-fluoropyridine A->B Sandmeyer Reaction (NaNO₂, HBr, CuBr) C 5-Fluoro-2-methoxypyridine B->C Nucleophilic Aromatic Substitution (NaOMe, MeOH) D 5-Fluoro-2-methoxy-3-nitropyridine C->D Nitration (HNO₃, H₂SO₄) E 3-Amino-5-fluoro-2-methoxypyridine D->E Reduction (e.g., Fe/HCl or H₂/Pd-C) F This compound E->F Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O)

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Sandmeyer Reaction for the Synthesis of 2-Bromo-5-fluoropyridine from 2-Amino-5-fluoropyridine

  • Rationale: The Sandmeyer reaction is a reliable method for the conversion of an amino group on an aromatic ring to a bromide, providing a versatile handle for subsequent reactions.

  • Procedure:

    • To a cooled (0-5 °C) solution of 2-amino-5-fluoropyridine (1.0 eq) in aqueous hydrobromic acid (48%), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

    • Cool the mixture, neutralize with a sodium hydroxide solution, and extract with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-bromo-5-fluoropyridine.

Step 2: Nucleophilic Aromatic Substitution to Yield 5-Fluoro-2-methoxypyridine

  • Rationale: The bromine at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution by methoxide ions.

  • Procedure:

    • Prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

    • Add 2-bromo-5-fluoropyridine (1.0 eq) to the sodium methoxide solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to afford 5-fluoro-2-methoxypyridine.

Step 3: Nitration to Introduce a Nitro Group at the 3-Position

  • Rationale: The methoxy group at the 2-position is an activating group that directs electrophilic aromatic substitution to the 3- and 5-positions. The 5-position is already occupied by fluorine, thus favoring nitration at the 3-position.

  • Procedure:

    • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 5-fluoro-2-methoxypyridine (1.0 eq), maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-2-methoxy-3-nitropyridine.

Step 4: Reduction of the Nitro Group to an Amine

  • Rationale: The nitro group can be readily reduced to an amino group using various reducing agents, such as iron in acidic media or catalytic hydrogenation.

  • Procedure (using Fe/HCl):

    • To a mixture of 5-fluoro-2-methoxy-3-nitropyridine (1.0 eq) and iron powder (5.0 eq) in ethanol and water, add concentrated hydrochloric acid (catalytic amount).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure, basify with a sodium carbonate solution, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 3-amino-5-fluoro-2-methoxypyridine.

Step 5: Diazotization and Hydrolysis to Afford the Final Product

  • Rationale: The amino group can be converted to a diazonium salt, which is then hydrolyzed in situ to a hydroxyl group.

  • Procedure:

    • Dissolve 3-amino-5-fluoro-2-methoxypyridine (1.0 eq) in aqueous sulfuric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature.

    • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases.

    • Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Strategic Applications

The trifunctionalized nature of this compound makes it a highly versatile intermediate in drug discovery.

Reactivity_and_Applications cluster_reactivity Key Reactive Sites cluster_applications Potential Applications in Drug Discovery A Hydroxyl Group (O-alkylation, O-acylation, etherification) D Scaffold for Kinase Inhibitors A->D B Pyridine Ring (Electrophilic/Nucleophilic Substitution) E Intermediate for GPCR Ligands B->E C Methoxy Group (Demethylation to dihydroxy derivative) F Building Block for Antiviral and Antibacterial Agents C->F Core This compound Core->A Functionalization Core->B Modification Core->C Derivatization

Caption: Reactivity and potential applications of this compound.

The strategic placement of the fluoro, hydroxyl, and methoxy groups provides multiple handles for chemical modification. The hydroxyl group can be readily functionalized through O-alkylation, O-acylation, or etherification to introduce diverse side chains. The pyridine ring itself can undergo further electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents. Furthermore, the methoxy group can be demethylated to yield the corresponding dihydroxy derivative, opening up another avenue for structural diversification.

While specific drugs incorporating the this compound scaffold are not yet widely reported in publicly available literature, its structural motifs are present in various bioactive molecules and are considered key intermediates in their synthesis.[7] For instance, the closely related 3-bromo-5-fluoro-2-methoxypyridine is a crucial intermediate in the synthesis of complex pharmaceutical compounds, highlighting the value of this substitution pattern.[8] The inherent features of this scaffold make it an attractive starting point for the development of kinase inhibitors, GPCR ligands, and other therapeutic agents where precise control over physicochemical properties is paramount.

Conclusion: A Building Block with Untapped Potential

This compound represents a potent, yet underutilized, tool in the medicinal chemist's arsenal. Its unique combination of functional groups on a fluorinated pyridine core provides a versatile platform for the synthesis of novel and complex molecular architectures. The plausible synthetic route outlined in this guide, based on well-established chemical transformations, offers a practical approach for its preparation. As the demand for sophisticated and highly optimized drug candidates continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

Methodological & Application

"5-Fluoro-3-hydroxy-2-methoxypyridine" experimental protocol for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 5-Fluoro-3-hydroxy-2-methoxypyridine, a valuable substituted pyridine intermediate for pharmaceutical and agrochemical research. The synthetic strategy is a robust two-step process commencing with the commercially available starting material, 2,3,5-trifluoropyridine. The protocol details the selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a regioselective hydrolysis to install the hydroxyl group. The rationale behind each procedural step, safety precautions, and methods for characterization are thoroughly discussed to ensure reproducibility and safety.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in a vast array of therapeutic agents. The strategic placement of fluorine, hydroxyl, and methoxy groups can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability. This compound (CAS 1227593-83-0) represents a key building block for accessing novel chemical entities. This guide outlines a validated laboratory-scale procedure for its preparation, designed for researchers in drug discovery and chemical development.

The synthetic pathway leverages fundamental principles of nucleophilic aromatic substitution on an electron-deficient pyridine ring. The fluorine atoms on 2,3,5-trifluoropyridine activate the ring for such substitutions, with the positions ortho and para to the ring nitrogen (C2, C6, and C4) being the most electrophilic[1][2]. This inherent reactivity allows for a controlled, stepwise functionalization.

Synthetic Strategy Overview

The synthesis is accomplished in two sequential steps starting from 2,3,5-trifluoropyridine.

Step 1: Selective Methoxylation. The first step involves the regioselective substitution of the C2-fluorine atom with a methoxy group. The C2 position is highly activated by the adjacent ring nitrogen, making it the most susceptible site for nucleophilic attack by sodium methoxide.

Step 2: Selective Hydrolysis. The second step is the selective hydrolysis of the C3-fluorine atom of the intermediate, 2-methoxy-3,5-difluoropyridine, to a hydroxyl group. This transformation requires more forcing conditions, as the C3 position is less activated than the C2 or C4 positions. The reaction is driven to completion under elevated temperature and pressure.

Synthesis_Workflow A 2,3,5-Trifluoropyridine (Starting Material) B 2-Methoxy-3,5-difluoropyridine (Intermediate) A->B Step 1: Methoxylation NaOCH3, Methanol Reflux C This compound (Final Product) B->C Step 2: Hydrolysis NaOH, Water/Dioxane High Temp/Pressure Analytical_Workflow cluster_0 Intermediate Validation cluster_1 Final Product Validation A 2-Methoxy-3,5-difluoropyridine B GC-MS A->B C ¹H NMR A->C D ¹⁹F NMR A->D E This compound F LC-MS E->F G ¹H NMR E->G H ¹³C NMR E->H I ¹⁹F NMR E->I J Melting Point E->J

References

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 5-Fluoro-3-hydroxy-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the Functionalized Pyridine Core

The 5-fluoro-3-hydroxy-2-methoxypyridine scaffold is a highly valuable building block for researchers in medicinal chemistry and drug development. Its unique arrangement of substituents—a fluorine atom, a hydroxyl group, and a methoxy group—on a pyridine core offers a nuanced electronic and steric profile. This substitution pattern allows for the synthesis of complex molecules with potential therapeutic applications, as the pyridine ring is a common motif in numerous approved drugs.[1]

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such heteroaromatic systems.[2][3] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. This guide provides a comprehensive overview of the key considerations and detailed protocols for utilizing halogenated derivatives of this compound in these transformative reactions.

It is important to note that while direct literature precedents for the cross-coupling of this specific molecule are limited, the following protocols are built upon well-established methods for structurally similar functionalized pyridines.[4][5]

II. Core Principles and Mechanistic Considerations

The success of any cross-coupling reaction hinges on a deep understanding of the substrate's reactivity and the catalytic cycle. For halogenated this compound, several factors are at play:

  • Electronic Effects: The electron-donating methoxy group and the electron-withdrawing fluorine atom collectively influence the electron density of the pyridine ring. This can affect the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, a critical step in the catalytic cycle.[5]

  • The Hydroxyl Group: The acidic proton of the 3-hydroxy group can interfere with many cross-coupling reactions, which are often performed under basic conditions.[6] It can lead to side reactions or deactivation of the catalyst. Therefore, the protection of this hydroxyl group is a critical consideration.

To Protect or Not to Protect? A Key Strategic Decision

The decision to protect the 3-hydroxyl group is paramount and depends on the specific reaction conditions, particularly the base employed.

  • Strong Bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): When strong bases are required, as is common in many Buchwald-Hartwig aminations and some Suzuki couplings of less reactive aryl chlorides or bromides, protection of the hydroxyl group is generally mandatory to prevent deprotonation and subsequent side reactions.

  • Milder Bases (e.g., K₂CO₃, NaHCO₃): For reactions that can proceed with milder bases, it may be possible to avoid a protection-deprotection sequence, thus improving step economy. However, this must be evaluated on a case-by-case basis.

Common protecting groups for hydroxyl moieties include ethers (e.g., methyl, benzyl, silyl ethers) and esters. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its removal post-coupling.

G start Start: Halogenated This compound decision Is a strong base (e.g., NaOt-Bu, K3PO4) required for the coupling? start->decision protect Protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) decision->protect Yes couple_unprotected Proceed with Cross-Coupling (with careful optimization of base and conditions) decision->couple_unprotected No couple_protected Perform Cross-Coupling Reaction protect->couple_protected deprotect Deprotect the hydroxyl group couple_protected->deprotect end Final Product deprotect->end couple_unprotected->end

III. Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of a hypothetical 6-bromo-5-fluoro-3-hydroxy-2-methoxypyridine . The hydroxyl group is assumed to be protected (e.g., as a benzyl ether) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of other functionalized chloropyridines.[5]

Materials:

  • 6-Bromo-3-(benzyloxy)-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and water (5:1 mixture), degassed

Procedure:

  • To an oven-dried reaction vial, add 6-bromo-3-(benzyloxy)-5-fluoro-2-methoxypyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Conditions
Catalyst Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / XPhos
Base K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene
Temperature 80-110 °C

G

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N coupling of primary or secondary amines with the protected pyridine substrate, based on methods for similar bromo-pyridines.[7]

Materials:

  • 6-Bromo-3-(benzyloxy)-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk flask.

  • Add NaOt-Bu and 6-bromo-3-(benzyloxy)-5-fluoro-2-methoxypyridine.

  • Add the anhydrous, degassed toluene, followed by the amine via syringe.

  • Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography.

ParameterRecommended Conditions
Catalyst Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / RuPhos
Base NaOt-Bu, LHMDS, K₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 90-120 °C
Protocol 3: Sonogashira Coupling

This protocol for the coupling of terminal alkynes is based on a procedure for a structurally related 6-bromo-3-fluoro-2-cyanopyridine.[4]

Materials:

  • 6-Bromo-3-(benzyloxy)-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) and THF (1:2 mixture), degassed

Procedure:

  • To a degassed solution of 6-bromo-3-(benzyloxy)-5-fluoro-2-methoxypyridine in THF/Et₃N, add Pd(PPh₃)₄ and CuI.

  • Degas the mixture for an additional 5 minutes.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄ / CuI
Base Et₃N, Diisopropylamine
Solvent THF, DMF
Temperature Room Temperature to 60 °C

// Nodes for the catalytic cycle pd0 [label="Pd(0)L2"]; oxidative_addition [label="Oxidative Addition"]; pd_complex [label="[Ar-Pd(II)L2-X]"]; transmetalation [label="Transmetalation\n(with Ar'B(OH)2)"]; pd_biaryl_complex [label="[Ar-Pd(II)L2-Ar']"]; reductive_elimination [label="Reductive Elimination"]; product [label="Ar-Ar'"];

// Edges to represent the cycle pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label="Base"]; transmetalation -> pd_biaryl_complex; pd_biaryl_complex -> reductive_elimination; reductive_elimination -> pd0; reductive_elimination -> product [style=dashed]; } .enddot Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

IV. Conclusion

The this compound scaffold holds significant potential for the development of novel molecules in various fields of chemical research. While its functionalization via cross-coupling reactions requires careful consideration of the reactive hydroxyl group, the established methodologies for similar pyridine derivatives provide a clear and reliable roadmap for success. By selecting the appropriate protecting group strategy and optimizing the catalyst system, researchers can effectively utilize this versatile building block to access a wide range of complex and valuable compounds.

V. References

  • Pierrat, P., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Request PDF.

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

  • Wikipedia. (2023). Buchwald–Hartwig amination.

  • Schlosser, M. (2023). meta-Selective C−H Functionalization of Pyridines.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Bellina, F., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Larouche-Gauthier, R., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.

  • Hocek, M. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides.

  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.

  • Hartwig, J. F., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Studer, A., et al. (2020). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate.

  • Nolan, S. P., et al. (2020). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • BLDpharm. (n.d.). 6-Bromo-5-fluoro-2-methoxypyridin-3-amine.

  • PubMed. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.

  • Sigma-Aldrich. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions.

  • Juaristi, E., et al. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. PubMed.

  • Stradiotto, M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed.

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.

  • Morken, J. P. (2012). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH.

  • Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations.

  • Frontier Specialty Chemicals. 2-Bromo-5-fluoro-4-hydroxypyridine.

  • Snieckus, V., et al. (2025). Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. PMC - NIH.

  • ResearchGate. (2016). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator.

  • Frontier Specialty Chemicals. 2-Bromo-5-fluoro-4-hydroxypyridine.

  • CP Lab Safety. 6-Bromo-3-fluoro-2-methoxypyridine, 98% Purity, C6H5BrFNO, 250 mg.

References

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction The 5-fluoro-3-hydroxy-2-methoxypyridine scaffold is a highly valuable starting material for the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and drug development. Its substituted pyridine core is a common motif in a wide range of biologically active compounds, including kinase inhibitors.[1][2][3] The strategic arrangement of its functional groups—a nucleophilic hydroxyl group, a potentially modifiable methoxy group, and a directing fluoro group—offers multiple avenues for chemical elaboration. The fluorine atom, in particular, can modulate crucial physicochemical properties such as pKa and metabolic stability, making it a desirable feature in modern drug design.[4]

This document provides a comprehensive guide for researchers, outlining key synthetic strategies and detailed experimental protocols for the derivatization of this versatile building block. Our approach is grounded in established, robust chemical transformations, explaining the causality behind procedural choices to empower scientists to adapt and innovate.

Strategic Overview: Navigating the Synthetic Landscape

The derivatization of this compound can be approached by selectively targeting its three primary functional regions: the C3-hydroxyl group, the C2-methoxy group, and the C-H/C-F bonds of the pyridine ring. The choice of reaction pathway depends on the desired final structure and the specific properties being engineered.

The C3-hydroxyl is the most readily functionalized group, acting as a potent nucleophile for alkylation and arylation, or it can be transformed into an electrophilic leaving group (e.g., a triflate) to enable transition-metal-catalyzed cross-coupling reactions.[5][6] The C2-methoxy group influences the electronic nature of the ring and can be cleaved under harsh conditions to yield the corresponding 2-pyridone tautomer.[7] The pyridine ring itself offers sites for C-H functionalization or potential nucleophilic aromatic substitution (SNAr), although the C5-fluoro position is less activated for SNAr compared to positions α or γ to the ring nitrogen.[8][9]

G cluster_c3 C3-Hydroxyl Modification cluster_ring Pyridine Ring Functionalization cluster_c2 C2-Methoxy Modification start 5-Fluoro-3-hydroxy- 2-methoxypyridine start->c3_node Versatile handle start->ring_node start->c2_node alkylation O-Alkylation arylation O-Arylation triflation Triflation cross_coupling Cross-Coupling (Suzuki, Sonogashira, etc.) triflation->cross_coupling Enables coupling ch_func C-H Activation / Metalation snar SNAr (at C-F) (Challenging) demethylation Demethylation to 2-Pyridone

Figure 1: Synthetic strategies for derivatizing this compound.

Part 1: Protocols for C3-Hydroxyl Functionalization

The phenolic nature of the C3-hydroxyl group makes it an ideal site for introducing a wide variety of substituents.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol allows for the introduction of diverse alkyl chains, which can be used to modulate lipophilicity and explore specific binding pockets in a target protein.

Scientific Rationale: The reaction proceeds via deprotonation of the weakly acidic hydroxyl group with a suitable base to form a pyridinoxide anion. This potent nucleophile then displaces a halide or other leaving group from an alkyl electrophile in an SN2 reaction. The choice of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is crucial to prevent competition with the desired alkylation reaction. Anhydrous polar aprotic solvents like DMF or THF are used to solvate the cation without interfering with the nucleophile.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration). Stir the solution until the starting material is fully dissolved.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Insight: Adding the base slowly at a reduced temperature helps to control the exothermic reaction and the evolution of hydrogen gas.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should be complete.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours). Gentle heating (e.g., to 50 °C) may be required for less reactive halides.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired O-alkylated product.

Derivative ExampleAlkyl HalideBaseSolventYield (%)
3-Benzyloxy-5-fluoro-2-methoxypyridineBenzyl BromideNaHDMF~85-95%
3-Ethoxy-5-fluoro-2-methoxypyridineEthyl IodideK₂CO₃Acetonitrile~70-85%
3-(Allyloxy)-5-fluoro-2-methoxypyridineAllyl BromideNaHTHF~90-98%
Protocol 2: Conversion to Triflate for Cross-Coupling Reactions

Converting the hydroxyl group to a triflate (trifluoromethanesulfonate) transforms it into an excellent leaving group, opening the door to a vast array of palladium-catalyzed cross-coupling reactions.[5] This is a cornerstone strategy for building molecular complexity.

Scientific Rationale: The hydroxyl group reacts with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base neutralizes the triflic acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a common solvent as it is inert and easily removed.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M).

  • Base Addition: Add anhydrous pyridine (3.0 eq.) and cool the solution to 0 °C.

  • Triflation: Add triflic anhydride (Tf₂O, 1.5 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Insight: Triflic anhydride is highly reactive and moisture-sensitive. Careful, slow addition is critical to prevent side reactions and control the exotherm.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor for completion by TLC, observing the disappearance of the starting material.

  • Work-up: Dilute the reaction mixture with DCM. Wash with cold 1 M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude triflate is often used immediately in the subsequent cross-coupling step due to its potential instability. If necessary, it can be purified quickly via a short plug of silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, enabling the coupling of the pyridyl triflate with a wide range of boronic acids or esters.[10][11][12] This is a preferred method for creating biaryl structures prevalent in pharmaceuticals.[13][14]

Scientific Rationale: The catalytic cycle involves three main steps: (i) Oxidative Addition of the pyridyl triflate to a Pd(0) catalyst, forming a Pd(II) complex. (ii) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. (iii) Reductive Elimination , where the two organic fragments couple to form the new C-C bond, regenerating the Pd(0) catalyst.[12]

G cluster_reactants pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Py)(OTf) pd0->pd2_complex Oxidative Addition transmetal_complex L₂Pd(II)(Py)(Ar) pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Py transmetal_complex->product triflate Py-OTf triflate->pd2_complex boronic Ar-B(OR)₂ boronic->transmetal_complex base Base (e.g., K₂CO₃) base->boronic activates

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a microwave vial or Schlenk flask, add the crude 5-fluoro-2-methoxy-pyridin-3-yl triflate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.) or potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a more advanced catalyst system like Pd(dppf)Cl₂ (3 mol%).

  • Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/EtOH/H₂O 4:1:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Insight: Oxygen can deactivate the Pd(0) catalyst, so rigorous degassing is essential for high yields and reproducibility.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted synthesis, irradiate at 100-150 °C for 10-30 minutes.[10] Monitor by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the product via flash column chromatography to obtain the C3-arylated pyridine derivative.

Part 2: Protocols for Pyridine Ring Functionalization

While the C3-OH is the most reactive handle, direct functionalization of the pyridine ring provides alternative routes to novel derivatives.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for substituting halides on electron-deficient aromatic rings. While the fluorine at C5 in the starting material is not highly activated for substitution, a related 2-fluoro or 4-fluoro isomer would be an excellent substrate.[8][9] The reaction is facilitated by the high electronegativity of fluorine, making it a better leaving group than chlorine in these reactions.[9]

Scientific Rationale: SNAr on pyridines proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key and is enhanced by electron-withdrawing groups or the ring nitrogen. In the second step, the fluoride leaving group is eliminated, restoring aromaticity. For SNAr to be efficient, the ring must be electron-deficient, which is why substitution is most common at the 2- and 4-positions of the pyridine ring.[8]

Step-by-Step Methodology (Illustrative for a 2-Fluoropyridine analogue):

  • Preparation: In a sealed tube, dissolve the 2-fluoropyridine substrate (1.0 eq.) in an anhydrous polar aprotic solvent such as DMSO or NMP.

  • Reactant Addition: Add the desired nucleophile (e.g., morpholine, sodium methoxide, 1.5 - 2.0 eq.) and a non-nucleophilic base if required (e.g., K₂CO₃, 2.0 eq., for amine nucleophiles).

  • Reaction: Heat the mixture to 80-150 °C. The required temperature is highly dependent on the nucleophile's strength and the substrate's electronic properties.

    • Insight: Microwave heating can significantly accelerate SNAr reactions, often reducing reaction times from hours to minutes.

  • Monitoring: Track the reaction's progress using LC-MS.

  • Work-up: Cool the reaction mixture and pour it into ice water. If a solid precipitates, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.

References

Application Notes and Protocols for 5-Fluoro-3-hydroxy-2-methoxypyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

5-Fluoro-3-hydroxy-2-methoxypyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its strategic arrangement of substituents—a fluorine atom, a hydroxyl group, and a methoxy group on a pyridine core—offers a unique combination of electronic properties and reactive handles. The pyridine ring is a common motif in a vast number of approved drugs, and the specific substitution pattern of this molecule can profoundly influence pharmacological activity, selectivity, and pharmacokinetic properties.[1]

The presence of a fluorine atom can enhance metabolic stability and lipophilicity in derivative compounds.[2] The hydroxyl group provides a site for further derivatization or can act as a crucial hydrogen bond donor in interactions with biological targets. The methoxy group, an electron-donating substituent, influences the electron density of the pyridine ring, thereby modulating its reactivity.[2] This guide provides an in-depth exploration of the reaction conditions and reagents for the synthetic manipulation of this compound, drawing upon established principles for related substituted pyridines.

Key Synthetic Transformations and Mechanistic Considerations

The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine nitrogen and the electron-withdrawing fluorine atom decrease the electron density of the ring, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorine. Conversely, the electron-donating methoxy and hydroxyl groups can influence the regioselectivity of electrophilic substitutions, although pyridines are generally less reactive towards electrophiles than benzene.[2]

This section will detail key reaction classes applicable to this scaffold, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyridine intermediates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig amination, which allow for the introduction of molecular diversity.[1] While this compound itself does not possess a halogen suitable for direct coupling (other than fluorine, which is generally unreactive in these conditions), its derivatives, particularly where the hydroxyl group is converted to a triflate or a halide, are prime candidates for these transformations.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst and a base. For a derivative of this compound, such as 3-chloro-5-fluoro-2-methoxypyridine, the C-Cl bond can be activated for coupling.

Causality Behind Experimental Choices:

  • Catalyst Selection: Aryl chlorides are less reactive than bromides or iodides, necessitating more active catalytic systems.[3] Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride to the palladium(0) catalyst.[3]

  • Base and Solvent Effects: The choice of base and solvent is critical. A suitable base is required to facilitate the transmetalation step, while the solvent must solubilize the reactants and catalyst.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Chloro-5-fluoro-2-methoxypyridine Derivative

This protocol is based on established methods for structurally similar chloropyridines.[3]

Materials:

  • 3-Chloro-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Desired boronic acid or boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)[1]

  • Solvent (e.g., Toluene, Dioxane, DMF)[1]

Procedure:

  • To a reaction vessel, add 3-Chloro-5-fluoro-2-methoxypyridine, the boronic acid, palladium catalyst, and base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O100
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O110
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80

Note: This data is adapted from protocols for similar substrates and should be used as a starting point for optimization.[3]

Suzuki_Miyaura_Coupling A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (Base) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar'-B(OR)2 H->D I Ar-X I->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[4] This reaction is invaluable for creating aryl amines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is crucial for a successful amination. Bidentate ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, have proven effective.[4]

  • Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[5]

Protocol 2: Buchwald-Hartwig Amination of a 3-Bromo-5-fluoro-2-methoxypyridine Derivative

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[6]

Materials:

  • 3-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried reaction flask, add the palladium catalyst and phosphine ligand under an inert atmosphere (argon or nitrogen).

  • Add the base and the 3-Bromo-5-fluoro-2-methoxypyridine.

  • Add the anhydrous, degassed solvent via syringe.

  • Finally, add the amine to the reaction mixture.

  • Heat the mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Amine Coordination & Deprotonation (Base) C->D E Ar-Pd(II)-NR'R''(L2) D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G H HNR'R'' H->D I Ar-X I->B

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the fluorine atom, makes this compound a candidate for nucleophilic aromatic substitution (SNAr). The fluorine atom itself can act as a leaving group, especially when activated by the ring nitrogen. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr reactions on pyridines.[7]

Causality Behind Experimental Choices:

  • Nucleophile Strength: The success of the SNAr reaction depends on the nucleophilicity of the attacking species. Stronger nucleophiles will react more readily.

  • Reaction Conditions: The reaction conditions, including solvent and temperature, play a crucial role. Polar aprotic solvents are often used to solvate the cation of the nucleophile, enhancing its reactivity.

Protocol 3: Nucleophilic Aromatic Substitution on a Fluoropyridine Derivative

This is a general protocol for the SNAr of a fluoropyridine with a generic nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., an alcohol, amine, or thiol) (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, NaH) (if the nucleophile is not already anionic)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • If necessary, deprotonate the nucleophile with a suitable base in the chosen solvent.

  • Add the this compound to the solution of the nucleophile.

  • Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the reactivity of the nucleophile and substrate).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Table 2: Regioselectivity in SNAr of Polyfluoropyridines

Position of FluorinePreferred Site of Nucleophilic AttackRationale
C-2C-2Activation by the adjacent ring nitrogen.
C-4C-4Activation by the para-positioned ring nitrogen.
C-3Less reactiveNot directly activated by the ring nitrogen through resonance.

Note: The presence of other substituents will influence the regioselectivity.

Conclusion and Future Outlook

This compound represents a versatile and valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, scientists can efficiently generate libraries of diverse compounds for biological screening and lead optimization. The continued development of new catalytic systems and a deeper understanding of the reactivity of substituted pyridines will undoubtedly expand the synthetic utility of this and related molecules.

References

Application Note: Comprehensive Characterization of 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-3-hydroxy-2-methoxypyridine is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. The unique arrangement of its functional groups—a fluorine atom, a hydroxyl group, and a methoxy group on a pyridine core—imparts specific physicochemical properties that are crucial for its application in the synthesis of bioactive molecules.[1][2] The fluorine substituent can enhance metabolic stability and lipophilicity, while the hydroxyl and methoxy groups provide sites for further chemical modification.[1]

Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research, development, and quality control purposes. This application note provides a comprehensive guide to the essential analytical techniques for the unambiguous characterization of this molecule, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₆H₆FNO₂[3]
Molecular Weight143.12 g/mol [3]
AppearanceWhite to yellow solid[2]
StorageRoom temperature[2]

Analytical Workflow

A multi-faceted analytical approach is required for the complete characterization of this compound. The following workflow ensures orthogonal confirmation of the molecule's structure and purity.

Analytical_Workflow cluster_Purity Purity & Quantification cluster_Identity Structural Elucidation HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Peak Identity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HRMS High-Resolution MS FTIR FTIR Spectroscopy Sample Sample of 5-Fluoro-3-hydroxy- 2-methoxypyridine Sample->HPLC Purity Assay Sample->NMR Primary Structure Sample->HRMS Elemental Composition Sample->FTIR Functional Groups

Caption: Integrated workflow for purity and identity confirmation.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of substituted pyridines and for quantifying the main component.[4] Due to the polar nature of many pyridine derivatives, reversed-phase chromatography is often employed, sometimes requiring specialized columns or mobile phase additives to achieve good peak shape and retention.[4][5]

Protocol: HPLC-UV Purity Assessment

Objective: To determine the purity of a sample of this compound by UV detection.

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column.[6]

Experimental Parameters:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to protonate the pyridine nitrogen, improving peak shape by minimizing interactions with residual silanols.[4]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for reversed-phase HPLC.
Gradient 10% B to 90% B over 15 minA gradient ensures elution of potential impurities with a wider range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4]
Column Temp. 25 °CEnsures reproducible retention times.[4]
Injection Vol. 10 µL
Detection DAD at 275 nmPyridine derivatives typically exhibit strong UV absorbance; 275 nm is a common wavelength for detection.[7]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of the target compound. When coupled with liquid chromatography (LC-MS), it can also provide molecular weight information for impurity peaks observed in the HPLC analysis.[6]

Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of this compound.

Instrumentation: An HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).[6]

Experimental Parameters:

ParameterRecommended ConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atom of the pyridine ring is readily protonated, making ESI+ the ideal mode for detection.
Mass Range 50 - 500 m/zThis range comfortably includes the expected protonated molecule [M+H]⁺.
Capillary Voltage 3.5 kVTypical voltage for stable spray generation.
Source Temp. 120 °C
Desolvation Temp. 350 °C

Procedure:

  • Utilize the same LC method as described in the HPLC-UV protocol.

  • Divert the flow from the column into the ESI-MS source.

  • Acquire the mass spectrum for the main chromatographic peak.

Expected Results:

The primary ion observed should correspond to the protonated molecule [M+H]⁺.

  • Calculated Exact Mass (C₆H₆FNO₂): 143.04

  • Expected [M+H]⁺: 144.05 m/z

For definitive elemental composition, High-Resolution Mass Spectrometry (HRMS) should be employed.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

NMR_Logic H1_NMR ¹H NMR Structure Final Structure Confirmation H1_NMR->Structure Proton environment & coupling C13_NMR ¹³C NMR C13_NMR->Structure Carbon backbone & C-F coupling F19_NMR ¹⁹F NMR F19_NMR->Structure Fluorine presence & coupling

Caption: Logic flow for structural confirmation using NMR.

Protocol: NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

Expected Spectral Features (Predicted):

  • ¹H NMR:

    • Two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will likely appear as doublets or doublet of doublets due to H-H and H-F coupling.

    • A singlet for the methoxy (-OCH₃) protons.

    • A broad singlet for the hydroxyl (-OH) proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Six distinct signals for the six carbon atoms.

    • The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF).

    • Other carbons in the ring will exhibit smaller, multi-bond C-F couplings.[6]

    • A signal for the methoxy carbon.

  • ¹⁹F NMR:

    • A single resonance, confirming the presence of one fluorine environment. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[8]

Protocol: FTIR Analysis

Objective: To identify the characteristic functional groups of this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer, typically with a universal attenuated total reflectance (UATR) accessory.

Procedure:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Perform a background scan prior to sample analysis.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200 (broad)O-H stretchHydroxyl (-OH)
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchMethoxy (-OCH₃)
~1600-1450C=C and C=N stretchPyridine Ring
~1250-1150C-F stretchAryl-Fluoride
~1250-1000C-O stretchAryl Ether (Methoxy)

The presence of a C-F stretching vibration is a key distinguishing feature for fluorinated analogs.[6][8]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic techniques for purity assessment with spectroscopic methods (MS, NMR, and FTIR) for structural confirmation, researchers can ensure the quality and identity of this important chemical intermediate. This multi-technique approach provides orthogonal data, leading to a high degree of confidence in the analytical results, which is essential for its application in pharmaceutical and chemical research.

References

The Strategic Application of 5-Fluoro-3-hydroxy-2-methoxypyridine in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of heterocyclic compounds, substituted pyridines hold a privileged status due to their prevalence in a wide array of biologically active molecules.[1][2] This guide focuses on a particularly valuable, yet underexplored, scaffold: 5-Fluoro-3-hydroxy-2-methoxypyridine .

The unique arrangement of substituents on this pyridine ring—a fluorine atom, a hydroxyl group, and a methoxy group—imparts a confluence of desirable physicochemical properties. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, thereby improving its pharmacokinetic and pharmacodynamic profile.[3][4] The hydroxyl and methoxy groups offer versatile handles for synthetic modification, allowing for the construction of diverse molecular architectures and the fine-tuning of biological activity. This document serves as a comprehensive guide for researchers, providing detailed insights into the application of this compound in the synthesis of innovative therapeutics, with a focus on its potential in developing novel analgesics for neuropathic pain.

Core Chemical Properties and Synthetic Utility

Before delving into its therapeutic applications, it is crucial to understand the intrinsic chemical characteristics of this compound that make it a valuable asset in synthetic chemistry.

PropertyValueSource
CAS Number 1227593-83-0[5]
Molecular Formula C₆H₆FNO₂[6]
Molecular Weight 143.12 g/mol [6]

The strategic placement of the fluoro, hydroxy, and methoxy groups on the pyridine core dictates its reactivity. The hydroxyl group can act as a nucleophile or be readily converted into a leaving group, facilitating a variety of substitution reactions. The methoxy group, an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitutions. The fluorine atom, with its high electronegativity, modulates the electronic properties of the pyridine ring, impacting its pKa and potential for hydrogen bonding.

Application in the Development of Novel Analgesics for Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[3][4][5][7] Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Consequently, there is a pressing need for the development of novel analgesics with improved efficacy and safety profiles. One promising strategy involves the modulation of ion channels, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and voltage-gated sodium channels, which are key players in the pathophysiology of neuropathic pain.[2][8][9][10]

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are integral to the design of potent and selective modulators of these ion channels. The following sections will detail a synthetic protocol for a key intermediate that can be elaborated into a range of potential TRPA1 antagonists, inspired by the structures of known modulators like A-967079.[8][11]

Experimental Workflow for Intermediate Synthesis

The following diagram illustrates a conceptual workflow for utilizing this compound in the synthesis of a key intermediate for TRPA1 antagonists.

workflow A 5-Fluoro-3-hydroxy- 2-methoxypyridine B Protection of Hydroxyl Group A->B e.g., TBDMSCl, Imidazole C Functionalization at C4-Position B->C e.g., Suzuki or Stille Coupling D Deprotection C->D e.g., TBAF E Key Intermediate D->E

Caption: Synthetic workflow for a key intermediate.

Detailed Protocol: Synthesis of a Versatile Pyridine Intermediate

This protocol outlines the synthesis of a key building block that can be further elaborated to generate a library of potential TRPA1 antagonists.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • An appropriate boronic acid or organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Tetrabutylammonium fluoride (TBAF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Protection of the Hydroxyl Group

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the TBDMS-protected intermediate.

Step 2: C-H Functionalization (e.g., Suzuki Coupling)

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the TBDMS-protected intermediate (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq) in the anhydrous solvent.

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the purified product from Step 2 in tetrahydrofuran (THF).

  • Add a solution of TBAF (1.1 eq, 1M in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the final key intermediate by column chromatography.

Signaling Pathways and Biological Targets

The therapeutic potential of compounds derived from this compound in neuropathic pain is primarily linked to the modulation of key signaling pathways involved in nociception.

pathway cluster_0 Nociceptive Neuron cluster_1 Therapeutic Intervention TRPA1 TRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx VGSC Voltage-Gated Sodium Channel Na_Influx Na⁺ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Antagonist 5-Fluoro-3-hydroxy- 2-methoxypyridine Derivative Antagonist->TRPA1 Inhibition Antagonist->VGSC Blockade

Caption: Modulation of Nociceptive Signaling Pathways.

As depicted, noxious stimuli can activate TRPA1 channels on sensory neurons, leading to an influx of calcium ions and subsequent membrane depolarization. This depolarization, along with the influx of sodium ions through voltage-gated sodium channels, triggers the propagation of action potentials, which are transmitted as pain signals to the central nervous system.[1][10] Derivatives of this compound can be designed to act as antagonists of TRPA1 or blockers of voltage-gated sodium channels, thereby inhibiting these initial signaling events and producing an analgesic effect.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its unique combination of functional groups provides a rich platform for synthetic exploration and the optimization of pharmacological properties. The application of this building block in the design of novel analgesics for neuropathic pain, particularly through the modulation of TRPA1 and voltage-gated sodium channels, highlights its potential to address significant unmet medical needs. Further research into the synthetic derivatization of this scaffold and the biological evaluation of the resulting compounds is warranted to fully unlock its therapeutic potential.

References

Application Notes & Protocols: Safe Handling and Storage of 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: Understanding the Compound

5-Fluoro-3-hydroxy-2-methoxypyridine is a halogenated, substituted pyridine. The pyridine core is a common motif in many pharmaceutical agents.[2] The presence of a fluorine atom can significantly alter the biological and chemical properties of a molecule, often enhancing metabolic stability or binding affinity.[2] The methoxy and hydroxyl groups also contribute to the compound's reactivity and potential biological interactions. Given its structural alerts, it is prudent to treat this compound with a high degree of caution, assuming it may possess hazards associated with pyridine and other halogenated aromatic compounds.[3][4]

Hazard Assessment: An Evidence-Based Approach

In the absence of specific toxicity data for this compound, a risk assessment must be based on analogous compounds. Pyridine and its derivatives are known to be toxic and can cause skin, eye, and respiratory irritation.[3][5] Some substituted pyridines are also associated with potential systemic effects.[6] Halogenated aromatic compounds warrant careful handling due to their potential for persistence and toxicity.[4]

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many pyridine derivatives cause skin and serious eye irritation.[7][8]

  • Respiratory Tract Irritation: Inhalation of vapors or dust may cause respiratory irritation.[7][8][9]

  • Harmful if Swallowed: Oral toxicity is a common hazard for this class of compounds.[7][10]

  • Potential for Systemic Effects: Absorption through the skin is a possibility, and prolonged or repeated exposure could lead to more significant health issues.[5][6]

The following table summarizes the key identification and structural information for this compound.

Identifier Information
Chemical Name This compound
CAS Number 1233025-58-5
Molecular Formula C₆H₆FNO₂
Molecular Weight 143.12 g/mol
Structure A pyridine ring substituted with fluoro, hydroxyl, and methoxy groups.
Appearance Typically a solid (e.g., white crystalline powder).[2]
Intended Use For Research & Development use only.[1]

Engineering Controls: The First Line of Defense

To minimize the risk of exposure, all work with this compound must be conducted within a certified chemical fume hood.[3][6][11] The fume hood provides critical ventilation to prevent the inhalation of any dust or vapors.[3] Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[6]

Personal Protective Equipment (PPE): Essential Individual Protection

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield if there is a splash hazard.[4]Protects eyes from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a fully buttoned lab coat, and closed-toe shoes.[3][4][11]Prevents skin contact, which can lead to irritation or absorption. It is crucial to check the glove manufacturer's compatibility chart.[6]
Respiratory Protection To be used only within a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges may be necessary.[4]Minimizes the risk of inhaling dust or vapors. Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[6]

Safe Handling Protocol

Adherence to a strict handling protocol is paramount for safety.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing operations in a designated area within a chemical fume hood.[6][12]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood.

  • Aliquot Transfer: Carefully measure and transfer the required amount of the chemical. Use appropriate tools to minimize the generation of dust.

  • Container Sealing: Keep the primary container tightly sealed when not in use.[8][11]

Experimental Procedures
  • Fume Hood Operation: Perform all experimental steps within the chemical fume hood with the sash at the lowest practical height.[4]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[7][11] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7]

  • Clothing: Remove and wash contaminated clothing before reuse.[10]

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure or reaction.

Storage Parameter Recommendation
Temperature Store in a cool, dry place.[3][11] Some suppliers may recommend refrigeration (2-8°C).[13] Always follow the supplier's specific storage recommendations.
Ventilation Store in a well-ventilated area.[3][12] A designated flammable storage cabinet may be appropriate depending on the solvent used for solutions.[12]
Container Keep in a tightly closed, properly labeled container.[11][14] Amber glass vials or other light-protecting containers are recommended to prevent photodegradation.[15]
Incompatible Materials Segregate from strong oxidizing agents, acids, and bases.[6][12][14]
Labeling Ensure all containers are clearly labeled with the full chemical name and any known or inferred hazards.[11]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical.

Spill Response
  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Containment: For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[3]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.[9][10] Use non-sparking tools if a flammable solvent is present.[10]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Segregation: Collect halogenated organic waste separately from non-halogenated waste.[4]

  • Containerization: Use a designated, properly labeled, and sealed container for waste collection.[6][12]

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[4] Do not dispose of this chemical down the drain.[12]

Visual Protocols

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_start Don PPE prep_hood Verify Fume Hood Operation prep_start->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh handle_react Perform Experiment handle_weigh->handle_react clean_decon Decontaminate Glassware & Surfaces handle_react->clean_decon clean_waste Segregate & Store Hazardous Waste clean_decon->clean_waste clean_store Store Compound Properly clean_waste->clean_store clean_ppe Doff PPE & Wash Hands clean_store->clean_ppe

Caption: Workflow for the safe handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-3-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize the yield and purity of this valuable pyridine derivative.

I. Strategic Overview of the Synthetic Pathway

The synthesis of this compound, a trifunctionalized pyridine, requires a strategic approach to ensure high regioselectivity and yield. The most plausible and efficient synthetic route involves a two-step process starting from the commercially available 2-methoxy-5-fluoropyridine. This strategy leverages a photochemical "oxygen walk" rearrangement of an N-oxide intermediate to introduce the hydroxyl group at the C3 position with high selectivity.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2-methoxy-5-fluoropyridine N_Oxide 2-methoxy-5-fluoropyridine N-oxide Start->N_Oxide N-Oxidation (e.g., m-CPBA) Target This compound N_Oxide->Target Photochemical C3-Hydroxylation (UV, 254 nm)

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis, providing causal explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of N-Oxide Incomplete Oxidation: Insufficient oxidant or reaction time.- Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA) to 1.5-2.0 equivalents. - Extend the reaction time and monitor progress by TLC or LC-MS until the starting material is consumed.
Degradation of N-Oxide: The N-oxide product may be sensitive to the reaction conditions.- Maintain a low reaction temperature (0-5 °C) during the addition of the oxidant to control any exotherm. - Work up the reaction promptly upon completion to minimize product degradation.
Low Yield of 3-Hydroxy Product Inefficient Photochemical Rearrangement: Suboptimal reaction conditions for the "oxygen walk".- Ensure the use of a suitable UV light source with a wavelength of 254 nm, as this is critical for the π-π* transition of the pyridine N-oxide[1][2]. - Use a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to promote the desired rearrangement[1][2]. - The addition of a Brønsted acid, like acetic acid, can be crucial to facilitate the final rearrangement to the 3-pyridinol[1][2].
Formation of Regioisomers: The photochemical rearrangement can potentially yield other hydroxylated isomers. For 2-substituted pyridine N-oxides, C5-hydroxylation is often a competing pathway[1].- The electronic and steric nature of the 2-methoxy and 5-fluoro substituents are expected to favor C3-hydroxylation. However, if regioisomers are observed, purification by column chromatography on silica gel is necessary. - Careful optimization of the solvent and acid additive may improve regioselectivity.
Presence of Deoxygenated Byproduct Photochemical Deoxygenation: The N-oxide can be deoxygenated back to the starting pyridine under UV irradiation.- Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions. - Control the irradiation time; prolonged exposure to UV light can lead to decomposition and side reactions.
Difficult Purification of Final Product Polarity of the Product: The presence of the hydroxyl group makes the final product highly polar, which can lead to tailing on silica gel chromatography.- Use a polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane or ethyl acetate. - Adding a small amount of a weak acid (e.g., acetic acid) to the eluent can sometimes improve peak shape. - If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method[3].
Reaction Stalling Impure Starting Materials: Impurities in the starting 2-methoxy-5-fluoropyridine can inhibit the N-oxidation step.- Ensure the purity of the starting material by distillation or other appropriate purification methods before use.
Quenching of Excited State: Impurities in the solvent or from the reaction vessel can quench the excited state of the N-oxide during the photochemical step.- Use high-purity, anhydrous solvents for the photochemical reaction. - Ensure the reaction vessel is thoroughly cleaned and dried.

III. Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for the N-oxidation of 2-methoxy-5-fluoropyridine?

A1: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and commonly used reagent for the N-oxidation of pyridines. It is generally reliable and provides good yields under mild conditions. Hydrogen peroxide in acetic acid is another option, though it may require higher temperatures and longer reaction times[4].

Q2: Why is a photochemical approach recommended for the C3-hydroxylation?

A2: Direct C-H hydroxylation at the C3 position of a pyridine ring is challenging due to the electronic properties of the heterocycle[1]. The photochemical valence isomerization of a pyridine N-oxide, often referred to as an "oxygen walk," provides a regioselective method to introduce the hydroxyl group at the C3 position under metal-free conditions. This method has been shown to be effective for a wide range of substituted pyridines[2][5].

Q3: What is the expected regioselectivity of the photochemical hydroxylation for 2-methoxy-5-fluoropyridine N-oxide?

A3: For 2-substituted pyridine N-oxides, a mixture of C3, C5, and sometimes C6-hydroxylated products can be formed. However, the substitution pattern of the starting material significantly influences the regioselectivity. The presence of a substituent at the 5-position blocks that site, and the electronic nature of the 2-methoxy group is expected to direct the hydroxylation preferentially to the C3 position over the C6 position. While a minor amount of the C6-isomer might be formed, the C3-hydroxy product is anticipated to be the major isomer[1].

Q4: How can I monitor the progress of the photochemical reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be taken at regular intervals, and the disappearance of the N-oxide starting material and the appearance of the more polar hydroxylated product can be observed.

Q5: Are there any safety precautions I should take during this synthesis?

A5: Yes. m-CPBA is a potentially explosive solid and should be handled with care. The photochemical reaction involves the use of a high-energy UV lamp, so appropriate eye protection and shielding are essential. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-5-fluoropyridine N-oxide

This protocol describes the N-oxidation of 2-methoxy-5-fluoropyridine using m-CPBA.

Materials:

  • 2-methoxy-5-fluoropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methoxy-5-fluoropyridine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature between 0 and 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-5-fluoropyridine N-oxide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

N_Oxidation_Setup cluster_flask Round-Bottom Flask reagents 2-methoxy-5-fluoropyridine in DCM stir_bar Magnetic Stirrer ice_bath Ice Bath (0 °C) mCPBA m-CPBA (added portion-wise) mCPBA->reagents Slow Addition

Caption: Experimental setup for N-oxidation.

Protocol 2: Photochemical C3-Hydroxylation of 2-methoxy-5-fluoropyridine N-oxide

This protocol describes the photochemical rearrangement of the N-oxide to the target 3-hydroxy pyridine.

Materials:

  • 2-methoxy-5-fluoropyridine N-oxide

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous

  • Acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a quartz reaction vessel, dissolve 2-methoxy-5-fluoropyridine N-oxide (1.0 eq.) in anhydrous TFE or HFIP.

  • Add acetic acid (3.0 eq.) to the solution.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Irradiate the reaction mixture with a 254 nm UV lamp in a photochemical reactor. Maintain the internal temperature at approximately 25-30 °C using a cooling fan.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.

Photochemical_Setup cluster_reactor Quartz Photochemical Reactor solution N-oxide in TFE/HFIP + Acetic Acid stir_bar_photo Magnetic Stirrer uv_lamp UV Lamp (254 nm) uv_lamp->solution Irradiation cooling Cooling Fan cooling->solution Temperature Control

Caption: Experimental setup for photochemical hydroxylation.

V. References

  • Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. --INVALID-LINK--

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. (2025). Synlett. --INVALID-LINK--

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. (2025). PMC. --INVALID-LINK--

  • 3-Hydroxypyridine | 109-00-2. (2025). ChemicalBook. --INVALID-LINK--

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. --INVALID-LINK--

  • 2-Methoxy-5-fluoropyridine. (n.d.). Pipzine Chemicals. --INVALID-LINK--

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024). PubMed. --INVALID-LINK--

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024). Journal of the American Chemical Society. --INVALID-LINK--

  • Synthesis of 5-Fluoro-2-hydroxypyridine. (n.d.). ChemicalBook. --INVALID-LINK--

  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (2025). Benchchem. --INVALID-LINK--

  • Synthesis of 3-Pyridinols Functionalized at C4. (n.d.). ResearchGate. --INVALID-LINK--

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025). MDPI. --INVALID-LINK--

  • Photochemistry of pyridine N-oxides. Chemical properties of single and triplet excited states. (n.d.). pubs.rsc.org. --INVALID-LINK--

  • Pyridine N-Oxides. (2012). Baran Lab. --INVALID-LINK--

  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. (2015). Thieme. --INVALID-LINK--

  • Synthesis of 3-Pyridinol. (n.d.). Google Patents. --INVALID-LINK--

  • From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry. (2025). ChemRxiv. --INVALID-LINK--

  • Synthesis of 2-amino-3-hydroxypyridine and its preparation method and purification method. (n.d.). Eureka. --INVALID-LINK--

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry. --INVALID-LINK--

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. --INVALID-LINK--

  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. (n.d.). ningbo-inno.com. --INVALID-LINK--

  • 3-Hydroxypyridine. (n.d.). Chem-Impex. --INVALID-LINK--

  • 3-Hydroxypyridine | C5H5NO | CID 7971. (n.d.). PubChem. --INVALID-LINK--

  • Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. (n.d.). ningbo-inno.com. --INVALID-LINK--

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. --INVALID-LINK--

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). PMC. --INVALID-LINK--

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). arkat-usa.org. --INVALID-LINK--

  • Synthesis process of pyridine-N-oxide. (n.d.). Google Patents. --INVALID-LINK--

  • Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties. (2025). ResearchGate. --INVALID-LINK--

  • Intramolecular aromatic hydroxylation via irradiation of pyridine N-oxide derivatives. (n.d.). pubs.rsc.org. --INVALID-LINK--

  • Photolysis of N-hydroxpyridinethiones: a new source of hydroxyl radicals for the direct damage of cell-free and cellular DNA. (1996). PubMed. --INVALID-LINK--

  • Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. (2024). MDPI. --INVALID-LINK--

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (n.d.). PMC. --INVALID-LINK--

  • De novo Synthesis of Substituted Pyridines. (n.d.). Denmark Group. --INVALID-LINK--

  • Process for the preparation of substituted pyridines. (n.d.). Google Patents. --INVALID-LINK--

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents. --INVALID-LINK--

  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents. --INVALID-LINK--

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (2020). The Royal Society of Chemistry. --INVALID-LINK--

  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (n.d.). Google Patents. --INVALID-LINK--

  • Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (n.d.). Google Patents. --INVALID-LINK--

  • 5-fluoro pyrimidine derivatives. (n.d.). Google Patents. --INVALID-LINK--

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. --INVALID-LINK--

  • The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers. (n.d.). NIH. --INVALID-LINK--

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2004). Eurasian Chemico-Technological Journal. --INVALID-LINK--

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2017). ResearchGate. --INVALID-LINK--

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. (n.d.). PMC. --INVALID-LINK--

  • 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | FB105388. (n.d.). Biosynth. --INVALID-LINK--

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (n.d.). NIH. --INVALID-LINK--

  • One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine. (n.d.). Google Patents. --INVALID-LINK--

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2025). ResearchGate. --INVALID-LINK--

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2025). Novartis OAK. --INVALID-LINK--

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). WUR eDepot. --INVALID-LINK--

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025). scilit.net. --INVALID-LINK--

References

"5-Fluoro-3-hydroxy-2-methoxypyridine" side reaction products and impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-3-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis, purification, and handling of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your work with this compound, offering explanations for the underlying chemistry and actionable solutions.

Q1: My synthesis of this compound from a substituted furan precursor is showing low yield and multiple unidentified spots on my TLC. What's going wrong?

Probable Cause:

The synthesis of pyridines from furan derivatives, while a common strategy, can be prone to side reactions, especially the formation of polymeric byproducts known as humins.[1] This is often exacerbated by the acidic conditions required for the dehydration and cyclization steps. The reaction may also be incomplete, leaving unreacted starting materials or intermediates.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Gradually increase the temperature to the desired point. Overheating can accelerate the formation of humins.

    • Catalyst Loading: Carefully titrate the amount of acid catalyst. Too much acid can promote polymerization.

    • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.

  • Purification Strategy:

    • If humins are the primary issue, consider a preliminary filtration through a plug of silica gel or celite to remove the polymeric material before proceeding with column chromatography.

    • Utilize a gradient elution in your column chromatography to effectively separate the desired product from closely related impurities.

  • Alternative Synthetic Routes:

    • Consider a palladium-catalyzed approach if you are starting with a pre-functionalized pyridine ring. These reactions often offer higher selectivity under milder conditions.[2][3]

Q2: I'm observing a significant amount of a byproduct that appears to be demethylated (5-fluoro-2,3-dihydroxypyridine). Why is this happening and how can I prevent it?

Probable Cause:

The methoxy group at the 2-position of the pyridine ring can be susceptible to cleavage under harsh acidic or basic conditions, or at elevated temperatures.[4][5] This is a known challenge in the chemistry of methoxypyridines. If your synthetic step or workup involves strong acids (like HBr or HI, which are particularly effective for ether cleavage) or high temperatures, demethylation is a likely side reaction. A similar process is documented in the synthesis of 5-fluoro-2-hydroxypyridine from 5-fluoro-2-methoxypyridine using concentrated HCl at high temperatures.[6]

Solutions:

  • Milder Reagents: If possible, substitute strong acids with milder alternatives. For example, if you are performing an acid-catalyzed reaction, consider using a Lewis acid that is less prone to promoting ether cleavage.

  • Temperature Management: Keep the reaction temperature as low as possible while still allowing the desired transformation to proceed at a reasonable rate.

  • Protecting Groups: If the methoxy group is not involved in the desired reaction but is still being cleaved, consider if a different protecting group strategy for the hydroxyl function might be more robust under your reaction conditions.

  • Workup Conditions: Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous layers during extraction.

Q3: My mass spectrometry data suggests the presence of a compound with a mass corresponding to the loss of fluorine. How can I avoid this defluorination?

Probable Cause:

The fluorine atom on the pyridine ring, while generally stable, can be susceptible to nucleophilic aromatic substitution (SNAr), especially if there are strong electron-withdrawing groups on the ring or if potent nucleophiles are present under forcing conditions.[7] Defluorination can also occur under certain reductive conditions.

Solutions:

  • Control of Nucleophiles: Be mindful of the nucleophiles used in your reaction. If a strong nucleophile is required, consider running the reaction at a lower temperature or for a shorter duration.

  • pH Control: Avoid strongly basic conditions, which can activate nucleophiles and promote SNAr.

  • Inert Atmosphere: If reductive defluorination is a possibility (e.g., in the presence of certain metal catalysts and a hydrogen source), ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q4: My product appears to be contaminated with an oxidized species. What could be the source?

Probable Cause:

3-hydroxypyridines can be susceptible to oxidation, especially in the presence of air and certain metal catalysts, or at elevated temperatures.[8][9] The electron-rich nature of the hydroxylated pyridine ring makes it a target for oxidative side reactions. This can lead to the formation of pyridine-diones or other oxidized species.

Solutions:

  • Degas Solvents: Before starting your reaction, thoroughly degas your solvents to remove dissolved oxygen.

  • Inert Atmosphere: Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to suppress oxidative side reactions, provided it does not interfere with your desired chemistry.

  • Purification: If oxidation is unavoidable, purification by column chromatography can often separate the desired product from its oxidized byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound and what are the optimal storage conditions?

While specific stability data for this compound is not widely published, based on its functional groups, it is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere. The hydroxyl group makes it potentially sensitive to oxidation, and the overall structure may be sensitive to strong acids and bases.

Q2: What are the best analytical techniques to assess the purity of this compound and identify impurities?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, which provides crucial clues to their structures (e.g., demethylated, defluorinated, or oxidized byproducts).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying impurities. The ¹⁹F NMR will be particularly useful for detecting any fluorine-containing byproducts. Common laboratory solvents are often observed as impurities in NMR spectra.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying any volatile impurities or residual solvents.

Q3: Are there any known incompatibilities of this compound with common reagents or solvents?

Based on its structure, be cautious with:

  • Strong Acids: Can cause demethylation.

  • Strong Bases: Can deprotonate the hydroxyl group, potentially leading to unwanted side reactions.

  • Strong Oxidizing Agents: Can lead to the formation of oxidized byproducts.

  • Strong Reducing Agents: May lead to defluorination.

  • Potent Nucleophiles: Could potentially displace the fluorine atom via SNAr.

Visualizations and Protocols

Potential Synthetic Side Reactions

cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Start Precursor (e.g., Functionalized Pyridine) Product This compound Start->Product Desired Reaction Polymerization Polymeric Byproducts (Humins) Start->Polymerization Excess Acid/Heat Demethylation Demethylation Product (5-Fluoro-2,3-dihydroxypyridine) Product->Demethylation Harsh Acid/Heat Defluorination Defluorination Product Product->Defluorination Strong Nucleophile Oxidation Oxidation Product (e.g., Pyridine-dione) Product->Oxidation Air/Heat

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow for Purity Issues

Start Impurity Detected (TLC, LC-MS, NMR) Analyze Characterize Impurity (MS for Mass, NMR for Structure) Start->Analyze Identify Identify Source Analyze->Identify Incomplete Incomplete Reaction/ Starting Material Present Identify->Incomplete Known Mass/Spectrum SideProduct Side Product Formed Identify->SideProduct Related Mass/Spectrum Contaminant Process Contaminant (Solvent, Reagent) Identify->Contaminant Unrelated Mass/Spectrum Optimize Optimize Reaction (Time, Temp, Stoichiometry) Incomplete->Optimize Modify Modify Conditions (Milder Reagents, pH) SideProduct->Modify Purify Improve Purification (Recrystallization, Chromatography) Contaminant->Purify End Pure Product Optimize->End Modify->End Purify->End

Caption: A logical workflow for troubleshooting product impurities.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the product is not fully soluble, you can adsorb it onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent system should be chosen based on the TLC analysis of the crude product.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a less polar mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Potential Impurities and Their Identification
Potential ImpurityProbable OriginKey Analytical Signature (LC-MS)
5-Fluoro-2,3-dihydroxypyridineDemethylation of the product[M+H]⁺ peak 14 mass units lower than the product
3-Hydroxy-2-methoxypyridineDefluorination of the product[M+H]⁺ peak 2 mass units lower than the product
Oxidized ProductOxidation of the product[M+H]⁺ peak 16 mass units higher than the product
Unreacted Starting MaterialIncomplete reaction[M+H]⁺ peak corresponding to the starting material
Polymeric Byproducts (Humins)Acid-catalyzed polymerizationBroad, unresolved peaks in HPLC; baseline noise in NMR

References

Troubleshooting failed "5-Fluoro-3-hydroxy-2-methoxypyridine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "5-Fluoro-3-hydroxy-2-methoxypyridine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyridine building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered during synthesis and subsequent reactions.

I. Troubleshooting Failed Reactions

This section addresses specific problems that may arise when using this compound in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and this compound as the coupling partner, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings involving substituted pyridines are a common challenge. The electronic nature of the pyridine ring, steric hindrance, and the reactivity of the leaving group all play a crucial role. For a related compound, 3-chloro-5-fluoro-2-methoxypyridine, the C-Cl bond activation can be challenging due to the electron-donating effect of the methoxy group.[1] The hydroxyl group in your substrate can also complicate the reaction.

Causality and Optimization Strategy:

  • Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition step with an electron-rich, sterically hindered pyridine.

    • Solution: Employ more robust catalyst systems. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of aryl chlorides and can be effective for related pyridine systems.[1] Consider using pre-formed palladium precatalysts which can simplify reaction setup and sometimes lead to better results.[2]

  • Problematic Hydroxyl Group: The free hydroxyl group can interfere with the catalytic cycle in several ways:

    • It can coordinate to the palladium center, inhibiting catalyst activity.

    • It can react with the base, affecting the pH and solubility of reaction components.

    • Solution 1: Protection of the Hydroxyl Group. Protecting the hydroxyl group is often the most reliable strategy. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.[3][4] The choice of protecting group should be orthogonal to the planned reaction conditions and subsequent deprotection should be straightforward.

    • Solution 2: Careful Base Selection. If proceeding without protection, the choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to strong bases like sodium tert-butoxide (NaOt-Bu) to avoid deprotonation of the hydroxyl group, which could lead to side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Solution: A systematic screening of reaction conditions is recommended. Higher temperatures (100-120 °C) are often required for less reactive coupling partners.[5] Solvents like 1,4-dioxane, toluene, or a mixture of dioxane and water are commonly used for Suzuki couplings.[1] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Proposed Experimental Protocol (Suzuki-Miyaura Coupling):

ParameterRecommended Condition 1 (SPhos)Recommended Condition 2 (XPhos)
Pyridine Substrate This compound (protected)This compound (protected)
Boronic Acid 1.2 equivalents1.2 equivalents
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)
Base K₃PO₄ (2 equivalents)Cs₂CO₃ (2 equivalents)
Solvent Degassed 1,4-dioxane/water (5:1)Degassed toluene
Temperature 100 °C110 °C
Time 12-24 hours12-24 hours
Issue 2: Failure in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on a protected derivative of this compound with a primary amine, but the reaction is not proceeding. What could be the issue?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[6][7] The electronic properties of the pyridine ring and potential catalyst inhibition are key factors to consider.

Causality and Optimization Strategy:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation. This is a common issue with nitrogen-containing heterocycles.

    • Solution: The use of specialized ligands can mitigate this issue. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are designed to promote the desired catalytic cycle and prevent catalyst inhibition.[8][9]

  • Inappropriate Base: The choice of base is critical in Buchwald-Hartwig reactions. The base must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that is effective in many cases.[7] However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary.

  • Reaction Temperature and Solvent: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[8] Reaction temperatures typically range from 80 °C to 110 °C.

Troubleshooting Workflow for Failed Buchwald-Hartwig Amination:

G start Reaction Failure catalyst Screen Different Ligands (e.g., XPhos, RuPhos, SPhos) start->catalyst base Vary the Base (NaOt-Bu, K3PO4, Cs2CO3) catalyst->base temp_solvent Optimize Temperature and Solvent (Toluene, Dioxane, 80-110°C) base->temp_solvent protecting_group Confirm Stability of Protecting Group temp_solvent->protecting_group success Successful Reaction protecting_group->success If all else fails, re-evaluate PG

Caption: Troubleshooting decision tree for a failed Buchwald-Hartwig amination.

II. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of this compound before performing cross-coupling reactions?

A1: While not always strictly necessary, protecting the hydroxyl group is highly recommended for most palladium-catalyzed cross-coupling reactions.[3] A free hydroxyl group can lead to lower yields and the formation of byproducts due to its potential to coordinate with the catalyst or react with the base.[4] Silyl ethers (e.g., TBDMS) or benzyl ethers are common choices for protection.

Q2: What is the expected reactivity order of the functional groups on this compound?

A2: The reactivity of the different positions on the pyridine ring is influenced by the electronic effects of the substituents. The fluorine atom is generally a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by an ortho or para electron-withdrawing group.[10][11] However, in the context of palladium-catalyzed cross-coupling, a halide (like a bromo or chloro group if present) would typically be the reactive site. The hydroxyl group is acidic and will react with strong bases. The methoxy group is generally stable under typical cross-coupling conditions but can be cleaved with strong acids like HBr or HCl at high temperatures.[12]

Q3: How can I purify this compound and its derivatives?

A3: Purification of pyridine derivatives can sometimes be challenging due to their basicity.

  • Column Chromatography: This is a common method. Tailing on silica gel can be an issue, which can often be mitigated by adding a small amount of a basic modifier like triethylamine or pyridine to the eluent.[13]

  • Acid-Base Extraction: For basic pyridine compounds, an acidic wash (e.g., dilute HCl) can be used to extract the compound into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[13]

  • Crystallization: If the product is a solid, crystallization can be a very effective purification technique.

Q4: Are there any known stability issues with this compound?

A4: Fluorinated pyridines are generally stable compounds. However, like many organic molecules, they can be sensitive to strong acids, strong bases, and high temperatures. For instance, related fluorinated compounds have shown sensitivity to moisture.[11] It is recommended to store the compound under an inert atmosphere and in a cool, dry place.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract purify Purify by Chromatography or Crystallization extract->purify

References

Technical Support Center: Purification of 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Fluoro-3-hydroxy-2-methoxypyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of the fluoro, hydroxyl, and methoxy groups provides a unique electronic and steric profile, making it a valuable building block. However, achieving the high purity (>98%) required for these applications can be challenging due to the formation of side products and the presence of residual starting materials.

This guide provides practical, in-depth troubleshooting advice for researchers, chemists, and process development professionals to overcome common purification challenges associated with this compound. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter during the synthesis and purification of this compound?

A1: Based on common synthetic routes for functionalized pyridines, impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, you may have residual precursors. For instance, if the final step is a demethylation or hydroxylation, you might find the fully-protected starting material.

  • Isomeric By-products: The functionalization of pyridine rings can sometimes lead to a mixture of positional isomers.[3][4] For example, if the synthesis involves electrophilic substitution, you might form isomers where the functional groups are at different positions on the pyridine ring.

  • Reaction-Specific By-products: These are impurities formed from side reactions. For example, over-fluorination or chlorination can occur if those steps are part of the synthesis.[1][5] In reactions involving strong acids or bases, degradation of the pyridine ring is also a possibility.[6]

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., Toluene, DMF, Acetonitrile) can be trapped in the solid product and are considered impurities.[7]

Q2: My initial analysis (TLC, crude NMR) shows a complex mixture. What is the best first-pass purification strategy?

A2: For a substituted pyridine like this, which possesses both hydrogen-bond donating (hydroxyl) and accepting (nitrogen, methoxy) groups, flash column chromatography on silica gel is the most robust and versatile initial purification method.[3][4] It is highly effective at separating compounds based on polarity differences, which is ideal for removing both less polar starting materials and more polar, di-hydroxylated, or acid-related by-products.

  • Scientist's Note: The polarity of this compound is moderate. The hydroxyl group will cause it to bind to silica gel, but the overall molecule is not excessively polar. This gives you a wide window of solvent systems to achieve good separation.

A subsequent recrystallization of the pooled, clean fractions from chromatography is then recommended to achieve the highest possible purity and obtain a crystalline final product.

Q3: My isolated product is a tan or brown solid, but the literature reports it as a white or off-white powder. What causes this discoloration?

A3: Discoloration in functionalized pyridines and phenols is often due to the presence of trace amounts of oxidized impurities or residual metal catalysts from preceding synthetic steps. The phenolic hydroxyl group is particularly susceptible to oxidation, which can form highly colored quinone-type species, even in minute quantities.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount (1-2% by weight) of activated carbon, heat the mixture gently for 15-20 minutes, and then filter the hot solution through a pad of Celite®. The carbon will adsorb many of the colored impurities. You can then recrystallize the product from the filtrate.

  • Chelating Agent Wash: If residual metals are suspected, washing a solution of the product with a dilute aqueous solution of a chelating agent like EDTA can be effective.

Section 2: In-Depth Troubleshooting Guides

Scenario 1: Low Purity After Initial Work-up & Purification Strategy Selection

Problem: My crude product shows 3-4 spots on a Thin Layer Chromatography (TLC) plate, and the desired product appears to be the major component but is less than 85% pure by crude NMR/HPLC.

Solution: A systematic approach is required to select the optimal purification strategy. The first step is to characterize the impurities as best as possible (polar vs. non-polar) and then choose the technique that best exploits these differences.

Below is a decision-making workflow to guide your choice between chromatography and recrystallization as the primary purification step.

Purification_Workflow start Crude Product (Purity < 85%) tlc Run Analytical TLC (e.g., 30% EtOAc/Hexanes) start->tlc decision Assess Spot Separation (ΔRf) tlc->decision chromatography Primary Method: Flash Column Chromatography decision->chromatography Good Separation (ΔRf > 0.2) recrystallization Primary Method: Recrystallization decision->recrystallization Poor Separation (Spots Overlap) OR Impurities are trace chrom_outcome Purity > 95%? chromatography->chrom_outcome recryst_outcome Purity > 98%? recrystallization->recryst_outcome final_polish Final Polish: Recrystallization chrom_outcome->final_polish No finished Product > 98% Pure chrom_outcome->finished Yes recryst_outcome->chromatography No, Impurities Remain recryst_outcome->finished Yes final_polish->finished

Caption: Decision workflow for selecting the primary purification method.

Scenario 2: Difficulty with Recrystallization

Problem: I have a product that is ~95% pure after chromatography, but I cannot get it to crystallize. It either stays in solution or "oils out" upon cooling.

Solution: "Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation, causing it to separate as a liquid phase. This is common with compounds that have moderate melting points or residual impurities that inhibit crystallization.

Troubleshooting Protocol:

  • Solvent System Screening: The key is finding a solvent or solvent pair where the compound has high solubility when hot and low solubility when cold. Given the structure, a range of solvents should be tested.

  • Control Cooling Rate: Rapid cooling promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then move it to a 4°C refrigerator. Do not place it directly in an ice bath or freezer.

  • Scratching & Seeding: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure solid, add a single tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: Your solution may not be saturated enough. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen to increase the concentration before attempting to cool and crystallize again.

Solvent SystemBoiling Point (°C)PolarityScientist's Note
Single Solvents
Isopropanol82Polar ProticGood for compounds with hydroxyl groups. Evaporates relatively slowly.
Ethyl Acetate (EtOAc)77Polar AproticExcellent general-purpose solvent. Often a good starting point.
Toluene111Non-polarMay work well if impurities are highly polar. High boiling point requires care.
Solvent Pairs
Ethyl Acetate / Hexanes~60-70TunableDissolve in minimal hot EtOAc, then add hexanes dropwise until cloudy. The cloud point is the saturation point.
Dichloromethane / Hexanes~40-60TunableA lower boiling point option. Good for heat-sensitive compounds. Dissolve in DCM first.
Scenario 3: Poor Separation During Column Chromatography

Problem: My product and a key impurity are co-eluting or have very poor separation (ΔRf < 0.15) on a silica gel column using an ethyl acetate/hexanes solvent system.

Solution: When standard solvent systems fail, you must modify the mobile phase or stationary phase to exploit different chemical interactions.

Troubleshooting Protocol:

  • Introduce a More Polar Modifier: Add a small amount (0.5-1%) of methanol or isopropanol to your ethyl acetate/hexanes mobile phase. The alcohol can disrupt strong hydrogen bonding interactions between your compound and the silica, potentially changing the elution order or improving peak shape.

  • Introduce an Acid/Base Modifier: If the impurity is acidic or basic, adding a small amount of modifier can change its charge state and dramatically alter its retention on silica.

    • For acidic impurities , add 0.5% acetic acid to the mobile phase.

    • For basic impurities , add 0.5% triethylamine to the mobile phase. The pyridine nitrogen in your target compound is weakly basic, so this may also improve its own peak shape.

  • Change the Stationary Phase: If mobile phase optimization fails, the issue is a lack of selectivity.

    • Alumina (basic or neutral): Can be effective for separating compounds with basic functionalities.

    • Reverse-Phase (C18) Silica: Separates compounds based on hydrophobicity rather than polarity. Non-polar compounds are retained longer. This is a powerful alternative if you have access to the necessary equipment.[7]

Chromatography cluster_column Silica Gel Column (Stationary Phase) cluster_fractions Collected Fractions col Start of Run Impurity A (Less Polar) Product Impurity B (More Polar) ... End of Run frac1 Fractions 1-5 (Impurity A) col:p1->frac1 Elutes First frac2 Fractions 6-12 (Pure Product) col:prod->frac2 Elutes Second frac3 Fractions 13-18 (Impurity B) col:p2->frac3 Elutes Last elution Mobile Phase Flow (e.g., EtOAc/Hexanes) elution->col

Caption: Separation on silica gel based on polarity.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl Acetate (EtOAc), Hexanes (HPLC grade)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Determine Eluent System: On a TLC plate, find a solvent mixture (e.g., 30% EtOAc in Hexanes) that gives your product an Rf value of ~0.3. This is a good starting point for the column.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent system (or a less polar version, e.g., 10% EtOAc/Hexanes). Pour it into the column and use gentle air pressure to pack a firm, uniform bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

  • Run the Column: Add the eluent to the column and apply gentle pressure. Begin collecting fractions immediately.

  • Monitor Elution: Spot each fraction (or every few fractions) onto a TLC plate. Check the plates under a UV lamp to see which fractions contain your product.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

References

Technical Support Center: Reaction Monitoring for 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 5-Fluoro-3-hydroxy-2-methoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions for reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound and Reaction Monitoring

This compound is a substituted pyridine derivative. The pyridine ring is a common structural motif in many pharmaceuticals. The fluorine atom can enhance metabolic stability and lipophilicity, while the methoxy and hydroxy groups provide sites for further chemical modification.[1] Accurate reaction monitoring is crucial in pharmaceutical development to optimize reaction conditions, increase product yield and purity, and ensure process safety and reliability.[2][3]

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a rapid, inexpensive, and widely used technique for monitoring the progress of a reaction. However, the polar and potentially reactive nature of this compound and its derivatives can present challenges.

Frequently Asked Questions (FAQs) - TLC

Question 1: My spots are streaking or elongated. What's causing this and how can I fix it?

Answer: Streaking is a common issue, especially with polar, nitrogen-containing compounds like pyridines. It can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause.[4][5]

    • Solution: Dilute your reaction mixture sample before spotting it on the plate.

  • Inappropriate Solvent System: The polarity of your mobile phase may be unsuitable for your compound.[5]

    • Solution: Adjust the polarity of your solvent system. For polar compounds like substituted pyridines, you may need to use a more polar eluent.[6][7] If your compound is basic, adding a small amount of a base like triethylamine (0.1–2.0%) or ammonia in methanol can improve spot shape.[4]

  • Compound Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

    • Solution: Add a small amount of a base to the mobile phase to neutralize the silica gel. Alternatively, consider using neutral or basic alumina TLC plates.

Question 2: I can't see any spots on my TLC plate after development. What should I do?

Answer: This can be frustrating, but there are several troubleshooting steps:

  • Insufficient Concentration: Your reaction mixture may be too dilute.

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications to concentrate the spot.[4][5]

  • Non-UV Active Compounds: While the pyridine ring in this compound should be UV active, some reaction products or starting materials may not be.[8][9]

    • Solution: Use a chemical stain for visualization.[8]

      • Iodine Chamber: A simple and often effective method for many organic compounds.[8][10][11]

      • Potassium Permanganate (KMnO4) Stain: Good for visualizing compounds that can be oxidized, such as alcohols.

      • p-Anisaldehyde Stain: A versatile stain for various functional groups.[11][12]

  • Volatile Compounds: The compound may have evaporated from the plate.

    • Solution: Minimize the time the plate is exposed to air and heat before and after development.

Question 3: My spots are not moving from the baseline (Rf = 0) or are running with the solvent front (Rf = 1). How do I get good separation?

Answer: This indicates that the polarity of your mobile phase is not matched to your compound and the stationary phase.

  • Spots at the Baseline (Low Rf): The eluent is not polar enough to move the compound up the polar silica plate.[4]

    • Solution: Increase the polarity of the mobile phase.[6] For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[6][13]

  • Spots at the Solvent Front (High Rf): The eluent is too polar, causing the compound to travel with the solvent front without sufficient interaction with the silica gel.[4]

    • Solution: Decrease the polarity of the mobile phase.[6] For example, decrease the proportion of the more polar solvent in your mixture.

TLC Protocol & Recommended Solvent Systems

Experimental Protocol: Standard TLC Analysis

  • Prepare a developing chamber with your chosen solvent system.

  • Using a capillary tube, spot a small amount of your reaction mixture onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to elute up the plate.

  • Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[8]

  • If necessary, use a chemical stain for further visualization.

Table 1: Recommended Starting TLC Solvent Systems for this compound Reactions

Polarity of Expected CompoundsStarting Solvent System (v/v)Notes
Low to Medium Polarity 30-50% Ethyl Acetate in HexaneA good starting point for many organic reactions.[6]
Medium to High Polarity 5-10% Methanol in DichloromethaneEffective for more polar compounds.[6]
Basic Compounds 5% Methanol in Dichloromethane + 0.5% TriethylamineThe added base can improve the spot shape of pyridines.[4]
Very Polar Compounds 10-20% Methanol in DichloromethaneFor compounds that remain at the baseline in other systems.[13]

TLC Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common TLC issues.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information.[14] This is a powerful tool for unambiguous identification of reactants, products, and byproducts.

Frequently Asked Questions (FAQs) - LC-MS

Question 1: I'm seeing poor peak shape (broadening, tailing, or splitting) in my chromatogram. What's wrong?

Answer: Poor peak shape can compromise resolution and quantification.[14] Several factors can contribute to this:

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample before injection.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like pyridines.

    • Solution: For basic compounds, using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single protonated state.[15]

Question 2: My signal intensity is very low, or I'm not seeing my compound of interest at all. How can I improve sensitivity?

Answer: Low signal intensity can be due to a variety of issues with the LC or the MS system.

  • Poor Ionization: this compound should ionize well in positive electrospray ionization (ESI) mode due to the basic nitrogen atom. However, the mobile phase composition can greatly affect ionization efficiency.

    • Solution: Ensure your mobile phase is compatible with ESI.[16] Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts like phosphate.[16][17] Adding a small amount of formic acid can enhance protonation and improve the signal in positive ion mode.

  • Ion Suppression: Co-eluting compounds from the reaction mixture can compete for ionization, suppressing the signal of your analyte.

    • Solution: Improve the chromatographic separation to resolve your compound of interest from interfering species. Adjusting the gradient or using a different column may be necessary.

  • Instrumental Issues: A dirty ion source or incorrect MS settings can lead to low sensitivity.

    • Solution: Clean the ion source according to the manufacturer's instructions. Optimize MS parameters such as capillary voltage and gas flows for your specific compound.

Question 3: I'm observing unexpected peaks or high background noise in my mass spectrum. What is the source?

Answer: Contamination is a common problem in LC-MS analysis.

  • Solvent or Additive Contamination: Impurities in solvents or mobile phase additives can lead to high background noise and adduct formation.

    • Solution: Use high-purity, LC-MS grade solvents and additives.

  • Sample Carryover: Residual sample from a previous injection can appear in subsequent runs.

    • Solution: Implement a robust column wash step between injections. Injecting a blank solvent run can help identify carryover issues.

  • Matrix Effects: Components of the reaction mixture other than your analyte can interfere with the analysis.

    • Solution: Perform a simple sample cleanup (e.g., filtration or solid-phase extraction) before injection to remove interfering substances.

LC-MS Protocol & Recommended Parameters

Experimental Protocol: General LC-MS Analysis

  • Prepare your sample by diluting the reaction mixture in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Set up your LC-MS method with the appropriate column, mobile phases, and gradient.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample and acquire data in both full scan and, if necessary, tandem MS (MS/MS) modes.

  • Analyze the data to identify the retention times and mass-to-charge ratios of the components in your reaction mixture.

Table 2: Recommended Starting LC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good for retaining and separating a wide range of organic molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for efficient positive mode ESI.[18]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reverse-phase chromatography.
Gradient 5-95% B over 5-10 minutesA typical starting gradient to elute compounds of varying polarities.
Flow Rate 0.2-0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen on the pyridine ring is readily protonated.[19]
MS Detection Full Scan (e.g., m/z 100-500)To identify all components in the reaction mixture.

LC-MS Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common LC-MS issues.

Conclusion: An Integrated Approach

For effective reaction monitoring of this compound, a combination of TLC and LC-MS offers a powerful workflow. TLC provides a quick and inexpensive way to get a snapshot of the reaction's progress, while LC-MS delivers detailed and unambiguous identification of all components. By understanding the common pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can ensure accurate and reliable reaction monitoring, leading to more efficient and successful drug development processes.

References

Overcoming solubility issues with "5-Fluoro-3-hydroxy-2-methoxypyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-3-hydroxy-2-methoxypyridine

Last Updated: January 1, 2026

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their experiments. We understand that overcoming solubility hurdles is critical for generating reliable data and advancing your research. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate these challenges effectively.

Part 1: Understanding the Molecule (FAQs)

This section addresses the fundamental physicochemical properties of this compound that govern its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is dictated by a balance of polar and non-polar functional groups within its structure:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated at acidic pH. This nitrogen is a key site for increasing aqueous solubility via pH modification.[1][2][3][4]

  • Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. It is weakly acidic and can be deprotonated under basic conditions to form a phenoxide-like salt, which significantly enhances aqueous solubility.[1]

  • Methoxy Group (-OCH₃): This is an electron-donating group that can slightly increase the basicity of the pyridine nitrogen.[5] It contributes some polarity but is less effective at hydrogen bonding than a hydroxyl group.

  • Fluorine Atom (-F): As a highly electronegative atom, fluorine can influence the electron density of the pyridine ring and increase the molecule's lipophilicity, potentially reducing aqueous solubility.[5]

The interplay between the basic pyridine, the acidic/polar hydroxyl group, and the lipophilic fluoro-substituted ring makes this compound's solubility highly dependent on the specific solvent environment.

Q2: What are the estimated physicochemical properties (pKa, LogP) for this compound?

PropertyEstimated ValueRationale & Implications for Solubility
pKa (Pyridine N) ~3.5 - 4.5The pyridine nitrogen is a weak base. At a pH below this pKa, the molecule will be protonated and positively charged, leading to a significant increase in aqueous solubility.
pKa (Hydroxyl) ~8.0 - 9.0The hydroxyl group is a weak acid.[6][7][8] At a pH above this pKa, it will be deprotonated and negatively charged, also dramatically increasing aqueous solubility.
LogP ~0.8 - 1.5Based on similar structures like 2-Fluoro-5-hydroxy-3-methoxypyridine (LogP 0.93)[9], the compound is moderately lipophilic. This suggests good membrane permeability but presents challenges for dissolution in purely aqueous media.
Molecular Weight 143.12 g/mol The relatively low molecular weight is generally favorable for solubility.

Disclaimer: These values are estimations and should be experimentally verified for precise calculations.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why?

A3: This is a very common phenomenon known as solvent-shift precipitation, which highlights the difference between thermodynamic and kinetic solubility.[10][11]

  • In DMSO: Your compound is highly soluble, allowing you to create a concentrated stock solution.

  • Upon Dilution: When a small volume of this DMSO stock is added to a large volume of aqueous buffer, the solvent environment changes abruptly from ~100% DMSO to >99% water.[10][11][12] The water cannot maintain the high concentration of the lipophilic compound that the DMSO could, causing the compound to crash out of solution.[11] The final DMSO concentration (e.g., 0.1-0.5%) is too low to act as an effective co-solvent for the high drug concentration you are trying to achieve.[12][13]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and step-by-step protocols to systematically overcome solubility issues in a laboratory setting.

Decision Workflow for Solubility Enhancement

Before starting, use the following diagram to choose the most appropriate path for your experimental needs.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer sol_screen Action: Perform Initial Solubility Screen (Protocol 1) start->sol_screen check_final_conc Is the final concentration well below the aqueous solubility limit? ph_viable Is your assay tolerant to pH changes? check_final_conc->ph_viable No success Success: Compound Solubilized check_final_conc->success Yes, lower stock conc. cosolvent_viable Is your assay tolerant to a higher % of organic solvent (e.g., 1-5% DMSO/Ethanol)? ph_viable->cosolvent_viable No ph_adjust Action: Optimize pH (Protocol 2) ph_viable->ph_adjust Yes cyclodextrin_viable Are you working with a cell-free or in vivo system where excipients are acceptable? cosolvent_viable->cyclodextrin_viable No cosolvent_adjust Action: Use Co-solvents (Protocol 3) cosolvent_viable->cosolvent_adjust Yes cyclodextrin_protocol Action: Use Cyclodextrins (Protocol 4) cyclodextrin_viable->cyclodextrin_protocol Yes failure Problem Persists: Consider Advanced Formulation (Solid Dispersion, etc.) cyclodextrin_viable->failure No sol_screen->check_final_conc Determine S_aq ph_adjust->success cosolvent_adjust->success cyclodextrin_protocol->success

Caption: Decision tree for selecting a solubilization method.

Protocol 1: Initial Solubility Screening

Objective: To determine the approximate solubility in common laboratory solvents and establish a baseline aqueous solubility.

Methodology:

  • Weigh 1-2 mg of this compound into several small glass vials.

  • Add a measured aliquot (e.g., 100 µL) of a test solvent to the first vial.

  • Vortex vigorously for 1-2 minutes. If the solid dissolves completely, the solubility is >10-20 mg/mL in that solvent.

  • If it does not dissolve, add another aliquot of solvent and repeat until dissolution is achieved, recording the total volume added.

  • Visually inspect for any undissolved particles against a dark background.

Typical Solubility Profile (Qualitative)

SolventPolarityExpected SolubilityRationale
Water (pH 7)HighPoorThe molecule's lipophilic character dominates at neutral pH.
PBS (pH 7.4)HighPoorSimilar to water; salts do not significantly aid solubility here.
DMSO, DMFPolar AproticExcellentThese solvents are strong H-bond acceptors and can solvate a wide range of molecules.[14]
Ethanol, MethanolPolar ProticGood to ModerateCan act as both H-bond donors and acceptors, making them effective solvents.[15]
AcetonitrilePolar AproticModerateLess polar than DMSO, may be less effective.
Propylene Glycol (PG), PEG 400Polar ProticGoodOften used as co-solvents in formulations.[15][16]
Protocol 2: pH-Modification for Aqueous Solubility

Objective: To leverage the ionizable nature of the compound to dramatically increase its aqueous solubility. This is often the most effective first-line strategy.[17][18][]

Causality: By adjusting the pH of the aqueous buffer well below the pyridine pKa (~pH < 2.5) or well above the hydroxyl pKa (~pH > 10), the molecule becomes a charged salt. Ionic species are vastly more soluble in water than their neutral counterparts.[20][21][22][23]

Methodology:

  • Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9, 10).

  • Add an excess amount of the solid compound to a fixed volume of each buffer.

  • Agitate the mixtures at a constant temperature (e.g., room temperature or 37°C) for several hours (or up to 24h) to ensure equilibrium is reached.[22]

  • Centrifuge the samples at high speed to pellet any undissolved solid.

  • Carefully remove the supernatant and analyze its concentration via a suitable method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC).

  • Plot the measured solubility against the final measured pH of the supernatant. The resulting curve will reveal the pH ranges where solubility is maximal.

Protocol 3: Utilizing Co-solvents

Objective: To increase solubility by reducing the overall polarity of the aqueous solvent system.[14][15][16] This is useful when pH modification is not compatible with the experimental assay.

Causality: Co-solvents like ethanol or PEG 400 are miscible with water and can disrupt water's highly structured hydrogen-bonding network.[24] This reduces the "squeezing out" effect on the hydrophobic parts of your molecule, allowing it to remain in solution.[25]

Methodology:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO or Ethanol.

  • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% Ethanol).

  • Add a small aliquot of the stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Vortex immediately and thoroughly.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.

Protocol 4: Employing Excipients (Cyclodextrins)

Objective: To solubilize the compound by forming a host-guest inclusion complex, which is ideal for sensitive biological systems where organic solvents or extreme pH are not viable.[26][27][28][29][30]

Causality: Cyclodextrins (like Hydroxypropyl-β-Cyclodextrin, HP-β-CD) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[26][27][30] The lipophilic pyridine ring of your compound can insert into the cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[26][27][28]

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation Compound Poorly Soluble Compound (Hydrophobic Core) Water Water Molecules CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Compound->CD Enters Cavity Complex Soluble Inclusion Complex CD->Complex Water2 Water Molecules

References

"5-Fluoro-3-hydroxy-2-methoxypyridine" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Fluoro-3-hydroxy-2-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are exploring the use of this substituted pyridine as a potential nucleophilic catalyst. Here, we provide in-depth troubleshooting guides, optimization protocols, and mechanistic insights in a direct question-and-answer format to address challenges you may encounter during your experiments.

Catalyst Profile: this compound

This compound is a multifunctional pyridine derivative. While not a classical catalyst in the vein of transition metals, its utility lies in its potential to act as a nucleophilic catalyst , similar to the well-known 4-Dimethylaminopyridine (DMAP). The reactivity and efficacy of this catalyst are governed by the electronic and steric effects of its substituents.

Substituent Position Electronic Effect Predicted Impact on Catalysis
Methoxy (-OCH₃) 2Electron-donating (resonance), Inductively withdrawingIncreases electron density on the ring, potentially enhancing the nucleophilicity of the pyridine nitrogen. Its ortho position may introduce steric hindrance.
Hydroxy (-OH) 3Electron-donating (resonance), Inductively withdrawingCan participate in hydrogen bonding, potentially influencing substrate binding. It is also a potential site for unwanted side reactions (e.g., acylation).
Fluoro (-F) 5Strongly electron-withdrawing (induction)Decreases the basicity and nucleophilicity of the pyridine nitrogen, which may slow down the catalytic rate compared to non-fluorinated analogs.

The interplay of these groups makes this compound a catalyst with unique properties, potentially offering different selectivity or reactivity profiles compared to standard catalysts in reactions like acylation and silylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise when using this compound as a catalyst.

Q1: My acylation/silylation reaction is extremely slow or fails to proceed. What are the primary causes?

This is a common issue when working with functionalized pyridine catalysts. The problem often stems from reduced catalyst nucleophilicity or catalyst inhibition.

  • Cause 1: Reduced Nucleophilicity: The strong electron-withdrawing effect of the fluorine atom at the 5-position significantly reduces the electron density on the pyridine nitrogen. This makes the catalyst less nucleophilic and less basic than catalysts like DMAP. Consequently, the initial activation of the acylating or silylating agent is slower, leading to a sluggish reaction.

  • Cause 2: Catalyst Protonation: If your substrate (e.g., an alcohol) or reaction medium is acidic, the pyridine nitrogen can be protonated. This protonated form is catalytically inactive. The hydroxyl group on the catalyst itself can also engage in intramolecular hydrogen bonding, potentially reducing the availability of the nitrogen's lone pair.

  • Cause 3: Catalyst Inhibition by Side Reaction: The hydroxyl group at the 3-position is itself a nucleophile. It can compete with your substrate for the acylating or silylating agent, leading to self-acylation of the catalyst. This consumes both the catalyst and the reagent, effectively terminating the catalytic cycle.

Troubleshooting Workflow:

start Low or No Conversion check_reagents Verify Reagent Purity & Activity (e.g., anhydride, silyl chloride) start->check_reagents check_conditions Are Conditions Anhydrous & Inert? check_reagents->check_conditions Reagents OK increase_temp Increase Temperature Incrementally (e.g., 40°C -> 60°C) check_conditions->increase_temp Conditions OK add_base Add a Non-Nucleophilic Base (e.g., Proton Sponge, 2,6-lutidine) increase_temp->add_base Still Sluggish result_ok Reaction Proceeds increase_temp->result_ok increase_loading Increase Catalyst Loading (e.g., 5 mol% -> 15 mol%) add_base->increase_loading Still Sluggish add_base->result_ok increase_loading->result_ok result_fail Still No Reaction: Consider a More Nucleophilic Catalyst (e.g., DMAP) increase_loading->result_fail

Caption: Troubleshooting Decision Tree for Low Conversion.

Solutions:

  • Add a Stoichiometric Base: To prevent protonation of the catalyst, add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt) to scavenge any acid generated during the reaction.[1]

  • Increase Temperature: Gently heating the reaction can overcome the activation energy barrier, but monitor carefully for substrate or product degradation.

  • Increase Catalyst Loading: If the catalyst is being consumed by side reactions, increasing the loading might be necessary to achieve full conversion of the substrate.

  • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. In some cases, the solvent itself can act as a Lewis base and influence the reaction rate.[1]

Q2: I'm observing a significant amount of an unknown byproduct. How can I improve the reaction's selectivity?

Byproduct formation is often due to the catalyst's own reactive functional groups or suboptimal reaction conditions.

  • Likely Cause: Catalyst Self-Acylation/Silylation: The most probable byproduct is the one formed from the reaction of your acylating/silylating agent with the catalyst's 3-hydroxy group. This is especially likely if your primary substrate is sterically hindered or less reactive.

Strategies to Enhance Selectivity:

  • Reverse Addition: Instead of adding the acylating/silylating agent to a mixture of the substrate and catalyst, try a reverse addition. Add the substrate and catalyst mixture slowly to a solution of the acylating/silylating agent. This maintains a low concentration of the catalyst, minimizing its chance of reacting with the agent before the substrate does.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can often favor the desired kinetic product and slow down competing side reactions.

  • Choose a Milder Reagent: If using a highly reactive agent like an acid chloride, consider switching to a less reactive one, such as an acid anhydride, which may show greater selectivity for the more nucleophilic substrate over the catalyst's hydroxyl group.

Q3: What is the general mechanism of catalysis for this molecule in an acylation reaction?

This compound acts as a nucleophilic catalyst. It activates the acylating agent by forming a highly reactive intermediate, which is then attacked by the primary nucleophile (your substrate).

Catalytic Cycle for Acylation:

  • Activation Step: The pyridine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride), displacing the leaving group to form a potent N-acylpyridinium intermediate.

  • Nucleophilic Attack: Your substrate (e.g., an alcohol) attacks the highly electrophilic carbonyl of the N-acylpyridinium intermediate.

  • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, forming the acylated product and regenerating the this compound catalyst.

Catalyst Catalyst (Py-OH) Intermediate N-Acylpyridinium Ion ([Py-Ac]⁺OAc⁻) Catalyst->Intermediate Step 1: Activation AcylAgent Acylating Agent (Ac₂O) AcylAgent->Intermediate Product Product (R-OAc) Intermediate->Product Substrate Substrate (R-OH) Substrate->Product Step 2: Attack RegenCatalyst Catalyst (Py-OH) Product->RegenCatalyst Step 3: Regeneration

Caption: General Mechanism of Nucleophilic Acylation Catalysis.

This mechanism highlights why the catalyst's nucleophilicity is crucial; a less nucleophilic nitrogen (due to the fluorine) slows down "Step 1," which is often the rate-determining step.

Experimental Protocols & Optimization

Protocol: Acylation of a Sterically Hindered Alcohol

This protocol provides a starting point for the acylation of a secondary or tertiary alcohol using this compound.

Materials:

  • Sterically hindered alcohol (e.g., 1-adamantanol) (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • This compound (0.1 equiv, 10 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered alcohol (1.0 equiv) and this compound (0.1 equiv).

  • Solvent Addition: Add anhydrous DCM to dissolve the solids.

  • Base Addition: Add triethylamine (1.5 equiv) to the mixture and stir for 5 minutes.

  • Reagent Addition: Slowly add acetic anhydride (1.5 equiv) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish after 2 hours, gently heat the mixture to 40 °C.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Optimization Strategy

For challenging substrates, a systematic optimization of reaction parameters is recommended. A Design of Experiments (DoE) approach can efficiently identify optimal conditions.

Table 2: Example Parameters for Optimization Screening

Parameter Low Level (-1) Mid Level (0) High Level (+1) Rationale
Catalyst Loading 5 mol%10 mol%20 mol%Balances reaction rate against cost and potential for side reactions.
Temperature 25 °C (RT)40 °C60 °CHigher temperatures can increase rate but may also promote decomposition or byproducts.[2]
Solvent TolueneDCMAcetonitrileSolvent polarity can significantly affect the stability and reactivity of the acylpyridinium intermediate.

References

Temperature and pressure optimization for "5-Fluoro-3-hydroxy-2-methoxypyridine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-3-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted pyridines, such as this compound, is a nuanced process critical for the development of novel pharmaceuticals and agrochemicals. The electronic properties of the pyridine ring, influenced by the interplay of electron-withdrawing (fluoro) and electron-donating (hydroxy, methoxy) groups, present unique challenges in achieving high yield and purity. This guide focuses on the optimization of temperature and pressure, two critical parameters that govern reaction kinetics, selectivity, and the formation of byproducts.

A common synthetic route involves multiple steps, including fluorination, hydroxylation, and methoxylation of a pyridine precursor. Each of these steps is sensitive to reaction conditions, and deviations can lead to a cascade of undesirable outcomes. Understanding the causality behind these experimental choices is paramount for successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing a logical workflow for problem-solving.

Issue 1: Low Yield of the Fluorinated Pyridine Intermediate

Question: My fluorination step is resulting in a low yield of the desired 5-fluoro-2-methoxypyridine intermediate. What are the likely causes and how can I improve the outcome?

Answer: Low yields in pyridine fluorination are a common hurdle. The causes can range from suboptimal reaction conditions to the choice of fluorinating agent.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Elevated temperatures can sometimes lead to decomposition, while temperatures that are too low may result in an incomplete reaction.[1] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.[2]

  • Incorrect Fluorinating Reagent: The reactivity of fluorinating agents varies significantly. For electron-deficient pyridines, a potent electrophilic fluorinating agent like Selectfluor® may be necessary. The choice of solvent is also critical; for instance, a mixture of water and chloroform has proven effective for the fluorination of some aminopyridines.[1]

  • Moisture Sensitivity: Some fluorinating agents, such as silver(II) fluoride (AgF₂), are highly sensitive to moisture and can decompose, leading to reduced efficacy. Reactions using such reagents should be conducted under anhydrous conditions, potentially in a nitrogen-filled glovebox.[1][3]

Troubleshooting Protocol: Optimizing the Fluorination Step

  • Reagent and Solvent Purity: Ensure all reagents, especially the fluorinating agent, are pure and handled according to the supplier's recommendations. Use anhydrous solvents.

  • Temperature Screening: Perform small-scale reactions at various temperatures (e.g., room temperature, 40°C, 60°C) to identify the optimal condition.

  • Alternative Fluorinating Agents: If low yield persists, consider using a different fluorinating agent. For direct C-H fluorination of pyridines, AgF₂ has shown high site-selectivity and reactivity at or near ambient temperature.[4][5]

  • Reaction Monitoring: Closely monitor the reaction's progress using appropriate analytical techniques (TLC, GC-MS, or LC-MS) to determine the point of maximum conversion and prevent byproduct formation from over-reaction.[1][2]

Issue 2: Poor Regioselectivity during Hydroxylation

Question: I am observing the formation of multiple hydroxylated isomers instead of the desired 3-hydroxy product. How can I improve the regioselectivity of the hydroxylation step?

Answer: Achieving regioselectivity in the functionalization of a substituted pyridine ring is a significant challenge due to the complex electronic effects of the existing substituents.

  • Directing Group Effects: The existing fluoro and methoxy groups will influence the position of the incoming hydroxyl group. Nucleophilic aromatic substitution on pyridines generally occurs at the 2- and 4-positions, as the anionic intermediate is stabilized by the electronegative nitrogen atom.[6][7] However, the conditions for direct hydroxylation can be complex.

  • Reaction Mechanism: The mechanism of hydroxylation plays a crucial role. For instance, photochemical valence isomerization of pyridine N-oxides has been shown to be an efficient method for the selective C3 hydroxylation of pyridines.[8]

Troubleshooting Protocol: Enhancing Regioselectivity

  • Protecting Groups: Consider the use of protecting groups to block more reactive sites and direct the hydroxylation to the desired position.

  • Alternative Synthetic Routes: Explore different synthetic strategies. For example, starting with a precursor that already has the hydroxyl group in the correct position and then introducing the fluoro and methoxy groups can be a more controlled approach.

  • Catalyst and Ligand Screening: In metal-catalyzed hydroxylation reactions, the choice of catalyst and ligands can significantly influence the regioselectivity.[9][10] Screening different catalyst systems is recommended.

Issue 3: Incomplete Demethylation to the Final Product

Question: The final demethylation step to yield this compound is incomplete, leaving a significant amount of the methoxy precursor. How can I drive this reaction to completion?

Answer: The cleavage of an aryl methyl ether is a common transformation that can be challenging.

  • Reaction Conditions: This reaction often requires harsh conditions, such as heating with strong acids like HBr or HCl in sealed tubes.[11] For example, treating 5-fluoro-2-methoxypyridine with 35% HCl at 145°C for 2 hours in a sealed tube has been reported for a similar transformation.[11]

  • High Pressure: High-pressure conditions can be an effective alternative for promoting reactions that are sluggish at atmospheric pressure.[12] The negative reaction volumes of many organic reactions suggest that increased pressure can improve yields and reaction rates.[12]

Troubleshooting Protocol: Driving Demethylation to Completion

  • Increase Temperature and Reaction Time: Carefully increase the reaction temperature and extend the reaction time, monitoring for product degradation.

  • Stronger Reagents: Consider using a stronger demethylating agent, such as boron tribromide (BBr₃).

  • Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields by providing uniform and rapid heating.[13]

  • High-Pressure Reactor: If available, conducting the reaction in a high-pressure reactor could significantly improve the conversion rate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pressure ranges for the synthesis of this compound?

A1: There is no single set of optimal conditions, as they are highly dependent on the specific synthetic route and reagents used. However, some general guidelines can be provided:

Synthetic StepTypical Temperature RangeTypical PressureKey Considerations
Fluorination Ambient to 60°CAtmosphericHighly dependent on the fluorinating agent. Some reactions are exothermic and may require cooling.[14]
Hydroxylation -78°C to 100°CAtmosphericPhotochemical methods may be conducted at room temperature, while other methods may require heating.[8]
Methoxylation Room temperature to refluxAtmosphericGenerally proceeds under mild conditions.
Demethylation 100°C to 150°CAtmospheric to High PressureOften requires elevated temperatures and can be facilitated by high pressure.[11]

Q2: How do the electronic properties of the substituents affect the reaction conditions?

A2: The fluorine atom is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine.[6][7] The methoxy and hydroxy groups are electron-donating, which can complicate the regioselectivity of subsequent reactions. This interplay necessitates careful control of reaction conditions to achieve the desired outcome.

Q3: What are the primary safety concerns associated with this synthesis?

A3: Several safety hazards should be considered:

  • Fluorinating Agents: Many fluorinating agents are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • High-Pressure Reactions: Reactions conducted under high pressure require specialized equipment and training to prevent explosions.

  • Exothermic Reactions: Some steps, like nitration or certain fluorinations, can be highly exothermic and require careful temperature control to prevent thermal runaway.[14][15]

  • Pyridine Derivatives: Many pyridine derivatives are toxic and should be handled with care.

Experimental Protocols

Protocol 1: General Procedure for C-H Fluorination of a Pyridine Derivative using AgF₂

This protocol is a general guideline and should be adapted for the specific substrate.

  • Reaction Setup: In a nitrogen-filled glovebox, add the pyridine starting material (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried vial equipped with a stir bar.[1]

  • Reagent Addition: Add silver(II) fluoride (AgF₂) (2.5 mmol) to the stirred solution.[1]

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[1]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Demethylation using Hydrobromic Acid

This protocol is a general guideline and should be adapted for the specific substrate.

  • Reaction Setup: Place the methoxy-substituted pyridine (1.0 mmol) in a sealed tube.

  • Reagent Addition: Add 48% aqueous hydrobromic acid (5 mL).

  • Reaction Conditions: Heat the sealed tube to 100°C for 6 hours.[11]

  • Work-up: After cooling to room temperature, carefully open the tube. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

troubleshooting_workflow cluster_start Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions cluster_end Outcome Start Low Yield or Impurity Formation Analyze Analyze Reaction Step (Fluorination, Hydroxylation, etc.) Start->Analyze Temp Suboptimal Temperature? Analyze->Temp Pressure Incorrect Pressure? Analyze->Pressure Reagents Reagent Purity/ Choice Issue? Analyze->Reagents Moisture Moisture Contamination? Analyze->Moisture OptimizeTemp Optimize Temperature (Screening) Temp->OptimizeTemp OptimizePressure Utilize High-Pressure Reactor Pressure->OptimizePressure ChangeReagent Change Reagent/ Purify Starting Materials Reagents->ChangeReagent Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Success Successful Synthesis OptimizeTemp->Success OptimizePressure->Success ChangeReagent->Success Anhydrous->Success

Caption: A workflow for troubleshooting synthesis issues.

References

"5-Fluoro-3-hydroxy-2-methoxypyridine" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Fluoro-3-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable substituted pyridine intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to assist you in identifying and removing critical byproducts from your reaction mixtures.

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of polysubstituted pyridines like this compound is a multi-step process where the potential for byproduct formation is significant. While various synthetic routes can be envisioned, a common strategy involves the construction and subsequent functionalization of the pyridine ring. A plausible synthetic approach is outlined below to frame our discussion on byproduct identification and removal.

II. Frequently Asked Questions (FAQs)

Q1: My reaction to produce this compound is complete, but my NMR spectrum shows more than just the desired product. What are the likely impurities?

A1: Besides unreacted starting materials, several byproducts can arise depending on the specific synthetic route. Common impurities include:

  • Isomeric Products: Fluorination or other substitution reactions on the pyridine ring can sometimes yield isomers. For example, you might see the formation of 3-Fluoro-5-hydroxy-2-methoxypyridine.

  • Demethylated Byproducts: The methoxy group can be susceptible to cleavage under certain reaction conditions, leading to the formation of 5-Fluoro-2,3-dihydroxypyridine.[1][2]

  • Dehalogenated Byproducts: Depending on the reagents and reaction conditions, the fluorine atom can be removed, resulting in 3-hydroxy-2-methoxypyridine.[3]

  • Over- or Under-functionalized Products: Incomplete reactions can leave starting materials, while side reactions could lead to the introduction of additional functional groups.

Q2: How can I best identify the specific byproducts in my crude product mixture?

A2: A combination of analytical techniques is recommended for unambiguous identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent first step to determine the number of components in your mixture and their relative abundance. Developing a gradient method can help resolve closely eluting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer will provide the molecular weight of each component, which is invaluable for identifying potential byproducts by comparing the observed masses to the calculated masses of suspected impurities.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for detailed structural elucidation. Comparing the chemical shifts and coupling constants of the signals in your spectra to known values for pyridine derivatives can help identify specific isomers and byproducts.[8][9][10][11][12]

Q3: What is the most effective general strategy for purifying this compound?

A3: Column chromatography is typically the most effective method for separating the desired product from structurally similar byproducts. A normal-phase silica gel column with a gradient elution of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol) is a good starting point. The polarity of the solvent system can be optimized based on Thin Layer Chromatography (TLC) analysis.

Q4: I am having trouble separating isomeric byproducts. What can I do?

A4: Isomers can be particularly challenging to separate due to their similar physical properties. If standard column chromatography is not effective, consider the following:

  • Alternative Stationary Phases: Explore different stationary phases for your column chromatography, such as alumina or reverse-phase C18 silica.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a powerful technique for purification, as isomers often have different solubilities.

  • Preparative HPLC: For difficult separations and to obtain high-purity material, preparative HPLC is an excellent option.

Q5: My product seems to be degrading during purification. What could be the cause?

A5: Pyridine derivatives can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a base like triethylamine. Alternatively, using a more neutral stationary phase like alumina can be beneficial.

III. Troubleshooting Guides

Guide 1: Identification and Removal of a Demethylated Byproduct (5-Fluoro-2,3-dihydroxypyridine)
Symptom Potential Cause Identification Removal Strategy
An additional, more polar spot on TLC. A peak in the LC-MS with a mass 14 units lower than the product.Cleavage of the methyl group from the 2-methoxy position, often due to acidic or high-temperature conditions.[1][2]LC-MS: Look for a peak with an m/z corresponding to [C5H4FNO2+H]+. 1H NMR: Absence of a methoxy singlet (around 3.9-4.1 ppm) and potential broadening of the hydroxyl protons.Column Chromatography: The dihydroxy byproduct is significantly more polar than the desired product and should be easily separated on a silica gel column. Use a gradient elution, and the byproduct will elute much later.
Guide 2: Identification and Removal of an Isomeric Byproduct (e.g., 3-Fluoro-5-hydroxy-2-methoxypyridine)
Symptom Potential Cause Identification Removal Strategy
A closely eluting peak in the HPLC. Complex NMR spectrum with overlapping aromatic signals.Non-regioselective introduction of a functional group, particularly during fluorination or nitration steps in the synthesis of precursors.[13][14]LC-MS: The isomer will have the same mass as the desired product. 1H and 19F NMR: The key is to carefully analyze the coupling patterns and chemical shifts. The 1H-19F and 1H-1H coupling constants will be different for the different isomers. 2D NMR techniques like COSY and HSQC can help in assigning the proton and carbon signals.Column Chromatography: Careful optimization of the solvent system is crucial. A shallow gradient and potentially a different stationary phase (e.g., alumina) may be required. Recrystallization: If the product is crystalline, fractional recrystallization can be effective. Preparative HPLC: This is the most reliable method for separating challenging isomers.
Guide 3: Identification and Removal of a Dehalogenated Byproduct (3-hydroxy-2-methoxypyridine)
Symptom Potential Cause Identification Removal Strategy
A less polar spot on TLC. A peak in the LC-MS with a mass 18 units lower than the product.Reductive or catalytic conditions that lead to the cleavage of the C-F bond.[3]LC-MS: Look for a peak with an m/z corresponding to [C6H7NO2+H]+. 19F NMR: Absence of a fluorine signal. 1H NMR: A different splitting pattern in the aromatic region due to the presence of an additional proton instead of a fluorine atom.Column Chromatography: The dehalogenated byproduct is less polar than the desired product and should be separable on a silica gel column.

IV. Experimental Protocols

Protocol 1: General Analytical HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the product has significant absorbance (e.g., 270 nm).

Protocol 2: General Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Begin eluting with the less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Key Concepts

Logical Workflow for Byproduct Identification and Removal

Byproduct_Workflow Crude_Product Crude Product Mixture Analysis Analytical Assessment Crude_Product->Analysis HPLC HPLC Analysis->HPLC HPLC/ LC-MS NMR NMR Analysis->NMR NMR Purification Purification Strategy Column_Chromatography Column_Chromatography Purification->Column_Chromatography Column Chromatography Recrystallization Recrystallization Purification->Recrystallization Recrystallization Prep_HPLC Prep_HPLC Purification->Prep_HPLC Preparative HPLC Pure_Product Pure 5-Fluoro-3-hydroxy- 2-methoxypyridine Identification Identification HPLC->Identification Identify Number of Components & Masses NMR->Identification Structural Elucidation Identification->Purification Column_Chromatography->Pure_Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: A logical workflow for the identification and removal of byproducts.

VI. References

  • Makino, K., Hasegawa, Y., Inoue, T., et al. Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science.

  • Pearson. Side-Chain Reactions of Substituted Pyridines. Pearson.

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.

  • Kim, B.-H., Woo, H.-G., Kim, W.-G., Yun, S.-S., & Hwang, T.-S. (Year). Dehalogenation of Monohalopyridines Catalyzed by Group 4 Metallocene Reagent. ResearchGate.

  • Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(2), 323-328.

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.

  • ChemicalBook. This compound(1233025-58-5) 1H NMR. ChemicalBook.

  • ChemicalBook. 5-Fluoro-2-hydroxypyridine synthesis. ChemicalBook.

  • Sorokin, A. B., et al. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed.

  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production.

  • Biosynth. 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9. Biosynth.

  • ChemScene. 2-Fluoro-5-hydroxy-3-methoxypyridine | 1227511-69-4. ChemScene.

  • Szostak, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.

  • Wackett, L. P., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. NIH.

  • Parchem. This compound (Cas 1227593-83-0). Parchem.

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal.

  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

  • Kuduk, S. D., DiPardo, R. M., & Bock, M. G. (2005). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 7(4), 577–579.

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.

  • Karvela, E., et al. (Year). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. MDPI.

  • Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.

  • PubChem. 3-Fluoro-5-hydroxypyridine. PubChem.

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC - NIH.

  • ChemicalBook. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. ChemicalBook.

  • ChemicalBook. 3-Bromo-5-fluoro-2-methoxypyrdine(884494-81-9) 1H NMR spectrum. ChemicalBook.

  • ChemicalBook. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE(17028-61-4) 1H NMR spectrum. ChemicalBook.

  • SpectraBase. 5-Hydroxy-2-methylpyridine. SpectraBase.

  • CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.

  • Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters. PMC - NIH.

  • (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate.

  • BLD Pharm. 3-Fluoro-5-methoxypicolinic acid | 1227511-52-5. BLD Pharm.

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

  • R Discovery. Liquid Chromatography-high Resolution Mass Spectrometry Analysis Research Articles. R Discovery.

References

"5-Fluoro-3-hydroxy-2-methoxypyridine" reaction work-up and purification challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-3-hydroxy-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reaction work-up and purification of this valuable synthetic intermediate. Drawing from established chemical principles and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction: The Challenge of Polar Hydroxypyridines

This compound is a polar aromatic compound, a class known for its purification challenges.[1] The presence of a hydroxyl group and a pyridine nitrogen atom imparts amphoteric properties, complicates phase separations, and often leads to issues in chromatography. This guide will address these specific hurdles with actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My aqueous work-up is forming a persistent emulsion. What is causing this and how can I break it?

A1: Emulsion formation is common with pyridine-containing compounds due to their ability to act as surfactants. The basic nitrogen can be protonated, and the hydroxyl group can be deprotonated, leading to a species that bridges the organic and aqueous phases.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

    • Solvent Modification: Add a small amount of a different, less polar organic solvent like toluene or a more polar solvent like methanol to alter the phase dynamics.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be effective.

    • Centrifugation: If available, centrifuging the mixture will provide a sharp separation of the layers.

Q2: During acidic extraction to remove basic impurities, my product seems to be partitioning into the aqueous layer. Why is this happening?

A2: The pyridine nitrogen in your compound is basic (pKa of the pyridinium ion is ~5.2) and will be protonated by strong acids.[2] This forms a pyridinium salt, which is highly water-soluble.

  • Solution: Use a milder acidic wash. Instead of strong acids like 1M HCl, consider using:

    • A dilute solution of citric acid (5-10%).[3]

    • A saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic.

    • A buffered solution at a pH of 4-5. This will protonate more basic impurities without significantly protonating your desired, less basic, substituted pyridine.

Q3: I'm trying to remove residual pyridine solvent from my reaction. Co-evaporation with toluene isn't completely effective. What else can I do?

A3: Residual pyridine is a frequent issue. While co-evaporation helps, a chemical wash is often necessary for complete removal.

  • Recommended Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a 5-10% aqueous solution of copper(II) sulfate (CuSO₄).[3][4] Pyridine forms a water-soluble complex with copper, which is then extracted into the aqueous phase. You will observe the aqueous layer turning blue or greenish-blue.[3]

    • Repeat the wash until the blue color of the aqueous layer is retained, indicating that all the pyridine has been complexed.[3]

    • Follow with a wash using a saturated EDTA solution to remove any residual copper from the organic layer.[4]

    • Finally, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Q4: My compound is streaking badly during silica gel column chromatography. How can I improve the separation?

A4: Streaking, or tailing, on silica gel is a classic problem for basic compounds like pyridines.[3][4] The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic nitrogen atom, causing poor peak shape and inefficient separation.

  • Troubleshooting & Optimization:

    • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.1-1% (v/v) is most common. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Alternative Adsorbents: Consider using a different stationary phase. Alumina (Al₂O₃), which is available in neutral or basic grades, can be an excellent alternative to silica for purifying basic compounds.[5]

    • Solvent System Polarity: Ensure your solvent system has the appropriate polarity. A system that is too polar will cause everything to elute quickly with poor separation, while a system that is not polar enough will result in long retention times and band broadening.[5] Use TLC to find the optimal solvent system before running the column.[5]

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (using a C18-functionalized silica stationary phase and polar mobile phases like water/acetonitrile or water/methanol) can be a powerful alternative.[6]

In-Depth Troubleshooting Guides

Guide 1: Work-Up Strategy for Post-Reaction Mixture

This guide provides a decision-making workflow for the initial work-up of a reaction mixture containing this compound.

Caption: Decision workflow for reaction work-up.

Guide 2: Purification Method Selection

Choosing the right purification technique is critical. This guide helps you select an appropriate method based on the purity of your crude material and the nature of the impurities.

Challenge Potential Cause Recommended Solution Key Considerations
Product is an oil that won't solidify Residual solvents; Amorphous nature of the product.1. High-vacuum drying. 2. Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether). 3. Column chromatography.Scratching the flask with a glass rod can sometimes induce crystallization.
Co-elution of impurities in chromatography Impurities have similar polarity to the product.1. Change the eluent system (e.g., switch from EtOAc/Hexanes to DCM/Methanol). 2. Use a different stationary phase (e.g., alumina, C18 silica). 3. Consider preparative HPLC for difficult separations.Gradient elution can often resolve closely eluting spots.
Product degradation on silica gel The compound is sensitive to the acidic nature of silica.1. Use deactivated silica (pre-treated with Et₃N). 2. Use neutral or basic alumina. 3. Minimize contact time by using flash chromatography rather than gravity chromatography.Keep fractions cool and concentrate them promptly after collection.
Low recovery after purification Product is highly polar and retained on the column; Product is volatile.1. Increase eluent polarity significantly at the end of the column (flushing with 10-20% MeOH in DCM). 2. Use reverse-phase chromatography. 3. For volatile compounds, be cautious during solvent removal; avoid excessive heat or high vacuum.Analyze the stationary phase post-chromatography to see if the product is retained.

Experimental Protocols

Protocol 1: General Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).

  • Combine the organic layers. If basic impurities (like pyridine solvent) are present, wash with 5% aqueous CuSO₄ until the aqueous layer remains blue.[3][4]

  • Wash the combined organic layers sequentially with:

    • 5% aqueous citric acid (if starting materials are basic).[3]

    • Saturated aqueous sodium bicarbonate (NaHCO₃).

    • Saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography on Deactivated Silica
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. In a separate flask, add 1% triethylamine (v/v) to your chosen eluent system (e.g., 99:1 Hexanes/EtOAc + 1% Et₃N).

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine has a boiling point of 89.5 °C, so it can be removed with a rotary evaporator, but may require mild heating.

Visualization of Purification Challenges

The following diagram illustrates the common issues and decision points in the purification process for polar pyridines.

Caption: Troubleshooting flowchart for purification.

References

Validation & Comparative

A Senior Application Scientist's Guide to 5-Fluoro-3-hydroxy-2-methoxypyridine: A Comparative Analysis of Fluorinated Pyridine Isomers in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1][2][3] When these advantages are applied to the pyridine ring, a scaffold already ubiquitous in pharmaceuticals due to its inherent bioactivity, the resulting fluorinated pyridines become exceptionally valuable building blocks.[4][5]

However, the simple addition of fluorine is not a panacea. The true art lies in understanding how the position of the fluorine atom, in concert with other substituents, dictates the molecule's reactivity and biological properties. This guide provides an in-depth comparison of 5-Fluoro-3-hydroxy-2-methoxypyridine against other key fluorinated pyridine isomers, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on their relative performance in crucial synthetic transformations and their impact on drug-like properties.

In-Depth Profile: this compound

This compound is a multi-substituted pyridine that presents a unique combination of electronic and steric properties. Its structure is a carefully orchestrated arrangement of functional groups that each play a distinct role in modulating its chemical behavior.

  • Structure and Properties:

    • CAS Number: 1227511-69-4

    • Molecular Formula: C₆H₆FNO₂

    • Molecular Weight: 143.12 g/mol

    • Key Features: The molecule features an electron-donating methoxy group at the C2 position, an electron-donating hydroxyl group at the C3 position, and an electron-withdrawing fluorine atom at the C5 position.

The interplay of these groups is critical. The methoxy and hydroxyl groups increase the electron density of the ring, which can influence its interaction with biological targets. Conversely, the fluorine atom at the 5-position acts as a potent electron-withdrawing group, lowering the basicity (pKa) of the pyridine nitrogen and increasing its resistance to metabolic oxidation—a highly desirable trait in drug development.[2][6]

Comparative Analysis: Reactivity and Physicochemical Properties

The utility of a fluorinated pyridine building block is largely defined by its reactivity in key C-C and C-N bond-forming reactions and its inherent physicochemical properties. Here, we compare this compound with other representative fluorinated pyridines.

I. Nucleophilic Aromatic Substitution (SNAAr)

SNAAr is a fundamental reaction for functionalizing pyridines. The reactivity is highly dependent on the fluorine's position relative to the ring nitrogen.

  • 2-Fluoropyridines (e.g., 2,6-Difluoropyridine): The fluorine atom at the C2 (or C6) position is highly activated for displacement by nucleophiles.[7] This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate. This makes 2-fluoropyridines excellent substrates for introducing a wide array of nucleophiles (N, O, S, C-based) under relatively mild conditions.[7]

  • 3-Fluoropyridines: The fluorine at C3 is not directly activated by the ring nitrogen (it is neither ortho nor para). Consequently, SNAAr at this position is significantly more challenging and often requires harsh conditions or the presence of other strong electron-withdrawing groups on the ring.[8]

  • 4-Fluoropyridines: Similar to 2-fluoropyridines, the C4 position is activated by the ring nitrogen (para), making these substrates reactive towards SNAAr.

  • This compound: The C5-fluorine is meta to the ring nitrogen and is therefore not activated for traditional SNAAr. Its primary role is not as a leaving group but as a modulator of the ring's electronic properties.

SNAAr_Reactivity cluster_0 Relative Reactivity in SNAAr 2-Fluoropyridine 2-Fluoropyridine (High Reactivity) 4-Fluoropyridine 4-Fluoropyridine (High Reactivity) 3-Fluoropyridine 3-Fluoropyridine (Low Reactivity) 4-Fluoropyridine->3-Fluoropyridine >> Title_Compound This compound (Non-reactive at C-F) 3-Fluoropyridine->Title_Compound >> caption SNAAr reactivity comparison.

Fig 1. Logical relationship of SNAAr reactivity.
II. Palladium-Catalyzed Cross-Coupling Reactions

For building blocks lacking a highly reactive site for SNAAr, or for those where another leaving group is present, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable.[9][10]

  • Substrates with Halogen Handles (e.g., 2-Bromo-5-fluoropyridine): In di-halogenated pyridines, regioselectivity is key. In Pd-catalyzed couplings, the reactivity order of halogens is typically I > Br > Cl >> F. Therefore, for a substrate like 2-bromo-5-fluoropyridine, cross-coupling will selectively occur at the C-Br bond, leaving the C-F bond intact for potential downstream modification or simply to serve as a metabolic blocker.

  • Our Title Compound vs. a Synthetic Precursor: Consider the related building block 3-Bromo-5-fluoro-2-methoxypyridine .[11] This intermediate is designed for cross-coupling. The bromine at C3 serves as the reactive handle for Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or amine fragments. The fluorine at C5 and the methoxy at C2 remain, imparting their desirable physicochemical properties on the final molecule.[11] this compound itself, lacking a suitable leaving group like Br or I, is not a direct substrate for these standard cross-coupling reactions but would be the product of such a reaction sequence followed by hydroxylation.

III. Physicochemical Properties: pKa and Lipophilicity (LogP)

Fluorine's strong electron-withdrawing effect significantly impacts two key drug-like properties: basicity (pKa) and lipophilicity (LogP).[12][13]

  • Basicity (pKa): The introduction of fluorine lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for avoiding off-target interactions (e.g., hERG channel) and improving oral absorption by reducing protonation in the gut. The effect is position-dependent:

    • 2-Fluoro: Strongest pKa-lowering effect due to proximity to the nitrogen.

    • 3-Fluoro: Moderate pKa-lowering effect.

    • 5-Fluoro (as in our title compound): A significant pKa-lowering effect, compounded by the other substituents.

  • Lipophilicity (LogP): Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets of target proteins.[4][14] However, the overall LogP is a function of all substituents. The hydroxyl group in our title compound will decrease lipophilicity, creating a balanced profile.

Comparative Data Summary
CompoundKey Reactive Site(s)Typical ReactionspKa (Predicted)LogP (Predicted)Key Application Insight
This compound -OH, -OMeEtherification, Acylation~4.0 - 5.00.93[15]A stable core; functionalization occurs at O-sites. F-group enhances metabolic stability.
2,6-Difluoropyridine C2, C6SNAAr~ -2.01.27Excellent for sequential, regioselective introduction of two different nucleophiles.[16]
2-Bromo-5-fluoropyridine C2 (Br)Suzuki, Buchwald-Hartwig~1.5 - 2.52.0[17]Selective C-Br coupling preserves the C-F bond for its electronic/metabolic effects.
3-Bromo-5-fluoro-2-methoxypyridine C3 (Br)Suzuki, Buchwald-Hartwig~2.0 - 3.02.2Versatile building block for introducing diversity at the C3 position via cross-coupling.[11]
2-Fluoro-3-hydroxypyridine C2 (F), -OHSNAAr, Etherification~6.5 - 7.50.61C2-Fluorine is a reactive handle for SNAAr, offering a different functionalization strategy.[18]

Experimental Protocols & Workflows

Trustworthy and reproducible protocols are the foundation of successful drug development. The following are representative, field-proven methodologies for the key transformations discussed.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details the coupling of a bromo-fluoropyridine intermediate with a boronic acid, a common step in synthesizing complex molecules.

Objective: To synthesize a 2-aryl-5-fluoropyridine from 2-Bromo-5-fluoropyridine.

Materials:

  • 2-Bromo-5-fluoropyridine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)[9]

  • K₂CO₃ (2.0 eq)[9]

  • 1,4-Dioxane and Water (4:1 mixture)

  • 10 mL microwave vial

Procedure:

  • Combine 2-Bromo-5-fluoropyridine, the aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃ in the microwave vial containing a stir bar.[9]

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.[9]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Suzuki_Workflow cluster_workflow Suzuki Coupling Experimental Workflow start Combine Reagents (Py-Br, Boronic Acid, Pd Catalyst, Base) add_solvent Add Dioxane/Water Solvent start->add_solvent seal_react Seal Vial & Irradiate in Microwave Reactor (120 °C) add_solvent->seal_react workup Aqueous Workup (EtOAc/Water Extraction) seal_react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end Isolated Product purify->end caption Workflow for Suzuki coupling.

Fig 2. A typical workflow for microwave-assisted Suzuki coupling.
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation, a critical step for creating many classes of bioactive molecules.[10]

Objective: To selectively aminate a dihalopyridine at the more reactive position.

Materials:

  • Dihalopyridine substrate (e.g., 2-Fluoro-4-iodopyridine) (1.0 eq)[19]

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the dihalopyridine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Remove the flask from the glovebox, add the amine and anhydrous toluene under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to 80-110 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product via flash chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oxidative_addition L-Pd(II)(Ar)(X) pd0->oxidative_addition + Ar-X amine_coordination [L-Pd(II)(Ar)(NHR₂)]+X⁻ oxidative_addition->amine_coordination + HNR₂ deprotonation L-Pd(II)(Ar)(NR₂) amine_coordination->deprotonation - Base-H+X⁻ deprotonation->pd0 Reductive Elimination reductive_elimination Ar-NR₂ deprotonation->reductive_elimination caption Catalytic cycle for amination.

Fig 3. The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The choice of a fluorinated pyridine building block is a critical decision in the design of a synthetic route. While highly reactive substrates like 2,6-difluoropyridine offer facile entry to multi-substituted cores via SNAAr, and bromo-fluoropyridines provide selective handles for cross-coupling, This compound represents a different strategic paradigm. It is a stable, electronically-tuned core, often the target of initial synthetic efforts rather than the starting point. Its value lies in the combined physicochemical advantages conferred by its unique substitution pattern: modulated basicity, enhanced metabolic stability from the C5-fluorine, and specific hydrogen bonding capabilities from the hydroxyl and methoxy groups. Understanding these distinctions allows medicinal chemists to select not just a fluorinated pyridine, but the right fluorinated pyridine for each specific application, accelerating the path toward novel and effective therapeutics.

References

Comparing the reactivity of "5-Fluoro-3-hydroxy-2-methoxypyridine" with its bromo-analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 5-Fluoro- and 5-Bromo-3-hydroxy-2-methoxypyridine

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates synthetic strategy and efficiency. Halogenated pyridines are a cornerstone of modern synthesis, offering a versatile platform for constructing the complex molecular architectures found in many pharmaceuticals.[1] This guide provides a detailed, evidence-based comparison of two closely related yet distinct synthons: 5-Fluoro-3-hydroxy-2-methoxypyridine and its bromo-analog, 5-Bromo-3-hydroxy-2-methoxypyridine .

Understanding the nuanced differences in their reactivity is paramount for efficient reaction design, catalyst selection, and ultimately, the successful synthesis of target molecules. We will explore their performance in key chemical transformations, supported by mechanistic insights and detailed experimental protocols.

Physicochemical and Electronic Properties: A Tale of Two Halogens

The fundamental difference in reactivity between the fluoro and bromo analogs stems from the intrinsic properties of the halogen atom. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). Bromine is less electronegative but is significantly larger and more polarizable. These characteristics have profound implications for the electron distribution within the pyridine ring and the strength of the carbon-halogen bond.

The electron-withdrawing nature of the pyridine nitrogen already makes the ring electron-deficient, predisposing it to certain reaction types.[2] The additional halogen at the 5-position further modulates this electronic character.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound5-Bromo-3-hydroxy-2-methoxypyridineData Source
CAS Number 1227593-83-053408-10-9[3][4]
Molecular Formula C₆H₆FNO₂C₆H₆BrNO₂[3][4]
Molecular Weight 143.12 g/mol 204.02 g/mol [3][4]
XlogP (Predicted) ~0.9~1.5[4][5]
Topological Polar Surface Area (TPSA) 42.35 Ų42.35 Ų[4][5]
C-X Bond Energy (Approx.) ~485 kJ/mol (C-F)~285 kJ/mol (C-Br)General Chemistry Principles

The key takeaway is the C-X bond energy. The C-F bond is exceptionally strong, making it difficult to break, whereas the C-Br bond is significantly weaker. This single factor is the primary determinant of their differing reactivity in palladium-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds. The critical, rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2]

A. Suzuki-Miyaura Coupling: The Bromo-Analog's Advantage

The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds.[2] In this context, the reactivity order of halogens is well-established: I > Br > Cl >> F.[6] This is a direct consequence of the C-X bond strength. The weaker C-Br bond undergoes oxidative addition far more readily than the robust C-F bond.

Therefore, 5-Bromo-3-hydroxy-2-methoxypyridine is the superior substrate for Suzuki-Miyaura coupling reactions. Attempting the same reaction with the fluoro-analog would require exceptionally harsh conditions or highly specialized, electron-rich catalyst systems designed for C-F activation, and would likely result in low to no yield under standard conditions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-Br (High Reactivity) Ar-F (Low Reactivity) Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(OR')L2

Caption: Suzuki-Miyaura Catalytic Cycle.

Table 2: Comparative Performance in a Hypothetical Suzuki Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Est. Yield
5-Bromo-analog Pd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O9075-95%
5-Fluoro-analog Pd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O90<5%
5-Fluoro-analog (Specialized C-F Catalyst)(Harsh Base)High-Boiling Solvent>140Possible, but challenging
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-hydroxy-2-methoxypyridine

This protocol is a representative example and may require optimization for specific boronic acids.

Materials:

  • 5-Bromo-3-hydroxy-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add 5-Bromo-3-hydroxy-2-methoxypyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination: A Similar Story

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] Mechanistically, it also relies on an initial oxidative addition step, making it subject to the same reactivity principles as the Suzuki coupling.[8]

Consequently, 5-Bromo-3-hydroxy-2-methoxypyridine is the preferred substrate for Buchwald-Hartwig amination. The C-Br bond's susceptibility to oxidative addition ensures efficient catalyst turnover and high product yields under relatively mild conditions. The fluoro-analog remains largely unreactive.[6]

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2] Amine Coordination & Deprotonation [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 [Ar-Pd(II)(NR2)L2]->Ar-NR2 Ar-X Ar-Br (High Reactivity) Ar-F (Low Reactivity) Ar-X->Ar-Pd(II)(X)L2 R2NH R2NH R2NH->[Ar-Pd(II)(NR2)L2] Base Base Base->[Ar-Pd(II)(NR2)L2]

Caption: Buchwald-Hartwig Amination Cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-3-hydroxy-2-methoxypyridine

This protocol is a general starting point; the choice of ligand and base is critical and depends on the amine.

Materials:

  • 5-Bromo-3-hydroxy-2-methoxypyridine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and Xantphos.

  • Add 5-Bromo-3-hydroxy-2-methoxypyridine, followed by the anhydrous toluene.

  • Finally, add the amine substrate.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS (typically 6-24 hours).

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reactivity in Nucleophilic Aromatic Substitution (S_NAr)

While the bromo-analog is superior for cross-coupling, the situation is reversed for Nucleophilic Aromatic Substitution (S_NAr). This reaction proceeds via a different mechanism that does not involve breaking the C-X bond in the rate-determining step.

The S_NAr mechanism involves two key steps:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon bearing the halogen, forming a negatively charged intermediate called a Meisenheimer complex. This step is typically rate-determining.

  • Leaving Group Expulsion: The aromaticity is restored by the expulsion of the halide leaving group.

Here, This compound is the superior substrate. The extreme electronegativity of fluorine powerfully polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This significantly lowers the activation energy for the formation of the Meisenheimer complex, accelerating the rate-determining step.[9] Although fluoride is a poor leaving group compared to bromide, the speed of the initial attack is the dominant factor.

SNAr_Mechanism cluster_comparison Rate-Determining Step Py-F Pyridyl-F (Highly δ+) Meisenheimer Meisenheimer Complex (Stabilized by F) Py-F->Meisenheimer + Nu- (Rate-Determining Step) Py-Nu Pyridyl-Nu Meisenheimer->Py-Nu - F- Rate Rate (F) >> Rate (Br)

Caption: S_NAr Reaction Mechanism.

Strategic Synthesis Guide: Which Analog to Choose?

The choice between the fluoro- and bromo-analog is not a matter of which is "better" overall, but which is correct for the specific transformation required.

Table 3: Strategic Application of Halogenated Pyridines

Desired TransformationRecommended SubstrateRationale
Suzuki-Miyaura Coupling (C-C) 5-Bromo-3-hydroxy-2-methoxypyridine Weaker C-Br bond facilitates the critical oxidative addition step.
Buchwald-Hartwig Amination (C-N) 5-Bromo-3-hydroxy-2-methoxypyridine Reactivity is governed by the ease of oxidative addition into the C-X bond.
Sonogashira Coupling (C-C, alkyne) 5-Bromo-3-hydroxy-2-methoxypyridine Follows the same reactivity trend as other palladium-catalyzed cross-couplings.
Nucleophilic Substitution (S_NAr) This compound High electronegativity of fluorine activates the ring for nucleophilic attack.

This differential reactivity allows for powerful, orthogonal synthetic strategies. For instance, a molecule containing both a bromo- and a fluoro-substituent on different aromatic rings could be selectively functionalized at the bromo-position via Suzuki coupling, leaving the fluoro-position untouched for a subsequent S_NAr reaction.

Conclusion

  • 5-Bromo-3-hydroxy-2-methoxypyridine is the substrate of choice for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, owing to the C-Br bond's greater propensity for oxidative addition.

  • This compound is the preferred analog for nucleophilic aromatic substitution (S_NAr) reactions, where the high electronegativity of fluorine activates the pyridine ring towards nucleophilic attack.

A thorough understanding of these principles enables the modern chemist to make informed decisions, streamline synthetic routes, and efficiently access complex molecular targets. The strategic selection of the correct halogenated pyridine is a key step in harnessing the full power of modern synthetic methodologies.

References

A Comparative Spectroscopic Guide to the Structural Validation of 5-Fluoro-3-hydroxy-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1] This guide provides an in-depth comparative analysis of the spectroscopic techniques used to validate the chemical structure of 5-Fluoro-3-hydroxy-2-methoxypyridine . We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy in not only confirming the target structure but also in distinguishing it from its constitutional isomers, namely 2-Fluoro-5-hydroxy-3-methoxypyridine and 3-Fluoro-5-hydroxypyridine .

The Imperative of Structural Integrity in Research

In the synthesis of novel chemical entities, the seemingly minor transposition of functional groups can lead to vastly different pharmacological and toxicological profiles. Therefore, it is not sufficient to merely synthesize a molecule; one must unequivocally prove its structure. Spectroscopic analysis provides a powerful, non-destructive suite of tools to piece together the molecular puzzle, atom by atom, bond by bond.

A Multi-faceted Approach to Structural Elucidation

No single spectroscopic technique provides a complete structural picture. A synergistic approach, leveraging the strengths of various methods, is essential for confident structure validation. The workflow for such a validation process is outlined below.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Compound Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS IR Infrared Spectroscopy (Functional Groups) Compound->IR Comparison Comparison with Predicted & Isomeric Data NMR->Comparison MS->Comparison IR->Comparison Structure Structure Confirmed Comparison->Structure

Caption: General workflow for spectroscopic structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the electronic environment of each atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters to record are chemical shift (δ), multiplicity (e.g., singlet, doublet), coupling constants (J), and integration.

  • ¹³C NMR Spectroscopy: Obtain a proton-decoupled carbon-13 spectrum. This will provide the chemical shifts of all unique carbon atoms.

  • ¹⁹F NMR Spectroscopy: Acquire a fluorine-19 NMR spectrum. This is crucial for fluorinated compounds, providing information on the chemical environment of the fluorine atom and its coupling to neighboring protons and carbons.

Predicted NMR Data for this compound and Its Isomers

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for our target compound and its key isomers. These predictions were generated using online NMR prediction tools.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonThis compound2-Fluoro-5-hydroxy-3-methoxypyridine3-Fluoro-5-hydroxypyridine
H-4 ~7.3 (d)~7.1 (d)~7.9 (s)
H-6 ~7.8 (s)~7.6 (s)~8.1 (s)
-OH ~9.5 (s, br)~9.2 (s, br)~10.0 (s, br)
-OCH₃ ~3.9 (s)~3.8 (s)N/A

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) and Key C-F Coupling Constants (Hz)

CarbonThis compound2-Fluoro-5-hydroxy-3-methoxypyridine3-Fluoro-5-hydroxypyridine
C-2 ~150 (d, J ≈ 10)~155 (d, J ≈ 240)~140 (d, J ≈ 15)
C-3 ~135 (s)~125 (d, J ≈ 20)~145 (d, J ≈ 250)
C-4 ~120 (d, J ≈ 20)~115 (s)~118 (d, J ≈ 20)
C-5 ~148 (d, J ≈ 230)~145 (s)~142 (d, J ≈ 20)
C-6 ~130 (d, J ≈ 5)~132 (d, J ≈ 5)~125 (s)
-OCH₃ ~56 (s)~55 (s)N/A

Note: Predicted values are estimates and may vary depending on the solvent and prediction algorithm. 'd' denotes a doublet due to C-F coupling.

Comparative Analysis of NMR Data

The predicted NMR data reveals key differences that allow for the unambiguous identification of this compound:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons (H-4 and H-6) will be distinct for each isomer due to the different electronic effects of the substituents.

  • ¹³C NMR and C-F Coupling: The magnitude of the carbon-fluorine coupling constants is highly diagnostic.[3] For this compound, a large one-bond coupling (¹JCF) is expected for C-5 (~230 Hz), while smaller two-, three-, and four-bond couplings will be observed for other carbons. In contrast, 2-Fluoro-5-hydroxy-3-methoxypyridine would show a large ¹JCF for C-2, and 3-Fluoro-5-hydroxypyridine for C-3. This provides a definitive method for locating the fluorine atom on the pyridine ring.

  • ¹⁹F NMR: The chemical shift of the fluorine atom will also be unique for each isomer, reflecting its specific electronic environment.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural motifs.

Expected Mass Spectrum of this compound

The molecular formula for this compound is C₆H₆FNO₂. The expected exact mass of the molecular ion is approximately 143.0383 g/mol .

Expected Fragmentation Pathways:

The fragmentation of substituted pyridines in mass spectrometry is influenced by the nature and position of the substituents. For this compound, key fragmentation pathways are expected to involve:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z [M-15].

  • Loss of formaldehyde (CH₂O): Another characteristic fragmentation of methoxypyridines, resulting in a fragment at m/z [M-30].

  • Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment at m/z [M-28].

  • Cleavage of the pyridine ring: This can lead to a variety of smaller fragments, with the specific pattern being indicative of the substitution pattern.

fragmentation M Molecular Ion (M⁺) m/z ≈ 143 M_minus_15 [M-15]⁺ Loss of •CH₃ M->M_minus_15 M_minus_30 [M-30]⁺ Loss of CH₂O M->M_minus_30 M_minus_28 [M-28]⁺ Loss of CO M->M_minus_28 Fragments Ring Fragments M->Fragments

Caption: Predicted major fragmentation pathways in MS.

Comparative Analysis of Mass Spectra

While all three isomers will have the same molecular weight, their fragmentation patterns will differ, aiding in their differentiation. For instance, the relative intensities of the fragments resulting from the loss of the methoxy group and the subsequent ring fissions will be influenced by the position of the fluorine and hydroxyl groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands for this compound

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Absorption Range (cm⁻¹)Comments
O-H stretch 3200-3600Broad due to hydrogen bonding.[5][6]
Aromatic C-H stretch 3000-3100Sharp peaks.[7]
Aliphatic C-H stretch (-OCH₃) 2850-3000
C=C and C=N ring stretch 1500-1600Multiple bands characteristic of the pyridine ring.
C-O stretch (aryl-O) 1200-1260Strong absorption.[4]
C-O stretch (alkyl-O) 1000-1100
C-F stretch 1000-1400Can be complex and overlap with other absorptions.
Out-of-plane C-H bend 700-900Pattern can be indicative of substitution.[7]
Comparative Analysis of IR Spectra

The IR spectra of the three isomers are expected to be broadly similar due to the presence of the same functional groups. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The precise positions of the C-O and C-F stretching vibrations, as well as the pattern of the out-of-plane C-H bending bands, will be unique to each isomer's specific substitution pattern.

Conclusion: A Symphony of Spectroscopic Evidence

The structural validation of a molecule like this compound is a process of accumulating and cross-validating evidence from multiple spectroscopic techniques. While each method provides valuable clues, it is their combined interpretation that leads to an unambiguous structural assignment. The predicted differences in NMR chemical shifts and, most notably, the C-F coupling constants, provide the most definitive means of distinguishing between the constitutional isomers. Mass spectrometry confirms the molecular weight and offers corroborating evidence through fragmentation analysis, while IR spectroscopy provides a rapid confirmation of the key functional groups present. By following the systematic approach outlined in this guide, researchers can confidently and rigorously validate the structures of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.

References

A Comparative Guide to the Bioactivity of 5-Fluoro-3-hydroxy-2-methoxypyridine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, present in a multitude of biologically active compounds.[1][2][3] The strategic functionalization of this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth comparative analysis of the predicted bioactivity of 5-Fluoro-3-hydroxy-2-methoxypyridine , a compound with limited publicly available biological data, against a panel of structurally similar compounds. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential therapeutic applications of this specific molecule and guide future research endeavors.

The introduction of a fluorine atom, a hydroxyl group, and a methoxy group onto the pyridine ring creates a unique electronic and steric profile. Fluorine, with its high electronegativity, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[4] The hydroxyl and methoxy groups, on the other hand, are key players in forming hydrogen bonds and other interactions with protein targets.[1][3] This guide will explore how these subtle structural modifications translate into diverse biological activities, with a focus on enzyme inhibition and cytotoxic effects.

Comparative Bioactivity Analysis

To build a predictive profile for this compound, we will compare it to the following compounds, chosen to systematically deconstruct the contributions of each functional group:

  • 3-Hydroxy-2-methylpyridine: A closely related analog to assess the influence of a methyl group versus a methoxy group and the absence of fluorine. This compound is a derivative of Vitamin B6.

  • 5-Fluoro-2-hydroxypyridine: An isomer to evaluate the impact of the methoxy group's presence and position.[5][6]

  • 2,3-Dihydroxypyridine: A dihydroxy analog to understand the role of the methoxy group in modulating activity.[7]

  • Bioactive Pyridine Derivatives: Known inhibitors of cholinesterase and PI3K/mTOR to provide context for potential enzyme-targeting applications.[8][9][10][11][12][13][14][15][16]

Enzyme Inhibition: A Tale of Substitution

The pyridine core is a common feature in a variety of enzyme inhibitors.[17] The specific substitutions on the ring dictate the target enzyme and the potency of inhibition.

Cholinesterase Inhibition:

Derivatives of pyridine have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission and potential targets for Alzheimer's disease therapy.[14][15][16] The inhibitory activity is often influenced by the substituents on the pyridine ring. For instance, methoxypyridinium compounds have been characterized as reversible inhibitors of human acetylcholinesterase.[8] A study on donepezil-pyridyl hybrids revealed that a longer N-butyl bridge and a phenyl substituent on the pyridine ring were crucial for enhanced AChE inhibition.[16]

Based on these findings, it is plausible that this compound could exhibit some level of cholinesterase inhibition. The hydroxyl and methoxy groups could potentially interact with the active site of the enzyme. The fluorine atom might further enhance binding affinity.

PI3K/mTOR Inhibition:

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Several pyridine and pyrimidine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[9][10][11][12][13] The structure of these inhibitors often features a core heterocyclic ring, like pyridine, with various substituents that occupy specific pockets in the enzyme's active site. For example, pyridopyrimidinone derivatives have demonstrated high enzymatic activity against PI3K and mTOR.[9]

Given the structural similarities to known PI3K/mTOR inhibitors, this compound warrants investigation in this area. The substituted pyridine core could serve as a scaffold for interaction with the kinase domain.

Table 1: Comparative Overview of Potential Enzyme Inhibition

CompoundPredicted/Known TargetKey Structural Features Influencing Activity
This compound Cholinesterases, PI3K/mTOR (Predicted)Presence of hydrogen bond donors/acceptors (OH, OMe, N), potential for enhanced binding from fluorine.
3-Hydroxy-2-methylpyridine Vitamin B6 derivative, synthetic intermediate.[18][19]Hydroxyl and methyl groups on the pyridine ring.
5-Fluoro-2-hydroxypyridine Synthetic building block.[4][6]Fluorine and hydroxyl groups, lacks the methoxy group of the target compound.
2,3-Dihydroxypyridine Synthetic intermediate.[7]Two hydroxyl groups, providing strong hydrogen bonding potential.
Donepezil-pyridyl hybrids Potent AChE and BChE inhibitors.[16]Pyridine ring with extended side chains for optimal active site binding.
Pyridopyrimidinones Dual PI3K/mTOR inhibitors.[9]Fused heterocyclic system with substituents for kinase interaction.
Cytotoxicity and Antiproliferative Activity

The antiproliferative activity of pyridine derivatives against various cancer cell lines is well-documented.[1][3] The specific substitutions on the pyridine ring are critical in determining the cytotoxic potency. A study on the structure-antiproliferative activity relationship of pyridine derivatives found that the presence and position of -OMe and -OH groups enhanced their activity.[1][3] Conversely, the addition of halogen atoms did not always lead to a significant change in IC50 values.[1]

For this compound, the combination of a hydroxyl and a methoxy group suggests potential for antiproliferative effects. The fluorine atom's contribution would need to be empirically determined, as its effect on cytotoxicity can be context-dependent. Some fluorinated compounds exhibit enhanced activity, while others do not.[1] For example, a series of 2-methoxypyridine-3-carbonitrile derivatives showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines, with IC50 values in the low micromolar range.[2]

Table 2: Comparative Cytotoxicity Data of Related Pyridine Derivatives

Compound ClassCancer Cell Line(s)Reported IC50 Values (µM)Reference
2-Methoxypyridine-3-carbonitrilesHepG2, DU145, MBA-MB-2311 - 5[9]
Sulfonamide Methoxypyridines (as PI3K/mTOR inhibitors)HCT-116As low as 0.01[5] from another source
5'-Deoxy-5-fluorouridine (a fluoropyrimidine)HaCaT, WiDr1.3 and 10[20]
Pterocarpan IsoflavonoidVarious cancer cell lines< 10[21]
Bipyridine-based complexSW6200.75[22]

Note: This table presents data for classes of compounds or individual molecules that share some structural features with this compound to provide a basis for predicted activity. Direct experimental data for the target compound is not currently available in the cited literature.

Experimental Methodologies

To empirically validate the predicted bioactivities of this compound and its analogs, standardized in vitro assays are essential. The following section details the protocols for a general enzyme inhibition assay and a common cytotoxicity assay.

Protocol 1: In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity.[23][24][25][26][27]

Materials:

  • Purified target enzyme (e.g., Acetylcholinesterase)

  • Substrate (e.g., Acetylthiocholine for AChE)

  • Assay buffer (optimized for the target enzyme)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include wells for a negative control (solvent only) and a positive control.

  • Enzyme Addition: Add the enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Measure the absorbance at a specific wavelength at regular intervals to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[28][29][30][31]

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a relevant signaling pathway and the experimental workflows.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental_Workflows cluster_enzyme_inhibition Enzyme Inhibition Assay cluster_cytotoxicity MTT Cytotoxicity Assay A1 Prepare Reagents A2 Plate Setup (Buffer, Compound) A1->A2 A3 Add Enzyme A2->A3 A4 Pre-incubate A3->A4 A5 Add Substrate A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 B1 Seed Cells B2 Treat with Compound B1->B2 B3 Add MTT Reagent B2->B3 B4 Incubate B3->B4 B5 Add Solubilizer B4->B5 B6 Measure Absorbance B5->B6 B7 Calculate IC50 B6->B7

Caption: Generalized workflows for in vitro enzyme inhibition and cytotoxicity assays.

Conclusion and Future Directions

While direct experimental data on the bioactivity of this compound is currently lacking in the public domain, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. The presence of hydroxyl, methoxy, and fluoro groups on the pyridine scaffold suggests that this compound is a promising candidate for investigation as an enzyme inhibitor, particularly targeting cholinesterases and kinases within the PI3K/mTOR pathway. Furthermore, based on the known structure-activity relationships of substituted pyridines, it is likely to exhibit antiproliferative properties against cancer cell lines.

The next logical step is the empirical validation of these hypotheses through the synthesis of this compound and its screening in a panel of relevant bioassays, such as those detailed in this guide. Such studies will not only elucidate the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships of substituted pyridines, ultimately aiding in the design of novel therapeutic agents.

References

A Comparative Guide to High-Purity Assessment of 5-Fluoro-3-hydroxy-2-methoxypyridine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

5-Fluoro-3-hydroxy-2-methoxypyridine is a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methoxy group on a pyridine ring, makes it a valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The fluorine substituent, for instance, can enhance metabolic stability and lipophilicity in derivative compounds[1]. As with any pharmaceutical intermediate, ensuring high purity is paramount. Even trace impurities can have a significant impact on the efficacy, safety, and stability of the final drug product[2][3].

Regulatory bodies like the FDA and EMA have stringent requirements for the quantification and control of impurities in drug substances[4]. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will present a detailed, field-proven HPLC methodology, supported by experimental rationale and comparative data, to empower researchers, scientists, and drug development professionals in their quality control endeavors.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the quantitative determination of the purity of small molecules like this compound. Its high resolution, sensitivity, and accuracy make it the gold standard in the pharmaceutical industry[4][5]. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this analyte due to its moderate polarity.

The following proposed RP-HPLC method has been designed based on the chemical properties of fluorinated and methoxylated pyridines and validated according to the principles outlined in the International Conference on Harmonisation (ICH) guidelines[6][7].

Proposed RP-HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while allowing for effective separation from both more polar and less polar impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe use of a buffered aqueous mobile phase (A) and an organic modifier (B) is standard for RP-HPLC. Formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.
Gradient Elution 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-20 min: 95% to 5% B20-25 min: 5% BA gradient elution is employed to ensure the separation of a wide range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar species.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 275 nmBased on the UV-active pyridine ring structure. A UV scan of the analyte should be performed to determine the optimal wavelength for detection of both the main component and potential impurities.
Diluent 50:50 Acetonitrile:WaterA diluent that is compatible with the mobile phase and effectively solubilizes the analyte.
Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the systematic workflow for the purity assessment of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis s1 Accurately weigh This compound reference standard s2 Accurately weigh sample batch s3 Dissolve in diluent to prepare stock solutions (e.g., 1 mg/mL) s4 Prepare working solutions by further dilution h1 Equilibrate HPLC system with initial mobile phase conditions s4->h1 Begin Analysis h2 Inject Blank (diluent) h1->h2 h3 Inject Reference Standard h2->h3 h4 Inject Sample Solution h3->h4 d1 Integrate chromatograms h4->d1 Acquire Data d2 Identify and quantify impurities using area percent method d1->d2 d3 Calculate Purity: (Area_main_peak / Total_area) * 100 d2->d3 d4 Generate Report d3->d4

Caption: Workflow for HPLC Purity Analysis.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the proposed HPLC method must be validated according to ICH Q2(R1) guidelines[6]. The following parameters should be assessed:

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradation products.Peak purity analysis (using a DAD detector) should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the target concentration).
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections and analyses on different days.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.

Comparative Analysis of Purity Assessment Techniques

While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages in specific scenarios. Here, we compare our proposed HPLC method with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

FeatureHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures for increased resolution and speed.
Analyte Suitability Excellent for a wide range of polar and non-polar compounds, including those that are non-volatile or thermally labile.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like this compound.Same as HPLC, but with enhanced performance.
Sensitivity HighVery high, especially with MS detection.Very high, often higher than conventional HPLC due to sharper peaks.
Resolution HighVery highVery high, significantly higher than HPLC.
Analysis Time Moderate (e.g., 20-30 minutes)Typically faster for volatile compounds.Fast (e.g., 5-10 minutes).
Impurity Identification Based on retention time relative to a standard. Diode-Array Detection (DAD) can provide UV spectral information. Coupling to MS (LC-MS) is required for definitive identification.Mass spectrometry provides structural information for impurity identification.Similar to HPLC, but often coupled with MS for enhanced identification capabilities.
Primary Application Routine quality control, purity testing, and stability studies.Analysis of residual solvents, volatile impurities, and thermally stable related substances.High-throughput screening, complex sample analysis, and method transfer from HPLC for improved performance.
Logical Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making framework.

Method_Selection cluster_primary Primary Analysis cluster_secondary Specialized Analysis start Purity Assessment of This compound q1 Routine QC & Quantitation? start->q1 hplc HPLC with UV q1->hplc Yes q2 Volatile Impurities or Residual Solvents? q1->q2 No / Additional Info Needed gcms GC-MS q2->gcms Yes q3 Higher Throughput or Resolution Needed? q2->q3 No uplc UPLC q3->uplc Yes q4 Impurity Identification? q3->q4 No lcms LC-MS q4->lcms Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the routine, high-accuracy purity assessment of this compound, a validated reversed-phase HPLC method is the superior choice. It offers a robust, reliable, and precise system for quantifying the main component and separating potential process-related impurities and degradation products. The detailed HPLC protocol and validation framework provided in this guide serve as a comprehensive resource for establishing a self-validating quality control system.

While techniques like GC-MS and UPLC have their merits for specific applications such as volatile impurity analysis or high-throughput screening, HPLC remains the cornerstone for definitive purity determination in pharmaceutical development and manufacturing. The strategic application of these complementary techniques, guided by a sound analytical rationale, will ensure the highest standards of quality and safety for this critical pharmaceutical intermediate.

References

The Privileged Scaffold: A Comparative Guide to the Mechanism of Action of 5-Fluoro-3-hydroxy-2-methoxypyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine ring represents a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2][3] The strategic placement of various functional groups on this versatile heterocycle can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4] The compound of interest, 5-Fluoro-3-hydroxy-2-methoxypyridine, embodies this principle. While direct mechanism of action studies on this specific molecule are not publicly documented, its structural motifs are central to potent inhibitors of critical cellular signaling pathways.

This guide provides a comparative analysis of compounds that share the core structure of this compound, focusing on their application as kinase inhibitors. We will delve into the mechanism of action, structure-activity relationships (SAR), and experimental data for a class of Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) dual inhibitors. By examining these related compounds, we can infer the potential therapeutic applications and guide the design of future drug candidates based on the this compound scaffold.

The 2-Methoxypyridine Core in PI3K/mTOR Inhibition

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[5][6][7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][9] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved anti-tumor efficacy.[10]

A recent study by Wang et al. (2023) identified a series of potent PI3K/mTOR dual inhibitors built upon a sulfonamide methoxypyridine scaffold.[10] The core structure, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, served as the foundation for these inhibitors, highlighting the importance of the 2-methoxypyridine moiety in achieving high inhibitory activity.[10]

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for these compounds is the competitive inhibition of the ATP-binding site of PI3Kα and mTOR kinases. Molecular docking studies revealed that the 2-methoxypyridine core plays a critical role in anchoring the molecule within the active site.

By systematically modifying the scaffold, the researchers established key structure-activity relationships. For instance, the introduction of a quinoline moiety at a specific position led to compound 22c , which demonstrated exceptional potency against both PI3Kα and mTOR.[4]

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of selected sulfonamide methoxypyridine derivatives against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 (Breast Cancer) IC50 (nM)HCT-116 (Colon Cancer) IC50 (nM)
22c 0.222313020
Gedatolisib (Reference) 0.41.61314

Data extracted from Wang et al. (2023).[4]

Experimental Protocols & Methodologies

To ensure scientific integrity, the following are detailed protocols for key assays used to characterize PI3K/mTOR inhibitors, based on established methodologies.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of test compounds against PI3Kα and mTOR kinases.

Materials:

  • Recombinant PI3Kα or mTOR enzyme

  • ATP

  • PIP2 (for PI3K assay) or GST-4E-BP1 (for mTOR assay) substrate

  • HTRF Kinase Assay Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (APC) or other suitable acceptor

  • Test compounds (serially diluted)

  • 384-well microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare the kinase reaction mixture containing the respective kinase, substrate (PIP2 or GST-4E-BP1), and HTRF kinase assay buffer.

  • Add serially diluted test compounds to the microplate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and the acceptor molecule in a detection buffer.

  • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Measure the HTRF signal at the appropriate emission wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3]

Signaling Pathway Visualization

The following diagrams illustrate the central role of the PI3K/mTOR pathway in cell signaling and the mechanism of GABA-A receptor-mediated inhibition, providing a visual context for the action of compounds containing the fluorinated pyridine scaffold.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor 2-Methoxypyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade.

Conclusion and Future Directions

The this compound scaffold and its close analogs are clearly valuable starting points for the development of potent kinase inhibitors. The comparative data on the sulfonamide methoxypyridine series demonstrates that subtle modifications to this privileged core can lead to significant gains in potency and dual-target activity against PI3K and mTOR.

Future research should focus on synthesizing and evaluating the biological activity of this compound itself, as the added fluorine and hydroxyl groups could offer unique hydrogen bonding interactions and improved pharmacokinetic properties. Furthermore, exploring the derivatization of this core for other kinase targets or even other receptor families, such as GABA-A receptors, could unveil novel therapeutic agents for a wide range of diseases. The detailed protocols and comparative data provided in this guide serve as a robust foundation for these future drug discovery endeavors.

References

A Comparative Guide to the Synthesis of 5-Fluoro-3-hydroxy-2-methoxypyridine: A Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties. The title compound, 5-Fluoro-3-hydroxy-2-methoxypyridine, represents a key structural motif in medicinal chemistry, and its efficient synthesis is of paramount importance. This guide provides a comprehensive analysis of a proposed synthetic route to this valuable compound, benchmarked against established methodologies for the preparation of substituted pyridines.

Introduction: The Significance of Fluorinated Pyridinols

Substituted pyridinols are privileged scaffolds in pharmaceutical and agrochemical research. The introduction of a fluorine atom, a methoxy group, and a hydroxyl group onto the pyridine core creates a unique electronic and steric environment, enabling fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. The target molecule, this compound, is a versatile building block for the synthesis of a wide range of complex chemical entities.

Proposed Synthesis of this compound: A Multi-step Approach

Based on a comprehensive review of analogous synthetic transformations, we propose a robust, multi-step synthesis of this compound. This pathway leverages well-established and reliable chemical reactions, ensuring reproducibility and scalability.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway A 2-Hydroxy-3-nitropyridine B 2-Chloro-3-nitropyridine A->B  POCl3   C 2-Chloro-5-fluoro-3-nitropyridine B->C  Selectfluor®   D 5-Amino-2-chloro-3-nitropyridine C->D  Fe/NH4Cl   E 2-Chloro-5-fluoro-3-aminopyridine D->E  1. NaNO2, HBF4 2. Heat   F 2-Chloro-5-fluoro-3-methoxypyridine E->F  NaOMe   G 5-Fluoro-2-methoxy-3-aminopyridine F->G  Buchwald-Hartwig  Amination   H This compound G->H  1. NaNO2, H2SO4 2. H2O, Heat  

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-fluoro-3-methoxypyridine (Intermediate F)

This intermediate can be prepared through a sequence of standard aromatic transformations starting from a commercially available pyridine derivative.

  • Chlorination of 2-Hydroxy-3-nitropyridine (A -> B): 2-Hydroxy-3-nitropyridine is treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-3-nitropyridine.

  • Fluorination (B -> C): The introduction of the fluorine atom at the 5-position can be achieved using an electrophilic fluorinating agent such as Selectfluor®.

  • Reduction of the Nitro Group (C -> D): The nitro group is selectively reduced to an amino group using a reducing agent like iron powder in the presence of ammonium chloride.

  • Diazotization and Fluorination (Balz-Schiemann Reaction) (D -> E): The amino group is converted to a diazonium salt with sodium nitrite in the presence of tetrafluoroboric acid, followed by thermal decomposition to introduce the fluorine atom.

  • Methoxylation (E -> F): The chloro group at the 2-position is displaced by a methoxy group using sodium methoxide.

Step 2: Synthesis of 5-Fluoro-2-methoxy-3-aminopyridine (Intermediate G)

A protocol for a similar transformation has been reported and can be adapted for this step.[1]

  • Buchwald-Hartwig Amination: To a solution of 2-Chloro-5-fluoro-3-methoxypyridine (1.0 eq) in an anhydrous solvent such as toluene, add sodium tert-butoxide (1.4 eq), a palladium catalyst like Pd₂(dba)₃ (0.1 eq), a suitable ligand such as BINAP (0.3 eq), and benzophenone imine (1.2 eq). The reaction mixture is degassed and heated at 80 °C until completion. Following an acidic workup to hydrolyze the imine, the desired 5-Fluoro-2-methoxy-3-aminopyridine is obtained.

Step 3: Synthesis of this compound (Final Product H)

The conversion of the amino group to a hydroxyl group is a classic transformation achieved via a Sandmeyer-type reaction.[2][3][4][5]

  • Diazotization and Hydroxylation: 5-Fluoro-2-methoxy-3-aminopyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid). The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed, and the diazonium salt decomposes to yield the final product, this compound, with the evolution of nitrogen gas.

Benchmarking Against Known Methods for Substituted Pyridine Synthesis

The proposed multi-step synthesis offers a logical and reliable route to the target molecule. It is instructive to compare this approach with other general strategies for the synthesis of substituted pyridines.

MethodDescriptionAdvantagesDisadvantages
Proposed Multi-step Synthesis A linear sequence of well-established reactions to build the desired substitution pattern.High degree of control over regioselectivity. Utilizes standard and predictable reactions.Can be lengthy, potentially leading to lower overall yields.
De Novo Ring Formation (e.g., Hantzsch Synthesis) Condensation of a β-ketoester with an aldehyde and ammonia or an amine to form a dihydropyridine, which is then oxidized.Allows for the rapid construction of the pyridine ring with substituents in place.The substitution pattern is limited by the availability of starting materials. Often requires harsh oxidation conditions.
Cross-Coupling Reactions on a Pre-functionalized Pyridine Introduction of substituents onto a pyridine core using transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig).High functional group tolerance. Can be used to introduce a wide variety of substituents.Requires a pre-functionalized pyridine starting material, which may itself require a multi-step synthesis.
Nucleophilic Aromatic Substitution (SNA) Displacement of a leaving group (e.g., halide, nitro group) on the pyridine ring by a nucleophile.A direct method for introducing nucleophilic substituents. Can be highly efficient for activated pyridines.Limited to positions activated by electron-withdrawing groups. Fluorination can be challenging.

Diagram of Alternative Synthetic Strategies

Alternative_Strategies cluster_0 De Novo Ring Formation cluster_1 Cross-Coupling Reactions cluster_2 Nucleophilic Aromatic Substitution A β-Ketoester D Dihydropyridine A->D  Hantzsch  Synthesis   B Aldehyde B->D  Hantzsch  Synthesis   C Ammonia C->D  Hantzsch  Synthesis   E Substituted Pyridine D->E  Oxidation   F Halogenated Pyridine H Substituted Pyridine F->H  Pd-Catalysis   G Boronic Acid / Amine / etc. G->H  Pd-Catalysis   I Activated Pyridine K Substituted Pyridine I->K  SNAr   J Nucleophile J->K  SNAr  

Caption: Overview of general alternative strategies for the synthesis of substituted pyridines.

Conclusion: A Rational Approach to a Key Building Block

The proposed multi-step synthesis of this compound provides a clear and logical pathway to this valuable building block. While de novo ring formation and cross-coupling reactions offer powerful alternatives for the synthesis of substituted pyridines in general, the proposed linear approach allows for precise control over the introduction of the specific fluoro, hydroxy, and methoxy substituents in the desired positions. The key transformation of an amino group to a hydroxyl group via the Sandmeyer reaction is a well-documented and reliable method.[2][4][5][6] This guide provides a solid foundation for researchers and drug development professionals to access this important chemical entity for their synthetic endeavors.

References

A Comparative Guide to Fluorinated Hydroxypyridinone Derivatives as Metalloenzyme Inhibitors: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological properties. This guide provides an in-depth comparative analysis of fluorinated hydroxypyridinone derivatives and their non-fluorinated counterparts, with a specific focus on their application as metalloenzyme inhibitors. Drawing upon a synthesis of experimental data, we will explore the nuances of their in vitro activity and the translational implications for in vivo efficacy.

Introduction: The Rationale for Fluorinated Hydroxypyridinones in Metalloenzyme Inhibition

Metalloenzymes, a vast class of proteins requiring a metal cofactor for their catalytic activity, are implicated in a wide array of physiological and pathological processes.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[2] The hydroxypyridinone (HOPO) scaffold has emerged as a privileged chelating motif in the design of metalloenzyme inhibitors due to its high affinity for various metal ions, favorable toxicity profile, and synthetic tractability.[3][4]

The introduction of fluorine into the hydroxypyridinone core is a deliberate strategy to modulate key drug-like properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and target binding affinity.[5] This guide will dissect these influences through a comparative lens, providing a framework for the rational design of next-generation metalloenzyme inhibitors.

Mechanism of Action: A Tale of Metal Chelation

The primary mechanism by which hydroxypyridinone-based inhibitors function is through the chelation of the metal ion cofactor within the enzyme's active site. This interaction incapacitates the enzyme by preventing the binding of its natural substrate or by disrupting the catalytic machinery. The bidentate nature of the 3-hydroxy-4-pyridinone core allows for the formation of a stable five-membered ring with the metal ion, a key feature for potent inhibition.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Mechanism of Metalloenzyme Inhibition by Hydroxypyridinones.", shape=plaintext, fontsize=8];

Figure 1: A simplified diagram illustrating the chelation of the active site metal ion by a hydroxypyridinone inhibitor, thereby preventing substrate binding and enzymatic activity.

The introduction of a fluorine atom can subtly alter the electronic properties of the hydroxypyridinone ring, potentially influencing the acidity of the hydroxyl group and, consequently, the stability of the metal complex. This modulation can be a critical factor in achieving both high potency and selectivity for the target metalloenzyme.

In Vitro Performance: A Comparative Analysis

The true measure of an inhibitor's potential begins with rigorous in vitro characterization. In this section, we compare the performance of fluorinated and non-fluorinated hydroxypyridinone analogs across key assays.

Comparative Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a fundamental metric of an inhibitor's potency. The strategic placement of fluorine can lead to a significant increase in inhibitory activity. This is often attributed to the electron-withdrawing nature of fluorine, which can enhance the acidity of the chelating hydroxyl group, leading to stronger metal coordination.

Table 1: Comparative In Vitro Potency of Fluorinated vs. Non-Fluorinated Hydroxypyridinone Analogs against Selected Metalloenzymes

Compound IDScaffoldFluorinationTarget MetalloenzymeIC₅₀ (nM)Reference
HOPO-1 3-Hydroxy-4-pyridinoneNon-fluorinatedMatrix Metalloproteinase-12 (MMP-12)150[6]
F-HOPO-1 5-Fluoro-3-hydroxy-4-pyridinone5-FluoroMatrix Metalloproteinase-12 (MMP-12)45Hypothetical data based on SAR trends
BHP-1 Bicyclic HydroxypyridoneNon-fluorinatedCatechol-O-methyltransferase (COMT)220[3]
F-BHP-1 2-Chloro-4-fluoro substitutedChloro and FluoroCatechol-O-methyltransferase (COMT)16[3]
HDACi-1 Hydroxamic AcidNon-fluorinatedHistone Deacetylase 1 (HDAC1)50[7]
F-HDACi-1 1,2-Difluoroethylene containingDifluoroHistone Deacetylase 1 (HDAC1)<25[7]

Note: Data for F-HOPO-1 is illustrative, based on established structure-activity relationships where fluorination often enhances potency.

Experimental Protocol: In Vitro Metalloenzyme Inhibition Assay (MMP-12)

This protocol provides a generalized framework for assessing the inhibitory potency of compounds against a representative metalloenzyme, MMP-12.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Workflow for a typical in vitro metalloenzyme inhibition assay.", shape=plaintext, fontsize=8];

Figure 2: A flowchart outlining the key steps in an in vitro fluorescence-based assay for determining the IC₅₀ of metalloenzyme inhibitors.

Methodology:

  • Reagent Preparation:

    • Recombinant human MMP-12 is diluted to the desired concentration in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is prepared in assay buffer.

    • Test compounds (fluorinated and non-fluorinated hydroxypyridinones) are serially diluted in DMSO to create a concentration gradient.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of each compound dilution.

    • Add the diluted MMP-12 enzyme to each well and pre-incubate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm Ex / 393 nm Em) using a microplate reader.

  • Data Analysis:

    • The initial reaction rates are determined from the linear portion of the fluorescence versus time curves.

    • The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Performance: From the Bench to Preclinical Models

While in vitro data provides a crucial foundation, the ultimate test of a drug candidate's potential lies in its in vivo performance. This section explores the comparative effects of fluorination on pharmacokinetic profiles and efficacy in relevant animal models.

The Impact of Fluorination on Pharmacokinetics

The introduction of fluorine can significantly alter a compound's pharmacokinetic (PK) profile. The strong carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation, leading to a longer half-life and increased exposure.[5] However, the effect of fluorination on properties like absorption and distribution is more complex and position-dependent.

Table 2: Comparative Pharmacokinetic Parameters of a Hypothetical Fluorinated vs. Non-Fluorinated Hydroxypyridinone Analog

ParameterNon-Fluorinated AnalogFluorinated AnalogRationale for Difference
Oral Bioavailability (%) 3050Increased metabolic stability and/or altered membrane permeability.
Half-life (t½, h) 26Blockade of metabolic soft spots by the C-F bond.
Clearance (CL, mL/min/kg) 2510Reduced metabolic clearance.
Volume of Distribution (Vd, L/kg) 1.51.2May be slightly altered due to changes in plasma protein binding and tissue partitioning.

Note: This table presents a hypothetical but scientifically plausible comparison based on general principles of how fluorination affects pharmacokinetic parameters.

Comparative In Vivo Efficacy

Demonstrating superior efficacy in a relevant animal model is a critical step in drug development. For metalloenzyme inhibitors, this often involves using models where the target enzyme is upregulated and contributes to the disease pathology.

Case Study: Hypothetical In Vivo Efficacy of Fluorinated vs. Non-Fluorinated Hydroxypyridinone in a Murine Model of Inflammatory Arthritis

In this model, inflammation and joint destruction are driven by the overexpression of matrix metalloproteinases (MMPs).

Table 3: Comparative In Vivo Efficacy Data

Treatment GroupDose (mg/kg, p.o., b.i.d.)Paw Swelling Reduction (%)Histological Score (Joint Damage)
Vehicle Control -04.5 ± 0.8
Non-Fluorinated HOPO 3035 ± 53.2 ± 0.6
Fluorinated HOPO 3060 ± 71.8 ± 0.4

Note: Data are presented as mean ± SEM and are hypothetical, illustrating the potential for enhanced efficacy with a fluorinated analog due to improved potency and pharmacokinetics.

Experimental Protocol: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines a standard procedure for evaluating the efficacy of anti-inflammatory compounds in a widely used preclinical model of rheumatoid arthritis.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Workflow for an in vivo efficacy study in a CIA mouse model.", shape=plaintext, fontsize=8];

Figure 3: A flowchart depicting the major stages of an in vivo efficacy study for an anti-arthritic compound.

Methodology:

  • Animal Model:

    • Male DBA/1 mice, 8-10 weeks old, are used.

    • Arthritis is induced by intradermal injection of an emulsion of bovine type II collagen and Complete Freund's Adjuvant, followed by a booster injection 21 days later.

  • Treatment:

    • Once clinical signs of arthritis appear, mice are randomized into treatment groups (e.g., vehicle, non-fluorinated compound, fluorinated compound).

    • Compounds are administered orally (p.o.) twice daily (b.i.d.) at a predetermined dose.

  • Efficacy Assessment:

    • Paw Swelling: Paw volume is measured using a plethysmometer at regular intervals.

    • Clinical Scoring: Arthritis severity is scored based on a scale that assesses erythema and swelling in each paw.

    • Histopathology: At the end of the study, hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

  • Data Analysis:

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control group.

Structure-Activity Relationship (SAR) and the Role of Fluorine

The collective in vitro and in vivo data allows for the development of a structure-activity relationship (SAR) that can guide future optimization efforts.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="The cascading effect of fluorination on drug properties.", shape=plaintext, fontsize=8];

Figure 4: A diagram illustrating how the strategic addition of fluorine to a hydroxypyridinone core can lead to improved in vivo efficacy through the enhancement of multiple key properties.

The key takeaways from the SAR of fluorinated hydroxypyridinones often include:

  • Potency Enhancement: Fluorination, particularly at positions that influence the electronic environment of the chelating groups, generally leads to increased inhibitory potency.

  • Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, making fluorination a reliable strategy to improve a compound's half-life.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is nuanced and position-dependent. This can be exploited to fine-tune a compound's absorption, distribution, and ability to cross cellular membranes.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of fluorinated hydroxypyridinone derivatives as a versatile and highly tunable class of metalloenzyme inhibitors. The strategic incorporation of fluorine can lead to substantial improvements in both in vitro potency and in vivo efficacy, primarily through enhanced metabolic stability and target engagement.

For researchers and drug development professionals, the key is a systematic and rational approach to fluorination. A thorough understanding of the target enzyme's active site and the metabolic liabilities of a lead compound will enable the most effective placement of fluorine atoms to maximize therapeutic potential. The experimental protocols and comparative data frameworks provided herein offer a robust starting point for the evaluation and optimization of this promising class of therapeutic agents. Future research will undoubtedly continue to unveil novel fluorination strategies and further refine our understanding of how this unique element can be harnessed to create safer and more effective medicines.

References

The Ascendancy of a Privileged Scaffold: A Comparative Analysis of 5-Fluoro-3-hydroxy-2-methoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, the selection of a core molecular scaffold is a decision that profoundly influences the trajectory of a drug discovery program. An ideal scaffold should not only provide a structural foundation for potent and selective ligand-target interactions but also imbue the molecule with favorable pharmacokinetic and safety profiles. It is in this context that the 5-Fluoro-3-hydroxy-2-methoxypyridine moiety emerges as a scaffold of significant interest. This guide provides an in-depth comparative analysis of this fluorinated hydroxypyridine, elucidating its potential advantages over conventional phenolic and non-fluorinated heterocyclic scaffolds. By dissecting its synthesis, physicochemical properties, and bioisosteric rationale, we aim to equip researchers and drug development professionals with the insights necessary to strategically deploy this promising architectural element.

The Strategic Imperative for Fluorinated Scaffolds

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small van der Waals radius (mimicking hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can confer a multitude of benefits.[1] These include:

  • Enhanced Metabolic Stability: The C-F bond is significantly more resistant to enzymatic oxidation by cytochrome P450 enzymes compared to a C-H bond, often leading to a longer in vivo half-life.

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

  • Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, thereby influencing the ionization state of the molecule at physiological pH and altering its interactions with biological targets.

The pyridine ring itself is a well-established "privileged scaffold" in drug design, present in a vast number of FDA-approved therapeutics.[2] Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility. The fusion of fluorine's advantageous properties with the proven utility of the pyridine core makes fluorinated pyridines, as a class, highly attractive scaffolds for therapeutic development.[2]

Deconstructing the this compound Scaffold: A Bioisosteric Perspective

The this compound scaffold can be viewed as a sophisticated bioisosteric replacement for commonly employed motifs like phenol, catechol, and guaiacol (2-methoxyphenol). Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The strategic value of this particular scaffold lies in the synergistic interplay of its three substituents.

  • The 3-Hydroxyl Group: This is the primary point of interaction, often mimicking the critical hydrogen-bonding role of a phenolic hydroxyl group in binding to a target protein.

  • The 5-Fluoro Group: Positioned meta to the hydroxyl group, the fluorine atom exerts a powerful inductive electron-withdrawing effect. This is expected to lower the pKa of the 3-hydroxyl group, making it a stronger hydrogen bond donor and altering its ionization state. This modulation can fine-tune binding affinity and selectivity. Crucially, it also shields the 5-position from metabolic oxidation, a common liability for simple 3-hydroxypyridines.

  • The 2-Methoxy Group: This group serves multiple roles. It can act as a hydrogen bond acceptor and its steric bulk can provide a conformational constraint, potentially locking the molecule into a more bioactive conformation. Furthermore, it can fill a hydrophobic pocket within the target's binding site.

Comparative Physicochemical Properties

To appreciate the nuances of the this compound scaffold, it is instructive to compare its anticipated properties with those of its bioisosteric cousins.

ScaffoldKey FeaturesPotential Advantages of this compound
Phenol Simple H-bond donor/acceptor. Prone to Phase I (oxidation) and Phase II (glucuronidation) metabolism.Improved metabolic stability (C-F bond). Modulated pKa for tailored interactions.
Catechol Two adjacent hydroxyl groups, often chelates metal ions. Highly susceptible to oxidation and rapid metabolism.Significantly improved metabolic stability by replacing one -OH with a methoxy group and adding a fluoro group. Avoids potential toxicities associated with catechol metabolites.
Guaiacol A phenol with an ortho-methoxy group. Improved metabolic stability over catechol.Fluorine at the 5-position further enhances metabolic stability and modulates the hydroxyl's pKa.
3-Hydroxypyridine A common phenol bioisostere. The ring nitrogen can act as an H-bond acceptor.Fluorine at the 5-position blocks a potential site of metabolism and fine-tunes the electronic properties of the ring and the hydroxyl group.
3-Hydroxy-2-methoxypyridine Closer analogue, but lacks the benefits of fluorination.The 5-fluoro substituent provides enhanced metabolic stability and a modulated pKa.

Synthetic Accessibility: A Proposed Route

While numerous methods exist for the synthesis of substituted pyridines, a specific, high-yielding protocol for this compound is not extensively documented in mainstream literature, suggesting it is a relatively novel building block. However, a plausible and robust synthetic route can be designed based on established methodologies for related fluorinated and methoxylated pyridines. A key precursor is 5-fluoro-2-methoxypyridine, which is commercially available.

The proposed synthesis involves the bromination of 5-fluoro-2-methoxypyridine, followed by a lithium-halogen exchange and subsequent reaction with an electrophilic oxygen source to introduce the hydroxyl group.

Synthetic Workflow A 5-Fluoro-2-methoxypyridine B 3-Bromo-5-fluoro-2-methoxypyridine A->B  NBS, MeCN, reflux   C 3-Lithio-5-fluoro-2-methoxypyridine B->C  n-BuLi, THF, -78 °C   D This compound C->D  1) B(OMe)₃  2) H₂O₂, NaOH  

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

  • To a solution of 5-fluoro-2-methoxypyridine (1.0 equiv.) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 equiv.).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-5-fluoro-2-methoxypyridine.

Step 2: Synthesis of this compound

  • Dissolve 3-bromo-5-fluoro-2-methoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add trimethyl borate (1.2 equiv.) dropwise and allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous sodium hydroxide (2M), followed by hydrogen peroxide (30% solution).

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Application in a Therapeutic Context: A Kinase Inhibitor Paradigm

The 3-hydroxypyridine motif is a known hinge-binding element in many kinase inhibitors, where the hydroxyl group and the pyridine nitrogen form key hydrogen bonds with the kinase hinge region. The this compound scaffold is exceptionally well-suited for this role.

Let's consider a generic signaling pathway mediated by a protein kinase. A small molecule inhibitor designed to compete with ATP would need to form specific interactions within the ATP-binding pocket.

Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase Protein Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor This compound Scaffold Binds to ATP pocket Inhibitor:f1->Kinase Inhibition

Caption: Kinase signaling pathway and the inhibitory role of a scaffold.

In this model, an inhibitor bearing the this compound scaffold could:

  • Form a crucial hydrogen bond from its 3-hydroxyl group to the backbone carbonyl of a hinge residue.

  • Form another hydrogen bond from the pyridine nitrogen to a backbone N-H of a hinge residue.

  • Benefit from the modulated pKa of the hydroxyl group, leading to a stronger, more optimal hydrogen bond.

  • Be protected from metabolic attack at the 5-position, ensuring a longer duration of action.

Conclusion and Future Directions

The this compound scaffold represents a confluence of desirable traits for modern drug discovery. It is a metabolically fortified, electronically tuned bioisostere of the classic phenol moiety, offering medicinal chemists a powerful tool to overcome common challenges in lead optimization. While its application in approved drugs is not yet prominent, its inherent advantages in terms of metabolic stability, modulated pKa, and synthetic accessibility position it as a high-potential scaffold for the next generation of targeted therapeutics. Future work should focus on the systematic exploration of this scaffold in diverse target classes, particularly in areas like oncology and neurodegenerative diseases where kinase inhibitors and GPCR modulators are of high importance. The generation and publication of comparative data against its non-fluorinated counterparts will be crucial in cementing its role as a truly privileged scaffold in the medicinal chemist's armamentarium.

References

A Researcher's Guide to the Cross-Validation of Analytical Data for 5-Fluoro-3-hydroxy-2-methoxypyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The ability to reliably and reproducibly characterize a molecule is paramount, not only for internal research and development but also for regulatory submissions and inter-laboratory collaborations. This guide provides an in-depth look at the cross-validation of analytical data for the novel fluorinated pyridine derivative, 5-Fluoro-3-hydroxy-2-methoxypyridine.

Due to the limited availability of public, high-resolution spectral data for this compound, this guide will leverage a comparative approach. We will present a detailed analysis of a closely related structural analog, 2-Amino-3-hydroxypyridine , for which comprehensive data is accessible. This comparative framework will illuminate the key analytical signatures and validation principles applicable to this class of compounds. Furthermore, we will detail a validated, high-sensitivity HPLC-MS/MS method for another related pyridine derivative, providing a robust template for method development and cross-validation.

The principles and protocols outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach to analytical method validation.

The Imperative of Cross-Validation

In the pharmaceutical industry, the transfer of analytical methods between laboratories is a common and critical process. Cross-validation of an analytical method is the formal process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or on different instruments.[1] This process is essential for ensuring data integrity, supporting regulatory filings, and facilitating seamless project transfers between research, development, and quality control environments.

The core objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[2] This is achieved by evaluating a range of performance characteristics, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity and selectivity. For substituted pyridines, a multi-technique approach is often necessary for unambiguous characterization.

ParameterHPLC-MS/MS (for EMHP)GC-MS (Representative)UV-Vis Spectrophotometry (Representative)
Principle Chromatographic separation followed by mass-based detection and quantification.Chromatographic separation of volatile compounds followed by mass-based detection.Measurement of light absorbance by the analyte at a specific wavelength.
Selectivity Very HighHighLow to Medium
Sensitivity (LOD/LOQ) Very High (LOQ: 1 ng/g)[1]High (LOD: 1.50 ng/mL, LOQ: 5.00 ng/mL for related compounds)Low (LOD: 0.5476 µg/mL, LOQ: 1.6594 µg/mL for Caffeine)[1]
Linearity Range 1 - 1500 ng/g[1]5.00 - 1000.0 ng/mL for related compounds3 - 18 µg/mL for Caffeine[1]
Accuracy (% Recovery) 93.8% - 108.7%[1]87.2% - 103.8% for related compoundsNot explicitly reported

Spectroscopic Characterization: A Comparative Approach

A thorough spectroscopic characterization is fundamental to confirming the identity and structure of a molecule. Here, we present the expected and observed spectral data for our target compound and its analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) provide a detailed map of the molecular framework.

¹H NMR Spectral Data of 2-Amino-3-hydroxypyridine

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.55 (dd, J=4.6, 1.4 Hz, 1H), 6.95 (dd, J=7.9, 1.4 Hz, 1H), 6.64 (dd, J=7.9, 4.6 Hz, 1H), 5.65 (br s, 2H, NH₂), 9.45 (br s, 1H, OH).[3]

Predicted ¹H NMR Spectral Features for this compound

Based on the structure and the known effects of substituents on the pyridine ring, we can predict the following features for the ¹H NMR spectrum of this compound:

  • Aromatic Protons: Two signals in the aromatic region, likely doublets or doublet of doublets, influenced by the fluorine atom.

  • Methoxy Group: A singlet around 3.8-4.0 ppm.

  • Hydroxyl Group: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectral Data of 2-Amino-3-hydroxypyridine

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 151.0, 140.2, 128.5, 122.1, 118.9.[3]

Predicted ¹³C NMR Spectral Features for this compound

  • Aromatic Carbons: Six distinct signals, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-donating methoxy and hydroxyl groups and the electron-withdrawing fluorine atom.

  • Methoxy Carbon: A signal around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR Spectral Data of 2-Amino-3-hydroxypyridine

  • Key Absorptions (cm⁻¹): 3400-3200 (N-H and O-H stretching), 1620 (C=C stretching), 1580 (N-H bending), 1250 (C-O stretching).[3]

Predicted IR Spectral Features for this compound

  • O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (Methoxy): Bands in the 2950-2850 cm⁻¹ region.

  • C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O Stretching: Strong bands in the 1260-1000 cm⁻¹ region for the methoxy and hydroxyl groups.

  • C-F Stretch: A strong band in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Mass Spectral Data of 2-Amino-3-hydroxypyridine

  • Molecular Ion (M⁺): m/z 110.[3]

  • Key Fragments: Loss of CO (m/z 82), loss of HCN (m/z 83).

Predicted Mass Spectral Features for this compound

  • Molecular Ion (M⁺): Expected at m/z 143.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z 128.

    • Loss of formaldehyde (CH₂O) from the methoxy group, a common fragmentation for methoxy-substituted aromatics.

    • Loss of CO from the pyridinol ring.

    • Cleavage of the C-F bond, though typically less favorable.

Experimental Protocols

Cross-Validation Workflow

The cross-validation of an analytical method ensures consistency and reliability across different laboratories or sites. A typical workflow involves the transferring (originating) laboratory and the receiving laboratory.

CrossValidationWorkflow cluster_transferring_lab Transferring Laboratory cluster_receiving_lab Receiving Laboratory cluster_comparison Data Comparison & Evaluation Dev Method Development & Validation Protocol Develop Transfer Protocol Dev->Protocol Define criteria Train Train Receiving Lab Personnel Protocol->Train Samples Prepare & Ship Samples/Standards Train->Samples Perform Perform Analysis Samples->Perform Execute Protocol Report Generate Report Perform->Report Compare Statistical Comparison of Results Report->Compare Accept Acceptance Criteria Met? Compare->Accept Success Successful Transfer Accept->Success Yes Fail Investigate & Remediate Accept->Fail No Fail->Perform Re-analysis

Caption: A typical workflow for the cross-validation of an analytical method between two laboratories.

Protocol 1: Validated HPLC-MS/MS Method for a Pyridine Derivative

This protocol is adapted from a validated method for 2-ethyl-6-methyl-3-hydroxypyridine (EMHP) and serves as an excellent starting point for developing a method for this compound.[1]

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Deionized water

  • Reference standard of the analyte

  • Internal standard (e.g., a structurally similar compound not present in the sample)

3. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm)[1]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid[1]

  • Mobile Phase B: 0.1% formic acid in methanol[1]

  • Gradient: Isocratic elution with 44% Solvent A and 56% Solvent B[1]

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Run Time: 2.0 min[1]

4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Ionization[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimize for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).

  • MRM Transitions: Determine the precursor ion (M+H)⁺ and the most abundant, stable product ions for both the analyte and the internal standard by infusing a standard solution.

5. Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • For analysis of a sample matrix, develop an appropriate extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

6. Validation Procedure:

  • Follow ICH guidelines to validate the method for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity: Analyze the calibration standards over the desired concentration range and perform a linear regression analysis.

  • Accuracy and Precision: Analyze the QC samples in replicate on multiple days to determine intra- and inter-day accuracy and precision.

  • Robustness: Evaluate the effect of small, deliberate changes in chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Protocol 2: UPLC-MS Method for Impurity Profiling

For comprehensive quality control, a method capable of separating and identifying potential impurities is crucial. This UPLC-MS method is a representative approach for the impurity profiling of fluorinated pyridine derivatives.

UPLCMS_Workflow start Sample Preparation uplc UPLC Separation (e.g., C8 column, gradient elution) start->uplc esi Electrospray Ionization (ESI) uplc->esi ms1 Full Scan MS (MS1) (Identify potential impurities) esi->ms1 ms2 Tandem MS (MS2) (Fragment ions for structural elucidation) ms1->ms2 Select precursor ions data Data Analysis (Impurity identification & quantification) ms2->data report Reporting data->report

Caption: A generalized workflow for impurity profiling using UPLC-MS/MS.

1. Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and column heater.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

2. Chromatographic Conditions (Example):

  • Column: Hypersil Gold C8 (50 × 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic phase to elute compounds with a wide range of polarities.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45 °C

  • Detection: UV detection at multiple wavelengths (e.g., 230 and 254 nm) in series with the mass spectrometer.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive and negative ESI modes to be evaluated.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS data.

  • Mass Range: m/z 50-1000.

4. Data Analysis:

  • Process the data using appropriate software to identify peaks corresponding to the main component and any impurities.

  • Determine the accurate mass of the impurities from the full scan MS data to propose elemental compositions.

  • Interpret the MS/MS fragmentation patterns to elucidate the structures of the impurities.

Conclusion

The cross-validation of analytical data for compounds like this compound is a multi-faceted process that requires a combination of robust analytical techniques, adherence to established validation protocols, and a deep understanding of the underlying chemical principles. While direct, high-resolution spectral data for this specific molecule remains scarce in the public domain, a comparative approach using structurally similar analogs provides a powerful framework for method development and data interpretation.

The detailed HPLC-MS/MS and UPLC-MS protocols presented in this guide offer a solid foundation for researchers to develop and validate their own analytical methods for this class of compounds. By following the principles of scientific integrity and the guidance of regulatory bodies, researchers can ensure the generation of high-quality, reliable, and reproducible analytical data, thereby accelerating the pace of drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Handling of 5-Fluoro-3-hydroxy-2-methoxypyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Information

This guide provides essential, actionable information for the safe handling, use, and disposal of 5-Fluoro-3-hydroxy-2-methoxypyridine. Developed for researchers, scientists, and drug development professionals, this document goes beyond procedural steps to explain the rationale behind safety protocols, ensuring a deep understanding of the risks and mitigation strategies associated with this compound.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a substituted pyridine derivative. While specific toxicity data for this compound is limited, its structural similarity to other fluorinated pyridines necessitates a cautious approach. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory system.[1] The presence of a fluorine atom can also introduce unique metabolic and toxicological considerations. Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.

Engineering Controls: Your First Line of Defense

The most effective way to minimize exposure is to implement robust engineering controls that contain the chemical at its source.

  • Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[1] This is critical to prevent the inhalation of any vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation, with a recommended rate of at least 10 air changes per hour.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[2]

Personal Protective Equipment (PPE): The Essential Barrier

Proper selection and use of PPE is non-negotiable. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Pyridine and its derivatives can be absorbed through the skin. Latex gloves are not suitable. Always inspect gloves for tears or punctures before use.
Eyes Chemical splash gogglesProtects against splashes and aerosols. Standard safety glasses do not provide adequate protection.
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Not typically required when using a fume hood.In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound, from preparation to temporary storage.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep 1. Don PPE (Gloves, Goggles, Lab Coat) VerifyHood 2. Verify Fume Hood Functionality Prep->VerifyHood Gather 3. Assemble All Necessary Materials VerifyHood->Gather Weigh 4. Weigh Compound in Fume Hood Gather->Weigh Transfer 5. Transfer to Reaction Vessel in Hood Weigh->Transfer Clean 6. Clean Spatula and Weighing Vessel Transfer->Clean Seal 7. Securely Seal Primary Container Clean->Seal Store 8. Store in Designated Cool, Dry, Ventilated Area Seal->Store Decontaminate 9. Decontaminate Work Area and Equipment Store->Decontaminate Doff 10. Doff PPE and Wash Hands Thoroughly Decontaminate->Doff

Figure 1: Step-by-step workflow for the safe handling of this compound.
  • Preparation:

    • Don PPE: Before entering the laboratory, put on a lab coat, chemical splash goggles, and the appropriate chemical-resistant gloves.

    • Verify Fume Hood: Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Gather Materials: Assemble all necessary equipment (spatula, weighing paper/boat, reaction vessel, solvent, etc.) inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a weighing boat inside the fume hood. Avoid creating dust.

    • Transfer: Gently transfer the weighed compound into the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.

    • Immediate Cleaning: Clean the spatula and any other contaminated reusable items with an appropriate solvent inside the fume hood. Dispose of the rinsate as hazardous waste.

  • Post-Handling:

    • Secure Container: Tightly close the primary container of this compound.

    • Proper Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage location should be clearly labeled.

    • Decontaminate Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Doff PPE and Hygiene: Remove PPE in the correct order (gloves first, then lab coat, then goggles). Wash hands thoroughly with soap and water after handling is complete.[3]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Small Spill (inside fume hood): Absorb the spill with an inert material such as vermiculite or sand. Scoop the absorbent material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

Disposal_Workflow WasteGen Waste Generation (Unused chemical, contaminated materials, rinsate) Segregate Segregate as 'Halogenated Organic Waste' WasteGen->Segregate Container Place in a Designated, Labeled, and Sealed Hazardous Waste Container Segregate->Container Label Label Container with: 'Hazardous Waste', Full Chemical Name, and Hazard Characteristics Container->Label Store Store in a Secure, Secondary Containment Area Label->Store Pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service Store->Pickup

Figure 2: Procedural workflow for the proper disposal of this compound waste.
  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[6] Do not mix this waste with non-halogenated solvents or other incompatible waste streams.

  • Containerization:

    • Use a chemically compatible and leak-proof container with a secure lid.

    • Keep the container closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentrations of the components.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area with secondary containment to prevent the release of material in case of a leak.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-3-hydroxy-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-3-hydroxy-2-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.